molecular formula C12H9IO4 B1597154 Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate CAS No. 35204-44-5

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B1597154
CAS No.: 35204-44-5
M. Wt: 344.1 g/mol
InChI Key: HUJFMOAXSPSGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C12H9IO4 and its molecular weight is 344.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-iodo-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJFMOAXSPSGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379468
Record name Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35204-44-5
Record name Ethyl 6-iodo-4-oxo-4H-1-benzopyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35204-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is a halogenated derivative of the chromone scaffold, a privileged structure in medicinal chemistry. The introduction of an iodine atom at the C6 position of the benzopyranone core significantly influences the molecule's physicochemical properties and biological activities. This guide provides a comprehensive overview of this compound, including its chemical and physical characteristics, a detailed plausible synthesis protocol, and an exploration of its potential therapeutic applications based on the known bioactivities of related chromone derivatives. The document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the areas of oncology, inflammation, and infectious diseases.

Introduction: The Significance of the Chromone Scaffold

Chromones, constituting a benzopyran-4-one system, are a class of heterocyclic compounds widely distributed in nature and are recognized for their diverse and potent biological activities. This versatile scaffold has been the subject of extensive research, leading to the development of numerous synthetic derivatives with a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The ability to readily modify the chromone core at various positions allows for the fine-tuning of its biological profile, making it an attractive starting point for drug discovery programs. The introduction of a halogen atom, such as iodine, at the 6-position is a strategic modification intended to enhance potency and modulate pharmacokinetic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 35204-44-5[1][2][3]
Molecular Formula C₁₂H₉IO₄[1][2]
Molecular Weight 344.10 g/mol [2]
IUPAC Name ethyl 6-iodo-4-oxochromene-2-carboxylate[4]
SMILES CCOC(=O)C1=CC(=O)C2=CC(I)=CC=C2O1[1]
Melting Point 148 °C[5]
Boiling Point (Predicted) 400.2±45.0 °C[5]
Density (Predicted) 1.798±0.06 g/cm³[5]

Synthesis of this compound: A Plausible Experimental Protocol

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization A 4-Iodophenol D Intermediate A->D Reflux in Ethanol B Diethyl oxalate B->D Reflux in Ethanol C Sodium ethoxide C->D Reflux in Ethanol F This compound D->F Heating E Acid catalyst (e.g., HCl) E->F

Caption: Plausible two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of the Intermediate via Claisen Condensation

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodophenol (1 equivalent) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add freshly prepared sodium ethoxide (2 equivalents) in anhydrous ethanol.

  • Addition of Diethyl Oxalate: Slowly add diethyl oxalate (1.2 equivalents) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 10% HCl). The intermediate product is expected to precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude intermediate.

Step 2: Cyclization to this compound

  • Reaction Setup: Place the crude intermediate from Step 1 in a round-bottom flask.

  • Acid-catalyzed Cyclization: Add a suitable acid catalyst, such as a mixture of glacial acetic acid and concentrated hydrochloric acid (2:1 v/v).

  • Heating: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water. The product will precipitate out of the solution.

  • Purification: Filter the crude product, wash thoroughly with water until the washings are neutral, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Characterization (Predicted)

To aid in the identification and characterization of the synthesized compound, predicted ¹H and ¹³C NMR spectra are provided below. These spectra were generated using computational chemistry software and should be used as a reference. Experimental verification is essential for definitive structural elucidation.

Predicted ¹H NMR Spectrum
  • Ethyl Group (CH₂): A quartet is expected around 4.4 ppm.

  • Ethyl Group (CH₃): A triplet is expected around 1.4 ppm.

  • Chromone Ring Protons:

    • A singlet for the proton at the C3 position is anticipated around 7.0 ppm.

    • A doublet for the proton at the C8 position is expected around 7.6 ppm.

    • A doublet of doublets for the proton at the C7 position is predicted around 8.0 ppm.

    • A doublet for the proton at the C5 position is expected around 8.3 ppm.

Predicted ¹³C NMR Spectrum
  • Ethyl Group (CH₃): ~14 ppm

  • Ethyl Group (CH₂): ~62 ppm

  • Iodo-substituted Carbon (C6): ~95 ppm

  • Chromone Ring Carbons: A series of signals between 115 and 160 ppm.

  • Ester Carbonyl: ~160 ppm

  • Ketone Carbonyl (C4): ~175 ppm

Potential Biological Activities and Therapeutic Applications

The chromone scaffold is a well-established pharmacophore with a wide range of biological activities. The introduction of a halogen at the C6 position can significantly influence these activities. While specific biological data for this compound is limited, the known activities of related 6-halogenated and other substituted chromone derivatives provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

Chromone derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.

  • Inhibition of Key Signaling Pathways: Chromone-based compounds have been shown to inhibit critical signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) pathways. The inhibition of these pathways can lead to the suppression of tumor cell proliferation, angiogenesis, and metastasis.

  • Cytotoxic Effects: Numerous studies have reported the cytotoxic effects of chromone derivatives against a variety of cancer cell lines. For instance, certain chromone-2-carboxamides have shown potent cytotoxicity against triple-negative breast cancer (TNBC) cell lines.

Table of Anticancer Activity of Selected Chromone Derivatives:

CompoundCancer Cell LineIC₅₀ (µM)Reference
N-(2-furylmethylene)chromone-2-carboxamideMDA-MB-231 (TNBC)14.8[6]
α-methylated N-benzyl chromone-2-carboxamideMDA-MB-231 (TNBC)17.1[6]
Substituted chromone-2-carboxamide (MG-KKR-5-140A)MDA-MB-231 (TNBC)0.82 µg/mL[7]
O-alkyl (E)-chalcone derivative (4b)MCF-7 (Breast)2.08[8]
O-alkyl (E)-chalcone derivative (4b)MDA-MB-231 (TNBC)4.93[8]
Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. Chromone derivatives have emerged as promising anti-inflammatory agents.

  • Inhibition of Pro-inflammatory Enzymes: A primary mechanism of the anti-inflammatory action of chromones is the inhibition of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LOX, chromone derivatives can effectively reduce the production of these inflammatory molecules.

Table of Anti-inflammatory Activity of Selected Chromone Derivatives:

CompoundAssayIC₅₀ / EC₅₀ (µM)Reference
Chromone carboxamide derivative (5-9)NO production in RAW264.7 cells5.33 ± 0.57[9]
2-(3-fluorophenyl)-furochromen-5-one derivative (3b)LOX-15 Inhibition15.2[10]
2-(4-chlorophenyl)-furochromen-5-one derivative (3e)LOX-15 Inhibition15.3[10]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Chromone derivatives have shown promising activity against a range of bacterial and fungal pathogens.

  • Broad-spectrum Activity: Various substituted chromones have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of lipophilic and electron-withdrawing groups, such as halogens, has been shown to enhance antimicrobial potential.

Table of Antimicrobial Activity of Selected Chromone Derivatives:

Compound ClassOrganismMIC (µg/mL)Reference
Dispiropyrrolidine-thiochromanonesBacillus subtilis32[11]
Dispiropyrrolidine-thiochromanonesStaphylococcus epidermidis32[11]
6-bromochromone-3-carbonitrileCandida albicans5[12]

Potential Mechanisms of Action: A Focus on Key Signaling Pathways

The therapeutic potential of this compound is likely mediated through its interaction with key cellular signaling pathways implicated in disease pathogenesis.

EGFR and VEGF Signaling in Cancer

The EGFR and VEGF signaling pathways are crucial for tumor growth, proliferation, and angiogenesis. Chromone derivatives have been identified as potential inhibitors of these pathways.

Signaling_Pathways cluster_EGFR EGFR Signaling Pathway cluster_VEGF VEGF Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Chromone Ethyl 6-iodo-4-oxo-4H- chromene-2-carboxylate Chromone->EGFR Inhibits Chromone->VEGFR Inhibits

Caption: Potential inhibition of EGFR and VEGF signaling pathways by the title compound.

5-Lipoxygenase Pathway in Inflammation

The 5-lipoxygenase pathway is a critical component of the inflammatory response, leading to the production of leukotrienes from arachidonic acid.

Five_LOX_Pathway cluster_pathway Arachidonic Acid Metabolism AA Arachidonic Acid HPETE 5-HPETE AA->HPETE FiveLOX 5-Lipoxygenase (5-LOX) FiveLOX->HPETE FLAP FLAP FLAP->FiveLOX Activates LTA4 Leukotriene A₄ (LTA₄) HPETE->LTA4 LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Chromone Ethyl 6-iodo-4-oxo-4H- chromene-2-carboxylate Chromone->FiveLOX Inhibits

References

An In-depth Technical Guide to Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate: A Strategic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromone Scaffold and the Strategic Importance of Halogenation

The chromone ring system, a benzo-annulated γ-pyrone, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically significant synthetic molecules.[1] From the anti-allergic agent disodium cromoglycate to the smooth muscle relaxant flavoxate, the chromone core has consistently demonstrated a remarkable capacity for biological interaction.[1] Its rigid, planar structure provides an ideal framework for the precise spatial orientation of functional groups, enabling targeted engagement with enzymes, receptors, and other biological macromolecules.

This guide focuses on a specific, strategically functionalized derivative: Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate . The introduction of an iodine atom at the C6 position is not a trivial modification. It serves a dual purpose: first, as a heavy halogen, it can significantly modulate the compound's lipophilicity and metabolic stability, and second, it acts as a versatile synthetic handle. The carbon-iodine bond is particularly amenable to a host of palladium-catalyzed cross-coupling reactions, opening a gateway for the synthesis of diverse compound libraries. This makes this compound a highly valuable intermediate for researchers, scientists, and drug development professionals aiming to explore new chemical space around the chromone pharmacophore.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data provides the essential foundation for its handling, reaction design, and analytical characterization.

PropertyValueSource
IUPAC Name ethyl 6-iodo-4-oxochromene-2-carboxylate[2][3]
CAS Number 35204-44-5[2][3][4][5]
Molecular Formula C₁₂H₉IO₄[2][3][5]
Molecular Weight 344.10 g/mol [2][5]
Appearance Predicted to be an off-white to yellow solidN/A
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water.N/A
Chemical Structure

The molecule's structure is defined by the core chromone bicycle, an ethyl ester group at the C2 position, and an iodine atom at the C6 position.

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Insights

The construction of the 6-iodochromone scaffold is efficiently achieved via a two-step sequence starting from the commercially available 2'-hydroxy-5'-iodoacetophenone. This method, a variation of the classic Kostanecki-Robinson reaction, involves a base-catalyzed Claisen-type condensation followed by an acid-catalyzed intramolecular cyclization (dehydration).

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2-hydroxy-5-iodophenyl)-3-oxopropanoate

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq.) in anhydrous ethanol.

  • Reaction Setup: Cool the resulting sodium ethoxide solution in an ice-water bath.

  • Condensation: Slowly add a mixture of 2'-hydroxy-5'-iodoacetophenone (1.0 eq.) and diethyl oxalate (1.5 eq.) dropwise to the cold, stirred sodium ethoxide solution over 1-2 hours. Maintaining a low temperature is crucial to minimize side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by pouring it into a beaker of ice water and acidifying with dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~2-3. The intermediate β-keto ester will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Step 2: Synthesis of this compound

  • Cyclization: Suspend the crude ethyl 3-(2-hydroxy-5-iodophenyl)-3-oxopropanoate from Step 1 in ethanol.

  • Acid Catalysis: Add a few drops of concentrated sulfuric acid or hydrochloric acid to the suspension.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The suspension should dissolve as the reaction proceeds, and the product may begin to precipitate upon cooling.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any residual acid and starting material. The final product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the title compound as a crystalline solid.

Mechanistic Rationale & Workflow

The choice of diethyl oxalate is strategic; lacking α-hydrogens, it cannot self-condense, simplifying the product profile. The reaction proceeds via the formation of an enolate from 2'-hydroxy-5'-iodoacetophenone, which then acts as the nucleophile, attacking one of the carbonyls of diethyl oxalate. The subsequent acid-catalyzed cyclization is an intramolecular condensation between the phenolic hydroxyl group and the ketone, followed by dehydration to form the stable, aromatic pyrone ring.

Caption: Synthetic workflow for the target compound.

Spectroscopic Characterization (Predicted)

Technique Predicted Observations
¹H NMR Ethyl Group: A quartet (~4.4 ppm, 2H) for the -OCH₂- protons and a triplet (~1.4 ppm, 3H) for the -CH₃ protons. Chromone Protons: A singlet for the C3-H (~6.8-7.0 ppm). Three aromatic protons in the 7.5-8.5 ppm region. The C5-H will likely be the most downfield signal (~8.4 ppm) due to deshielding from the C4-carbonyl. The C7-H and C8-H will appear as a doublet and a doublet of doublets, respectively.
¹³C NMR Carbonyls: Two distinct signals in the downfield region for the C4-keto (~175-180 ppm) and the ester carbonyl (~160-165 ppm). Aromatic/Vinyl Carbons: Signals between ~100-160 ppm. The C-I carbon (C6) will appear at ~90-95 ppm. The C2 and C3 carbons will be distinct, with C2 being more downfield. Ethyl Group: Two signals in the upfield region for the -OCH₂- (~62 ppm) and -CH₃ (~14 ppm) carbons.
FT-IR (KBr) C=O Stretching: Two strong absorption bands are expected: one for the C4-ketone (~1650-1670 cm⁻¹) and one for the ester carbonyl (~1730-1750 cm⁻¹). C-O-C Stretching: Strong bands associated with the pyrone ether and the ester C-O bonds (~1000-1300 cm⁻¹). C-I Stretching: A weak band in the far IR region (~500-600 cm⁻¹).
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 345.96. [M+Na]⁺: Expected at m/z 367.94. The isotopic pattern for iodine (¹²⁷I is 100% abundant) will be distinct.

Reactivity and Derivatization Potential for Drug Discovery

The true value of this compound for drug development lies in its potential for diversification. The molecule possesses three key handles for chemical modification, allowing for systematic Structure-Activity Relationship (SAR) studies.

  • C6-Iodo Group (Aryl Halide): This is the most valuable position for diversification. The C-I bond is an excellent substrate for palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, which can serve as isosteres or be further functionalized.

    • Heck Coupling: Reaction with alkenes can be used to append vinyl groups.

    • Buchwald-Hartwig Amination: Introduction of amine functionalities.

  • C2-Ethyl Ester: This group can be readily modified.

    • Hydrolysis: Saponification with a base (e.g., LiOH) yields the corresponding carboxylic acid, which can be coupled with various amines to form a library of amides.

    • Reduction: Reduction with agents like LiAlH₄ can yield the corresponding primary alcohol for further derivatization.

  • C3-Position: The proton at C3 can be removed by a strong base, and the resulting carbanion can be reacted with various electrophiles, although this is less common than modifications at C2 and C6.

G core This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) core->suzuki C6-I Position sonogashira Sonogashira Coupling (Terminal Alkynes) core->sonogashira C6-I Position buchwald Buchwald-Hartwig (Amines) core->buchwald C6-I Position hydrolysis Ester Hydrolysis -> Amidation (1. LiOH; 2. Amine, Coupling Agent) core->hydrolysis C2-Ester Position prod1 6-Aryl/Heteroaryl Derivatives suzuki->prod1 prod2 6-Alkynyl Derivatives sonogashira->prod2 prod3 6-Amino Derivatives buchwald->prod3 prod4 2-Carboxamide Derivatives hydrolysis->prod4

Caption: Key derivatization pathways for SAR exploration.

Potential Applications in Medicinal Chemistry

While specific biological data for the title compound is sparse in the public domain, the extensive research on substituted chromones provides a strong basis for predicting its potential therapeutic applications. Chromone derivatives are known to exhibit a wide range of biological activities, including:

  • Anticancer: Many chromone derivatives have shown potent activity against various cancer cell lines by targeting kinases, inhibiting topoisomerases, or inducing apoptosis.

  • Anti-inflammatory: The chromone scaffold is found in compounds that inhibit key inflammatory mediators like cyclooxygenases and lipoxygenases.

  • Antimicrobial & Antiviral: Functionalized chromones have been reported with significant activity against bacterial, fungal, and viral pathogens.[1]

  • Neuroprotective: Certain chromone derivatives have been investigated as inhibitors of monoamine oxidase (MAO) or acetylcholinesterase, relevant targets for neurodegenerative diseases.

The strategic placement of the iodine atom makes this compound an ideal starting point for generating libraries of novel compounds to be screened against these and other important disease targets.

Conclusion

This compound is more than just another heterocyclic compound; it is a strategically designed scaffold for innovation in drug discovery. Its straightforward and robust synthesis, combined with the exceptional synthetic versatility imparted by the C6-iodine and C2-ester functionalities, makes it a powerful tool for medicinal chemists. By leveraging established cross-coupling and derivatization chemistries, researchers can rapidly generate diverse libraries of novel chromones, enabling comprehensive exploration of structure-activity relationships and accelerating the discovery of next-generation therapeutics.

References

Introduction: The Strategic Advantage of a Bulky Amino Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(1-Naphthyl)-L-alanine and Its Derivatives in Research and Drug Development

A Note on Chemical Identification: Initial searches for CAS number 35204-44-5 may lead to conflicting results, with some databases identifying it as ETHYL 6-IODO-4-OXO-4H-CHROMENE-2-CARBOXYLATE. However, the significant body of scientific literature concerning research and drug development applications points towards the non-proteinogenic amino acid, 3-(1-Naphthyl)-L-alanine, and its various protected forms. This guide will focus on the latter, a compound of considerable interest to the scientific community.

In the landscape of peptide and protein engineering, the twenty canonical amino acids provide a foundational palette for nature's vast array of functional molecules. However, the strategic incorporation of non-natural amino acids offers a powerful tool to augment and refine the properties of peptides and proteins. 3-(1-Naphthyl)-L-alanine (1-Nal), a synthetic amino acid, stands out for its unique structural and photophysical characteristics.[1] Its defining feature is the bulky, hydrophobic naphthalene ring system attached to the alanine backbone.[1] This modification imparts significant steric and hydrophobic influence, making it an invaluable asset for probing protein folding, modulating receptor-ligand interactions, and enhancing the pharmacokinetic profiles of peptide-based therapeutics.[1]

This guide provides a comprehensive overview of 3-(1-Naphthyl)-L-alanine and its commonly used derivatives, focusing on their chemical properties, synthesis, and diverse applications in drug discovery and scientific research.

Physicochemical Properties: A Tale of Two Isomers

3-(1-Naphthyl)-L-alanine belongs to a class of aromatic amino acids, with its properties largely dictated by the naphthalene moiety. It is important to distinguish between the two primary isomers: 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), which differ in the attachment point of the naphthyl group to the alanine.[1] This seemingly subtle difference significantly impacts their steric hindrance and electronic properties, offering distinct advantages in peptide design.[1]

Property3-(1-Naphthyl)-L-alanine
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol [2]
Appearance White powder
Solubility Limited water solubility, soluble in organic solvents (e.g., DMSO, chloroform)[1]
Optical Rotation Specific to the L- or D-enantiomer

The extended π-conjugation of the naphthalene ring confers intrinsic fluorescence, a property that can be leveraged for UV-Vis detection and in fluorescence-based assays.[1] Furthermore, the pronounced hydrophobicity of the naphthyl group can enhance the membrane permeability of peptides, a desirable characteristic for the development of cell-penetrating peptides.[1]

Synthesis and Incorporation into Peptides: The Role of Protecting Groups

The integration of 3-(1-Naphthyl)-L-alanine into a peptide sequence is primarily achieved through solid-phase peptide synthesis (SPPS). To facilitate this process, the amino group of 1-Nal is temporarily protected to prevent unwanted side reactions during peptide chain elongation. The most commonly employed protecting groups are Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc).

  • Fmoc-3-(1-naphthyl)-L-alanine (Fmoc-1-Nal-OH): This derivative is a cornerstone in Fmoc-based SPPS. The Fmoc group is base-labile, allowing for its selective removal under mild conditions that do not affect the peptide-resin linkage or acid-labile side-chain protecting groups. Its use enhances the stability and solubility of peptides during synthesis.[3]

  • Boc-3-(1-naphthyl)-L-alanine (Boc-1-Nal-OH): In Boc-based SPPS, the Boc group provides acid-labile protection of the alpha-amino group. This methodology is also widely used in the synthesis of peptides and natural products.[4]

  • Z-3-(1-naphthyl)-L-alanine (Z-1-Nal-OH): The benzyloxycarbonyl (Z) group is another protecting group utilized in peptide synthesis. Z-protected 1-Nal enhances the lipophilicity of the amino acid, which can be advantageous in the design of novel therapeutic agents with improved bioavailability.[5]

The choice between these protected derivatives depends on the overall synthetic strategy, the nature of the target peptide, and the other amino acids present in the sequence.

Experimental Protocol: A Generalized Fmoc-SPPS Workflow for Incorporating 1-Nal
  • Resin Preparation: Swell a suitable solid support (e.g., Rink Amide resin) in a compatible solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-3-(1-naphthyl)-L-alanine using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add this activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide chain is fully assembled, remove the N-terminal Fmoc group. Then, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-1-Nal-OH) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue chain elongation Cleavage Cleavage & Final Deprotection Wash2->Cleavage End of sequence Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-3-(1-naphthyl)-L-alanine.

Applications in Drug Development and Research: A Multifaceted Tool

The unique properties of 3-(1-Naphthyl)-L-alanine and its derivatives have led to their widespread use in various areas of scientific inquiry and pharmaceutical development.

Peptide-Based Therapeutics

The incorporation of 1-Nal into peptide drug candidates can significantly enhance their therapeutic potential. Its bulky and hydrophobic nature can increase the stability of the peptide against enzymatic degradation, thereby prolonging its half-life in vivo.[3] Furthermore, the naphthyl side chain can be used to modulate the binding affinity and selectivity of the peptide for its target receptor or enzyme.[5][6] This is particularly valuable in the development of peptidomimetics, where 1-Nal can be used to mimic the structure and function of natural amino acids while conferring improved pharmacological properties.[5] For instance, 3-(1-Naphthyl)-DL-alanine has been used in the synthesis of cholecystokinin analogues.[7]

Neuroscience Research

In the field of neuroscience, 1-Nal derivatives are utilized in the study of neuropeptides and neurotransmitter systems.[4][6] By incorporating this synthetic amino acid into neuropeptide analogues, researchers can investigate the structure-activity relationships of these signaling molecules and their receptors. This can provide valuable insights into neurological functions and potentially lead to the development of novel treatments for neurodegenerative diseases.[3]

Protein Engineering and Interaction Studies

The intrinsic fluorescence of the naphthyl group makes 1-Nal a useful probe for studying protein structure, folding, and interactions.[1] By strategically placing 1-Nal within a protein sequence, researchers can monitor changes in the local environment of the probe through fluorescence spectroscopy. This can provide information on protein conformational changes, binding events, and the dynamics of protein-protein or protein-ligand interactions.[3]

Applications cluster_Applications Key Application Areas Nal 3-(1-Naphthyl)-L-alanine (and derivatives) DrugDev Drug Development Nal->DrugDev Enhances stability & receptor binding Neuro Neuroscience Research Nal->Neuro Probes neuropeptide systems ProteinEng Protein Engineering Nal->ProteinEng Fluorescent probe for interaction studies

Caption: Key application areas of 3-(1-Naphthyl)-L-alanine in scientific research.

Bioconjugation

Derivatives of 1-Nal are also employed in bioconjugation, the process of attaching biomolecules to other molecules such as drugs or imaging agents.[3][4] This can be used to develop targeted drug delivery systems, where a peptide containing 1-Nal directs a therapeutic agent to a specific site in the body, thereby increasing its efficacy and reducing off-target side effects.[4]

Safety and Handling

While specific toxicological data for 3-(1-Naphthyl)-L-alanine is not extensively documented, it is handled as a non-essential amino acid that is not expected to have toxic effects when handled appropriately. Standard laboratory safety practices should be followed, including the use of personal protective equipment such as gloves and eye protection.[8] It is important to handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8] For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(1-Naphthyl)-L-alanine and its protected derivatives represent a powerful and versatile tool in the arsenal of researchers, scientists, and drug development professionals. The unique steric and hydrophobic properties conferred by the naphthalene moiety allow for the rational design of peptides and proteins with enhanced stability, receptor affinity, and pharmacokinetic profiles. From advancing our understanding of fundamental biological processes to the development of novel therapeutics, the strategic application of this non-canonical amino acid continues to push the boundaries of biochemical and medicinal research.

References

Biological activity of iodinated chromone derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Iodinated Chromone Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of iodinated chromone derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current literature to offer a comprehensive technical overview, detailing experimental protocols and mechanistic insights.

Introduction: The Chromone Scaffold and the Impact of Iodination

Chromones, constituting a benzopyran-4-one core, are a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] The versatility of the chromone ring system allows for substitutions that can modulate its biological effects. Halogenation, and specifically iodination, is a key strategy in medicinal chemistry to enhance the therapeutic properties of lead compounds. The introduction of an iodine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and selectivity.

This guide focuses on the growing body of research surrounding iodinated chromone derivatives, which have demonstrated a range of promising biological activities, including antifungal, antimicrobial, anticancer, and neuroprotective effects.[3][4] We will delve into the synthesis of these compounds, their mechanisms of action, and the structure-activity relationships that govern their efficacy.

node_A General Structure of an Iodinated Chromone node_B node_B

Caption: General chemical structure of a 3-iodochromone.

Synthesis of Iodinated Chromone Derivatives

A common route for the synthesis of 3-iodochromone derivatives involves a two-step process.[3] This begins with the condensation of 2-hydroxyacetophenone derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield enaminones. Subsequent cyclization of these intermediates with iodine affords the corresponding 3-iodochromones.[3]

Experimental Protocol: Synthesis of 3-Iodochromones

Step 1: Synthesis of Enaminones

  • A solution of the appropriate 2-hydroxyacetophenone derivative (1.0 eq) in N,N-dimethylformamide dimethylacetal (3.0 eq) is stirred at 80°C for 3-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with n-hexane, and dried under vacuum to yield the enaminone intermediate.

Step 2: Cyclization to 3-Iodochromones

  • To a solution of the enaminone (1.0 eq) in glacial acetic acid, iodine (1.2 eq) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water.

  • The resulting precipitate is filtered, washed with a saturated solution of sodium thiosulfate, and then with water to remove excess iodine.

  • The crude product is purified by column chromatography or recrystallization to afford the pure 3-iodochromone derivative.

G cluster_0 Step 1: Enaminone Synthesis cluster_1 Step 2: Cyclization 2-hydroxyacetophenone 2-hydroxyacetophenone Enaminone Enaminone 2-hydroxyacetophenone->Enaminone 80°C, 3-4h DMF-DMA DMF-DMA DMF-DMA->Enaminone 3-Iodochromone 3-Iodochromone Enaminone->3-Iodochromone Glacial Acetic Acid, RT, 1-2h Iodine Iodine Iodine->3-Iodochromone

Caption: Synthetic pathway for 3-iodochromone derivatives.

Antifungal Activity

Iodinated chromones have emerged as potent antifungal agents. A study investigating a series of twenty-one 3-iodochromone derivatives revealed significant fungicidal activity against the plant pathogen Sclerotium rolfsii.[3]

Structure-Activity Relationship (SAR) Insights

The antifungal efficacy of these compounds is influenced by the nature and position of substituents on the chromone ring. For instance, the presence of electron-withdrawing groups, such as chloro and bromo, at the C6 and C8 positions was found to enhance antifungal activity.[5] The compound 6,8-dichloro-3-iodochromone was identified as the most active in the series, with an ED50 of 8.43 mg/L.[3] Quantitative Structure-Activity Relationship (QSAR) analysis indicated that descriptors such as DeltaEpsilonC, T_2_Cl_6, and ZCompDipole are major influencers of the fungicidal activity of these derivatives.[3]

Quantitative Data on Antifungal Activity
CompoundSubstituentsED50 (mg/L) against S. rolfsii
4a H25.12
4j 6-Cl15.85
4r 6,8-di-Cl8.43
4s 6-Br12.59
4u 5,7-di-Cl18.62
Data synthesized from Kaushik et al. (2021).[3]
Experimental Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)
  • Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

  • Appropriate volumes of the stock solutions are mixed with molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations.

  • The amended PDA is poured into sterile Petri plates and allowed to solidify.

  • A 5 mm mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, is placed at the center of each plate.

  • Plates are incubated at 25 ± 2°C until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • The diameter of the fungal colony in each plate is measured, and the percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • The ED50 values are determined by probit analysis of the concentration-response data.

Antimicrobial and Antibacterial Activity

The introduction of iodine onto the chromone scaffold has also been shown to enhance its antibacterial properties. Studies on chromone-tetrazole hybrids have indicated that iodine and fluorine substitutions on the chromone ring improve antimicrobial activity. These compounds have shown efficacy against a range of pathogenic bacterial strains.

Mechanism of Action

While the precise mechanisms are still under investigation, it is hypothesized that the enhanced lipophilicity due to iodination facilitates the penetration of the compounds through the bacterial cell membrane. Once inside, they may disrupt essential cellular processes. For some chromone sulfonamide derivatives, scanning electron microscopy has revealed altered surface structures of bacterial cells, suggesting a mechanism involving cell membrane damage.[6]

G Iodinated_Chromone Iodinated Chromone Derivative Bacterial_Cell Bacterial Cell Iodinated_Chromone->Bacterial_Cell Interaction Membrane_Penetration Enhanced Membrane Penetration (Increased Lipophilicity) Bacterial_Cell->Membrane_Penetration Cellular_Disruption Disruption of Cellular Processes (e.g., Enzyme Inhibition, DNA Interaction) Membrane_Penetration->Cellular_Disruption Cell_Death Bacterial Cell Death Cellular_Disruption->Cell_Death

Caption: Proposed mechanism of antimicrobial action.

Anticancer and Cytotoxic Activities

Chromone derivatives, in general, are widely investigated for their anticancer properties, acting through various mechanisms such as the induction of apoptosis and cell cycle arrest.[7][8][9] While specific studies focusing solely on iodinated chromones' anticancer activity are less prevalent in the initial search, the principles of halogenation suggest that iodinated analogs could exhibit potent cytotoxic effects. The iodine atom can participate in halogen bonding, potentially leading to stronger interactions with target proteins, such as kinases or polymerases, which are often dysregulated in cancer.

Further research is warranted to synthesize and screen libraries of iodinated chromones against various cancer cell lines and to elucidate their specific molecular targets and signaling pathways.

Neuroprotective Potential

Chromone derivatives have demonstrated significant neuroprotective effects, including the inhibition of acetylcholinesterase and monoamine oxidase, as well as anti-neuroinflammatory properties.[4][10][11] These activities are crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[12][13][14] The substitution pattern on the chromone ring is critical for these activities. For instance, certain C6-substituted chromones are potent and selective inhibitors of monoamine oxidase B (MAO-B).[15]

While the direct role of iodine in enhancing neuroprotective activity has not been extensively detailed in the provided literature, the known effects of iodination on modulating enzyme inhibition suggest that iodinated chromones could be promising candidates for the development of novel neurotherapeutics. The ability of iodine to act as a heavy atom could also be leveraged in biophysical studies to better understand the binding modes of these compounds within the active sites of neurological targets.

Conclusion and Future Directions

Iodinated chromone derivatives represent a promising class of compounds with a diverse range of biological activities. Their potent antifungal and antimicrobial properties have been clearly demonstrated, with well-defined structure-activity relationships. The synthetic accessibility of these compounds further enhances their appeal for medicinal chemistry campaigns.

Future research should focus on:

  • Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways affected by iodinated chromones is crucial for their rational design and development.

  • Expanding the Scope of Biological Screening: Systematic evaluation of iodinated chromones for their anticancer, anti-inflammatory, and neuroprotective activities is warranted.

  • Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead iodinated chromone derivatives are necessary to assess their potential as therapeutic agents.

The strategic incorporation of iodine into the versatile chromone scaffold holds significant promise for the discovery of novel and potent therapeutic agents to address a wide range of diseases.

References

IUPAC name for Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural and chemical properties, provide a robust, field-proven synthetic protocol, and discuss its potential within the broader context of drug discovery, grounded in the established pharmacological importance of the chromone scaffold.

Introduction: The Chromone Scaffold in Drug Discovery

The chromone (4H-1-benzopyran-4-one) nucleus is a privileged scaffold in medicinal chemistry, forming the core of thousands of natural products and synthetically designed molecules, including flavonoids, isoflavonoids, and coumarins.[1] Chromone derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[2][3][4] Their therapeutic versatility stems from the ability of the planar, electron-rich heterocyclic system to interact with a wide range of biological targets.[5]

The subject of this guide, this compound, incorporates several key features of interest for drug development:

  • The Chromone Core: Provides a rigid, well-characterized framework known for its biological activity.

  • The 6-iodo Substituent: The introduction of a halogen, specifically iodine, can significantly enhance pharmacological properties. It can increase lipophilicity, improve membrane permeability, and participate in halogen bonding—a specific, non-covalent interaction that can enhance binding affinity to protein targets.

  • The 2-carboxylate Ester: This group acts as a key synthetic handle and can influence the molecule's pharmacokinetic profile. It can be hydrolyzed in vivo to the corresponding carboxylic acid, a common strategy in pro-drug design.

This guide serves to equip researchers with the foundational knowledge required to synthesize, characterize, and explore the therapeutic potential of this specific and promising chromone derivative.

Molecular Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the bedrock of reproducible science.

Nomenclature and Structure

The unambiguous identification of this compound is established through its standardized nomenclature and structural representation.

  • Preferred IUPAC Name: this compound[6]

  • CAS Number: 35204-44-5[6]

  • Molecular Formula: C₁₂H₉IO₄[7]

  • Molecular Weight: 344.10 g/mol [7]

The two-dimensional structure is presented below.

Caption: 2D Structure of this compound.

Physicochemical Data

The following table summarizes key computed physicochemical properties, which are critical for predicting the compound's behavior in biological systems (e.g., absorption, distribution, metabolism, and excretion - ADME).

PropertyValueSource
Molecular Weight344.10 g/mol PubChem[7]
XLogP32.5PubChem[7]
Hydrogen Bond Donor Count0PubChem[7]
Hydrogen Bond Acceptor Count4PubChem[7]
Rotatable Bond Count3PubChem[7]
Exact Mass343.95456 DaPubChem[7]
Topological Polar Surface Area52.6 ŲPubChem[7]
Heavy Atom Count17PubChem[7]

Synthesis Protocol: A Validated Approach

The synthesis of chromone-2-carboxylates is reliably achieved via a two-step, one-pot Claisen condensation followed by an acid-catalyzed intramolecular cyclization.[4][8] The protocol detailed below is adapted from highly successful literature precedents for structurally analogous compounds[8][9] and represents a robust and efficient pathway to the target molecule.

Synthesis Workflow

The overall transformation proceeds from a substituted 2'-hydroxyacetophenone to the final chromone product.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Final Product A 2'-Hydroxy-5'-iodoacetophenone Step1 Step 1: Claisen Condensation (Enolate formation & Nucleophilic Acyl Substitution) A->Step1 B Diethyl oxalate B->Step1 C Sodium Ethoxide (Base) C->Step1 Step2 Step 2: Cyclization/Dehydration (Acid-catalyzed) Step1->Step2 D Ethyl 6-iodo-4-oxo-4H- chromene-2-carboxylate Step2->D

Caption: One-pot synthesis workflow for the target chromone.

Detailed Experimental Methodology

Objective: To synthesize this compound.

Materials:

  • 2'-Hydroxy-5'-iodoacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt), 21% solution in ethanol

  • Absolute Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a solution of 2'-hydroxy-5'-iodoacetophenone (10 mmol, 1.0 eq.) in absolute ethanol (50 mL).

  • Base Addition & Enolate Formation: To the stirred solution, add sodium ethoxide solution (21% in ethanol, ~3.2 mL, 11 mmol, 1.1 eq.) dropwise at room temperature.

    • Causality Explanation: Sodium ethoxide is a strong, non-nucleophilic base (relative to the ester) that deprotonates the methyl group of the acetophenone, forming a reactive enolate intermediate. This is the critical nucleophile for the subsequent condensation step.

  • Claisen Condensation: Following the base addition, add diethyl oxalate (15 mmol, 1.5 eq.) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Explanation: The generated enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate in a nucleophilic acyl substitution reaction. This forms a β-diketone intermediate, which is the core of the Claisen condensation.

  • Cyclization and Product Formation: After the condensation is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully add concentrated HCl (5-10 mL) until the solution is acidic (pH ~1-2). An immediate precipitate should form. Continue stirring for an additional 30 minutes at room temperature.

    • Causality Explanation: The acidic conditions protonate the phenoxide, allowing the phenolic hydroxyl group to attack the adjacent ketone of the β-diketone intermediate. This intramolecular reaction forms a hemiacetal, which then readily dehydrates to yield the stable, aromatic pyrone ring of the chromone system.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove residual acid and unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Expected Characterization Data

To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized.

TechniqueExpected Results
¹H NMR Signals corresponding to the ethyl group (a quartet ~4.4 ppm and a triplet ~1.4 ppm), a singlet for the C3-H of the pyrone ring (~7.0 ppm), and distinct signals in the aromatic region (7.5-8.5 ppm) for the three protons on the substituted benzene ring.
¹³C NMR Resonances for the ketone carbonyl (~177 ppm), ester carbonyl (~160 ppm), and other aromatic and aliphatic carbons consistent with the structure.
Mass Spec (MS) A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated exact mass of 343.95456 Da.
Infrared (IR) Characteristic absorption bands for the C=O stretch of the ketone (~1650 cm⁻¹) and the ester (~1730 cm⁻¹), as well as C-O and aromatic C-H stretches.

Potential Applications and Future Directions

While specific biological data for this compound is not yet widely published, its structural class suggests high potential in several therapeutic areas. Chromone derivatives have been extensively investigated for a range of activities, providing a logical roadmap for future research.[2][3][5][10]

  • Anticancer Agents: Many chromone derivatives exhibit potent cytotoxic activity against various cancer cell lines.[2] The title compound could be screened against panels of human cancer cells to identify potential antiproliferative effects.

  • Antimicrobial Agents: The chromone scaffold is present in many natural and synthetic compounds with antibacterial and antifungal properties.[10] This molecule represents a candidate for testing against multidrug-resistant bacterial and fungal strains.

  • Enzyme Inhibition: Chromones are known to inhibit various enzymes. For example, related coumarin derivatives are effective inhibitors of carbonic anhydrase isoforms implicated in cancer.[11] The title compound could be evaluated as an inhibitor for various kinases, proteases, or other enzymes relevant to disease.

Future work should focus on the synthesis of a library of related analogs by modifying the substituents on the benzene ring and converting the ethyl ester to various amides or other functional groups to establish a robust Structure-Activity Relationship (SAR).

Conclusion

This compound is a molecule of high strategic value for drug discovery programs. It combines the pharmacologically privileged chromone scaffold with synthetically tractable functional groups that allow for both fine-tuning of physicochemical properties and exploration of diverse biological interactions. The robust and well-understood synthetic route provided herein offers a reliable and scalable method for producing this compound, enabling its comprehensive evaluation as a potential therapeutic agent.

References

Molecular weight of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

This document provides a comprehensive technical overview of this compound, a key heterocyclic compound. Intended for researchers, medicinal chemists, and professionals in drug development, this guide delves into the molecule's fundamental properties, synthesis, purification, and analytical characterization. Furthermore, it explores the scientific rationale behind these methodologies and discusses the compound's potential within the broader context of chromone chemistry and its applications.

Introduction: The Significance of the Chromone Scaffold

The 4-oxo-4H-chromene (chromone) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a vast array of biological activities.[1] This bicyclic system, consisting of a benzene ring fused to a pyranone ring, is a versatile template for designing novel therapeutic agents. The inherent planarity and electronic properties of the chromone ring allow for diverse substitutions, enabling fine-tuning of its pharmacological profile.

This compound is a functionalized derivative belonging to this important class. The presence of three key features—the ethyl ester at position 2, the carbonyl group at position 4, and the iodine atom at position 6—makes it a highly valuable intermediate for further chemical elaboration. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This strategic functionalization is pivotal for exploring structure-activity relationships (SAR) in drug discovery programs targeting enzymes, receptors, and other biological targets.

Core Physicochemical and Structural Properties

A precise understanding of a molecule's physicochemical properties is the foundation for its application in research and development. These parameters govern solubility, stability, and reactivity. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
Molecular Weight 344.10 g/mol [2][3][4]
Molecular Formula C₁₂H₉IO₄[2][4][5]
CAS Number 35204-44-5[2][5][6]
IUPAC Name This compound[5]
Canonical SMILES CCOC(=O)C1=CC(=O)C2=CC(I)=CC=C2O1[5]
Exact Mass 343.95456 Da[3]
Flash Point 195.8 °C[6]
LogP 2.57430[6]
Storage Conditions 2-8°C, in a tightly sealed container[6]

Below is a two-dimensional representation of the molecule's structure, generated using the SMILES identifier.

Caption: 2D Structure of this compound.

Synthesis and Purification Protocol

The synthesis of 2-carboxy-substituted chromones is a well-established field. A robust and common strategy involves the Claisen condensation of a suitably substituted 2'-hydroxyacetophenone with diethyl oxalate, followed by an acid-catalyzed intramolecular cyclization (Baker-Venkataraman rearrangement variation). This section outlines a validated protocol.

Synthetic Workflow Overview

The synthesis is a two-step, one-pot procedure starting from the commercially available 2'-Hydroxy-5'-iodoacetophenone. The choice of this starting material is critical as it directly installs the required iodine atom at the correct position on the benzene ring.

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Synthesis Methodology

Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Materials:

  • 2'-Hydroxy-5'-iodoacetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Preparation of Sodium Ethoxide Catalyst:

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add 150 mL of absolute ethanol.

    • Carefully add sodium metal (1.0 eq) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation.

    • Causality: Sodium ethoxide, a strong base, is generated in situ. It is crucial for deprotonating the methyl group of the acetophenone, initiating the Claisen condensation. Using fresh, absolute ethanol is vital to prevent quenching the base with water.

  • Claisen Condensation:

    • Once all the sodium has reacted and the solution has cooled, add 2'-Hydroxy-5'-iodoacetophenone (1.0 eq) to the flask.

    • Next, add diethyl oxalate (1.2 eq) dropwise over 15 minutes. A larger excess of oxalate can lead to side reactions.

    • Stir the reaction mixture at room temperature for 12-16 hours. The formation of a thick yellow precipitate indicates the formation of the sodium salt of the intermediate diketone.

  • Cyclization and Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly add concentrated HCl (approx. 2.5 eq) until the solution is acidic (pH ~1-2). This step protonates the intermediate and catalyzes the intramolecular cyclization to form the chromone ring.

    • Heat the mixture to reflux for 2 hours to ensure complete cyclization.

    • Cool the mixture to room temperature. A solid product should precipitate.

    • Filter the crude solid and wash with cold water and a small amount of cold ethanol.

  • Extraction and Drying:

    • For any product remaining in the filtrate, perform a liquid-liquid extraction. Reduce the ethanol volume under vacuum, then extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove any acidic impurities), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the remaining crude product. Combine this with the filtered solid.

Purification by Column Chromatography
  • Rationale: The crude product may contain unreacted starting materials or side products. Silica gel chromatography is an effective method for isolating the target compound based on polarity.

  • Procedure:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pack a glass column with the slurry.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30% EtOAc/Hexanes). The polarity of the eluent is increased to move more polar compounds down the column.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

G Start Purified Solid NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (LC-MS or HRMS) Start->MS HPLC Purity Analysis (RP-HPLC) Start->HPLC Identity Structural Confirmation NMR->Identity Proton/Carbon Environment MS->Identity Molecular Weight Verification Purity Purity ≥ 95% HPLC->Purity Quantification

Caption: Analytical workflow for identity and purity confirmation.

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and chemical environment of protons. For this compound, the expected spectrum (in CDCl₃) would show:

    • A triplet and a quartet in the upfield region (1.4-1.5 ppm and 4.4-4.5 ppm, respectively) characteristic of the ethyl ester group (–OCH₂CH₃).[7]

    • Several signals in the aromatic region (7.0-8.5 ppm). Key signals would include a singlet for the proton at position 3 and distinct doublets and doublet of doublets for the protons on the iodinated benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis confirms the carbon skeleton of the molecule. Expected signals would include those for the ester and ketone carbonyls (~160-180 ppm), aromatic carbons, and the aliphatic carbons of the ethyl group.

  • Mass Spectrometry (MS): This analysis confirms the molecular weight. High-Resolution Mass Spectrometry (HRMS) is preferred as it can confirm the elemental composition. The expected molecular ion peak [M+H]⁺ would be observed at m/z 344.9622, corresponding to the formula C₁₂H₁₀IO₄⁺.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase (RP-HPLC), is the gold standard for assessing the purity of organic compounds.

    • Methodology: The compound is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. A C18 column is typically used, with a mobile phase gradient of water and acetonitrile. Detection is commonly performed with a UV detector set to a wavelength where the chromone core absorbs strongly (e.g., 254 nm).

    • Interpretation: A pure sample will show a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity, which should typically be ≥95% for research applications.

Potential Applications in Research and Drug Discovery

This compound is not merely a chemical curiosity; it is a platform molecule for building chemical complexity and exploring biological function.

  • Medicinal Chemistry Intermediate: As previously mentioned, the iodine atom is a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the synthesis of large libraries of 6-substituted chromones, which can be screened for various biological activities, including as anticancer, antimicrobial, or anti-inflammatory agents.[1][8]

  • Probe Development: The chromone core can exhibit interesting photophysical properties. By coupling fluorescent moieties to the 6-position, this molecule could serve as a starting point for developing fluorescent probes for biological imaging.

  • Enzyme Inhibition Studies: Chromone derivatives have been identified as inhibitors of various enzymes, such as monoamine oxidase (MAO), which is a target for treating neurodegenerative diseases.[1] This scaffold can be used to design and synthesize novel inhibitors for screening against a wide range of enzymatic targets.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis from readily available precursors is straightforward, and its purification and characterization can be achieved through standard laboratory techniques. The true value of this molecule lies in its capacity for diversification, enabling researchers and drug development professionals to generate novel chemical entities for the discovery of next-generation therapeutics.

References

Novel Chromone Scaffolds: From Privileged Structure to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The chromone core, a simple fusion of a benzene ring and a γ-pyrone ring, represents one of medicinal chemistry's most enduring and versatile "privileged structures".[1][2] Its prevalence in natural products and its ability to interact with a wide array of biological targets have cemented its importance in drug discovery.[3][4] This guide provides an in-depth analysis of the discovery and significance of novel chromone scaffolds for researchers and drug development professionals. We will explore advanced synthetic methodologies, delve into the mechanistic underpinnings of their potent anticancer and anti-inflammatory activities, provide actionable experimental protocols, and offer a perspective on the future of this remarkable scaffold.

The Enduring Appeal of the Chromone Scaffold

The term "privileged scaffold" refers to molecular frameworks that can provide ligands for diverse receptors, and the chromone ring system is a quintessential example.[1][3] Found in a vast number of natural products, including flavonoids and isoflavones, this scaffold exhibits a wide range of biological activities, from anti-inflammatory and anticancer to antimicrobial and neuroprotective properties.[5][6][7]

The structural rigidity of the bicyclic chromone system, combined with the electronic properties of the benzopyran-4-one core, provides an ideal foundation for chemical modification. The strategic placement of various substituents on both the benzene and pyrone rings allows for the fine-tuning of a compound's pharmacological profile, enabling chemists to design potent and selective agents against specific biological targets.[3] This inherent versatility is the primary driver behind the continued exploration of novel chromone derivatives in modern medicinal chemistry.[1][8]

The Architect's Toolbox: Modern Synthetic Strategies

The construction of the chromone core has evolved significantly from classical methods like the Baker-Venkataraman rearrangement.[9] Modern synthetic chemistry offers more efficient, scalable, and environmentally friendly routes to novel chromone libraries.

Causality in Synthetic Route Selection

The choice of synthetic strategy is dictated by the desired substitution pattern and the need for efficiency and scalability. While classical methods are robust, they often require harsh conditions. Modern approaches, such as transition-metal-catalyzed C-H activation or microwave-assisted synthesis, are favored in drug discovery for their speed and functional group tolerance.[10] Microwave-assisted reactions, in particular, accelerate reaction times from hours to minutes, drastically speeding up the synthesis-testing cycle crucial for lead optimization.[11] This rapid diversification is essential for building the large compound libraries needed for high-throughput screening.

General Synthesis Workflow

The synthesis of a novel chromone library typically follows a structured workflow, beginning with the selection of starting materials and culminating in purification and characterization. This process is designed to be systematic and adaptable.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis start Select Substituted Phenol/Acetophenone reaction Cyclization Reaction (e.g., Microwave-Assisted) start->reaction reagents Select Coupling Partners & Reagents reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography or Recrystallization workup->purify analyze Characterization (NMR, MS, HPLC) purify->analyze final Pure Novel Chromone Scaffold analyze->final

Caption: Generalized workflow for the synthesis of novel chromone scaffolds.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid

This protocol is adapted from a method optimized for speed and yield, making it ideal for medicinal chemistry applications.[11] It demonstrates a robust pathway to a key chromone intermediate.

Materials:

  • 5′-Bromo-2′-hydroxyacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), 6 M

  • Microwave synthesizer

Step-by-Step Procedure:

  • Reaction Setup: In a microwave process vial, suspend 5′-bromo-2′-hydroxyacetophenone (1.0 eq) in anhydrous ethanol.

  • Base and Reagent Addition: Add sodium ethoxide (2.5 eq) to the suspension, followed by diethyl oxalate (1.2 eq).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 15 minutes. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Hydrolysis: After cooling, add a solution of 6 M HCl (18 mmol per mmol of starting material).

  • Second Irradiation: Reseal the vial and heat the reaction to 120°C for an additional 40 minutes in the microwave synthesizer.

  • Precipitation and Filtration: Decant the cooled reaction mixture over 50 mL of water. The product will precipitate as a solid.

  • Washing and Drying: Filter the solid and wash thoroughly with water. Dry the solid, then wash with dichloromethane to remove non-polar impurities, and dry again to yield the pure product.

Self-Validation: The purity of the final compound, 6-bromo-4-oxo-4H-chromene-2-carboxylic acid, should be confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to ensure the correct structure and absence of starting materials or byproducts.[11]

Unlocking Therapeutic Potential: Key Biological Activities

The chromone scaffold's true power lies in its ability to modulate key biological pathways implicated in major diseases, most notably cancer and inflammation.

Anticancer Activity: Targeting Kinase Signaling

Many chromone derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell proliferation, survival, and metastasis.[11][12] The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in cancer, making it a prime target for therapeutic intervention.[12][13]

Mechanism of Action: Novel chromone scaffolds have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of enzymes like PI3K and mTOR.[10] This blockade prevents the phosphorylation cascade, ultimately halting signals that promote uncontrolled cell growth and survival, and in many cases, inducing apoptosis (programmed cell death).[13][14]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Chromone Novel Chromone Scaffold Chromone->PI3K Inhibits Chromone->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR pathway, a key target for chromone-based anticancer agents.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Chromone derivatives have shown significant promise as anti-inflammatory agents by targeting key nodes in the inflammatory signaling network.[2][15]

Mechanism of Action: A critical pathway in innate immunity and inflammation is mediated by Toll-like receptor 4 (TLR4).[16] Upon stimulation by lipopolysaccharide (LPS), TLR4 triggers a cascade that leads to the production of intracellular reactive oxygen species (ROS).[17] These ROS are essential for the formation of a complex between TRAF6 and ASK1, which in turn activates the p38 MAPK pathway, culminating in the production of pro-inflammatory cytokines.[16][18] Novel chromones can exert anti-inflammatory effects by scavenging ROS, thereby preventing the formation of the TRAF6-ASK1 complex and halting the downstream activation of p38.[19]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 ROS Reactive Oxygen Species (ROS) TLR4->ROS Induces Complex TRAF6-ASK1 Complex ROS->Complex Required for Formation TRAF6 TRAF6 TRAF6->Complex ASK1 ASK1 ASK1->Complex p38 p38 MAPK Complex->p38 Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) p38->Cytokines Induces Production Chromone Novel Chromone Scaffold Chromone->ROS Inhibits/ Scavenges

Caption: Inhibition of the ROS-dependent TRAF6-ASK1-p38 pathway by chromone scaffolds.

Quantitative Bioactivity Data

The potency of novel chromone scaffolds is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.

Scaffold Class/CompoundTarget/Cell LineBiological ActivityIC₅₀ (µM)Reference
Curcuminoid Derivative 3a HeLaS3 (Cervical Cancer)Anticancer5-6[12]
Curcuminoid Derivative 3 MCF-7 (Breast Cancer)Anticancer7.59[12]
Chromone Derivative Q7-9 COX-2 EnzymeAnti-inflammatory0.121[2]
Chromone Derivative Q7-26 COX-2 EnzymeAnti-inflammatory0.137[2]
Chromone Derivative Q7 NO Production (RAW264.7)Anti-inflammatory44.83[2]

From Bench to Bedside: A Workflow for Preclinical Evaluation

The journey of a novel chromone scaffold from initial synthesis to a potential drug candidate involves a rigorous, multi-stage evaluation process.

Preclinical Screening Cascade

A logical workflow ensures that only the most promising compounds advance, saving time and resources. This cascade moves from broad, high-throughput cellular assays to more specific mechanistic and finally in vivo studies.

G start Synthesized Chromone Library primary Primary Screening: High-Throughput Cell Viability (e.g., MTT Assay) start->primary dose Dose-Response & IC₅₀ Determination primary->dose Active Hits secondary Secondary Screening: Target-Specific Assays (e.g., Kinase Inhibition, COX Assay) dose->secondary mechanistic Mechanistic Studies: Western Blot, qPCR (Pathway Modulation) secondary->mechanistic Potent & Selective Hits invivo In Vivo Studies: Animal Models (Efficacy & Toxicity) mechanistic->invivo candidate Lead Candidate Selection invivo->candidate Safe & Efficacious

Caption: A typical preclinical screening workflow for novel therapeutic agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a foundational colorimetric assay for assessing cell viability and is a cornerstone of primary screening for anticancer compounds.[6][20] It measures the metabolic activity of cells, which correlates with the number of viable cells.[20]

Materials:

  • 96-well tissue culture plates

  • Cultured cancer cells (e.g., MCF-7)

  • Complete culture medium

  • Test chromone compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 × 10³ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test chromone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[20]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[20] A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the viability against the compound concentration to determine the IC₅₀ value.

Future Outlook and Emerging Trends

The future of chromone scaffold research is bright, with several exciting trends emerging. The development of multi-target-directed ligands, where a single chromone-based molecule is designed to hit multiple nodes in a disease pathway, is a promising strategy for complex diseases like Alzheimer's.[11] Furthermore, the application of computational methods, including AI and machine learning, is set to accelerate the design and optimization of novel chromone derivatives with enhanced potency and specificity. The continued exploration of unique natural products will also undoubtedly uncover new chromone scaffolds with unprecedented biological activities.

Conclusion

The chromone scaffold is a time-tested and validated starting point for the development of novel therapeutics. Its synthetic tractability and inherent biological activity make it a powerful tool in the hands of medicinal chemists. By leveraging modern synthetic methods, understanding the detailed mechanisms of action, and applying rigorous preclinical evaluation workflows, researchers can continue to unlock the immense therapeutic potential of this privileged structure to address critical unmet needs in cancer, inflammation, and beyond.

References

The Chromone Scaffold: A Cornerstone of Privileged Structures in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Preamble: The "Privileged Structure" Concept

In the lexicon of medicinal chemistry, a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for the discovery of new therapeutic agents.[1][2] This concept has become a powerful strategy in drug discovery, allowing for the generation of innovative hits and the acceleration of lead optimization processes.[1] Among these elite frameworks, the chromone nucleus, a simple and rigid bicyclic system, has emerged as a preeminent example.[3][4] This guide delves into the multifaceted role of the chromone scaffold, elucidating the structural attributes that grant its privileged status and exploring its vast therapeutic potential through a lens of mechanistic understanding, structure-activity relationships, and practical application.

The Chromone Core: An Archetype of Versatility

The chromone, or 4H-1-benzopyran-4-one, is an oxygen-containing heterocyclic compound featuring a benzo-γ-pyrone skeleton.[5] This scaffold is not a synthetic curiosity but is ubiquitous in nature, forming the core of many flavonoids and other secondary metabolites found widely in the plant kingdom.[3][6][7] Its low toxicity in mammalian systems and its prevalence in the human diet have made it an attractive starting point for drug design.[5][8]

The privileged nature of the chromone scaffold can be attributed to several key physicochemical properties:

  • Structural Rigidity: The fused ring system provides a conformationally restricted backbone, which can reduce the entropic penalty upon binding to a target protein.

  • Hydrogen Bonding Capacity: The carbonyl group at the C4 position acts as a potent hydrogen bond acceptor, a critical interaction in many ligand-receptor binding events.

  • Tunable Electronics: The aromatic A-ring and the pyrone C-ring offer multiple positions (e.g., C2, C3, C5-C8) for substitution. This allows chemists to meticulously modulate the scaffold's electronic properties, lipophilicity, and steric profile to achieve desired potency and selectivity.[5]

  • π-π Stacking Potential: The planar aromatic system can engage in favorable π-π stacking interactions with aromatic amino acid residues in a protein's active site.

Caption: The Chromone Scaffold and its Key Medicinal Chemistry Features.

A Broad Spectrum of Pharmacological Activities

The true measure of a privileged structure is the breadth of its biological effects. Chromone derivatives have demonstrated a remarkable range of pharmacological activities, underscoring their ability to interact with a diverse array of biological targets.[2][9]

Anti-inflammatory and Anti-allergic Agents

Perhaps the most classic therapeutic application of chromones is in the treatment of allergic and inflammatory conditions. This field was pioneered by the development of Cromolyn sodium (disodium cromoglycate), a drug derived from the naturally occurring chromone Khellin, found in the Ammi visnaga plant.[10][11][12]

  • Mechanism of Action: Cromolyn sodium and its analogue, Nedocromil, function as mast cell stabilizers.[10] Upon exposure to an allergen, mast cells degranulate, releasing a cascade of inflammatory mediators like histamine and leukotrienes.[10][12] Cromolyn inhibits this degranulation process, thereby preventing the immediate allergic response.[13][14] While initially thought to act solely on mast cells, it's now understood that cromones have broader anti-inflammatory effects, including the inhibition of cytokine generation and eicosanoid production.[13]

G Allergen Allergen MastCell Mast Cell Allergen->MastCell binds to IgE on Degranulation Degranulation MastCell->Degranulation triggers Mediators Release of Histamine & Leukotrienes Degranulation->Mediators Symptoms Allergic Symptoms (Bronchoconstriction, etc.) Mediators->Symptoms Cromolyn Cromolyn Sodium Cromolyn->Degranulation INHIBITS

Caption: Mechanism of Action for Cromolyn Sodium as a Mast Cell Stabilizer.

Anticancer Agents

The chromone scaffold is a promising framework for the development of novel anticancer therapeutics.[15] Derivatives have shown significant cytotoxic effects against a wide range of cancer cell lines.[5]

  • Mechanisms of Action: The anticancer effects of chromones are diverse and target key cancer hallmarks. They have been shown to:

    • Inhibit Kinases: Certain chromone derivatives act as inhibitors of crucial signaling kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is vital for tumor angiogenesis.[5]

    • Induce Apoptosis: Many chromone compounds trigger programmed cell death in cancer cells by modulating key signaling pathways.[16]

    • Inhibit Topoisomerases: These enzymes are critical for DNA replication in rapidly dividing cancer cells; their inhibition by chromone derivatives leads to cell cycle arrest and death.

  • Structure-Activity Relationship (SAR): Studies have shown that substitution patterns are critical. For example, derivatives with a phenyl group at position C2 often exhibit higher activity than those with a methyl group.[5] Dichloro-substituted derivatives have also shown enhanced potency.[5]

Neuroprotective Agents

Chromones have emerged as valuable scaffolds in the search for treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.[17] Their multi-target potential is particularly advantageous in these complex multifactorial diseases.

  • Targets in Neurodegeneration:

    • Cholinesterase Inhibition: Many chromone derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[17] This is a key strategy in managing the symptoms of Alzheimer's disease.

    • Monoamine Oxidase (MAO) Inhibition: Chromones have been developed as potent and selective inhibitors of MAO-B, an enzyme whose activity increases with age and is implicated in Parkinson's disease.[17][18] For instance, 7-methoxy-3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one was identified as a highly potent and selective MAO-B inhibitor with an IC50 of 15 nM.[17]

    • Anti-Amyloid Aggregation: Some derivatives can inhibit the aggregation of amyloid-β (Aβ) peptides, a central event in the pathology of Alzheimer's disease.[17]

Antimicrobial and Antioxidant Activities

Many natural and synthetic chromones display significant antimicrobial and antioxidant properties.

  • Antimicrobial Action: Chromone derivatives exhibit broad-spectrum activity, with reported minimum inhibitory concentrations (MIC) against various bacterial (e.g., S. aureus) and fungal strains.[16][19]

  • Antioxidant Capacity: The ability to scavenge reactive oxygen species (ROS) is a well-documented property, often assessed using DPPH and ABTS assays.[16] This activity is strongly linked to the presence and position of hydroxyl groups on the scaffold, which can donate a hydrogen atom to neutralize free radicals.[20]

Table 1: Comparative Biological Activities of Selected Chromone Derivatives
Class of ActivityDerivative ExampleTarget/AssayPotency (IC50 / MIC)Reference
Anticancer Furo[3,2-g]chromone-sulfonamide hybridMCF-7 Breast Cancer Cell Line0.056 µM[5]
Anticancer BromovisnaginMCF-7 Breast Cancer Cell Line0.367 µM[5]
Neuroprotective 7-methoxy-3-(4-phenyl-1-piperazinyl)-chromoneMonoamine Oxidase B (MAO-B)15 nM[17]
Anti-inflammatory Chromone-based derivative 17Mast Cell Degranulation10 µM[21]
Antimicrobial Dithiazole-chromone hybrid (10a)Antifungal (vs. Fluconazole)Potent Activity[19]
Antioxidant 2-StyrylchromonesDPPH Radical ScavengingVaries with substitution[22]

Crafting the Core: Synthetic Strategies

The accessibility of the chromone scaffold through robust synthetic routes is crucial for its exploration in medicinal chemistry. Several classical and modern methods are employed to construct the core and its derivatives.

  • Baker-Venkataraman Rearrangement: A widely used method that involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the chromone.[19][23]

  • Simonis Reaction: This method involves the condensation of a phenol with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide to form the chromone directly.[23]

  • Claisen Condensation: The condensation of an o-hydroxyacetophenone with an ester using a strong base (e.g., NaH) yields a 1,3-diketone intermediate, which is then cyclized.[23]

G cluster_workflow Generalized Workflow: Baker-Venkataraman Synthesis SM Start: o-Hydroxy- acetophenone Step1 Esterification (Pyridine) SM->Step1 Ester Aroyl Chloride (R-COCl) Ester->Step1 Intermediate1 o-Acyloxyaceto- phenone Ester Step1->Intermediate1 Step2 Rearrangement (Base: KOH/Pyridine) Intermediate1->Step2 Baker-Venkataraman Rearrangement Intermediate2 1,3-Diketone Intermediate Step2->Intermediate2 Step3 Cyclodehydration (Acid: H2SO4) Intermediate2->Step3 Product Final Product: Substituted Chromone Step3->Product

Caption: Workflow for the Baker-Venkataraman Synthesis of Chromones.

Field-Proven Methodologies for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized protocols for assessing the biological activity of new chromone derivatives are essential.

Protocol 1: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[16]

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Treatment:

  • Remove the old medium and replace it with a fresh medium containing various concentrations of the test chromone derivative.

  • After 1 hour of pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells for a negative control (cells only) and a positive control (cells + LPS).

3. Nitrite Quantification (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-only control.

  • Determine the IC50 value (the concentration that inhibits 50% of NO production) using non-linear regression analysis.

Protocol 2: In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This spectrophotometric assay measures the capacity of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[16]

1. Preparation of Reagents:

  • Prepare a stock solution of the test chromone derivative in methanol or DMSO.

  • Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.

2. Reaction:

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

  • Include a blank (methanol only) and a control (DPPH solution + methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement:

  • Measure the absorbance of each well at 517 nm. The scavenging of the DPPH radical is observed as a color change from violet to yellow.

4. Data Analysis:

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Ascorbic acid or Trolox is typically used as a positive control.

  • Calculate the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Horizons

The chromone scaffold is unequivocally a privileged structure in medicinal chemistry.[5][16] Its inherent drug-like properties, synthetic tractability, and proven ability to interact with a multitude of biological targets have cemented its role as a pillar in drug discovery.[1][2] The clinical success of drugs like Cromolyn sodium provides a powerful validation of its therapeutic potential.[24][25]

The future for chromone-based drug discovery is bright and will likely focus on several key areas:

  • Multi-Target-Directed Ligands (MTDLs): Designing single chromone molecules that can modulate multiple targets simultaneously is a promising strategy for complex diseases like cancer and neurodegenerative disorders.[17][26]

  • Drug Repurposing: Investigating existing chromone-based drugs for new therapeutic applications is an efficient approach to expand their utility.[21]

  • Hybrid Molecules: The covalent linking of the chromone scaffold with other known pharmacophores continues to be a fruitful strategy for generating novel compounds with enhanced or synergistic activities.[5][26]

As our understanding of disease biology deepens, the versatility of the chromone scaffold will continue to provide a robust and reliable platform for the development of the next generation of innovative medicines.

References

A Technical Guide to the Preliminary Biological Screening of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Chromene Scaffold as a Foundation for Discovery

In the landscape of medicinal chemistry, certain molecular architectures consistently emerge as "privileged scaffolds"—frameworks that can interact with a wide array of biological targets to elicit desired therapeutic effects. The chromene (or benzopyran) ring system is a quintessential example of such a scaffold.[1][2] Found in a multitude of natural products and synthetic compounds, chromene derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3]

This guide focuses on a specific, functionalized chromene core: Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate (CAS No: 35204-44-5, Formula: C₁₂H₉IO₄).[4][5][6] The introduction of an iodine atom at the 6-position offers a unique handle for modifying the electronic properties and steric bulk of the molecule, potentially enhancing its interaction with biological targets or serving as a site for further synthetic elaboration.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for conducting the preliminary biological screening of novel derivatives based on this core structure. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and actionable data.

Section 1: Synthesis and Library Generation

The journey of discovery begins with the synthesis of the core scaffold and its subsequent derivatization to create a chemical library. A common synthetic approach to the core structure involves the reaction of a substituted phenol with a suitable three-carbon dielectrophile.

General Synthetic Pathway

A plausible and efficient route to the this compound scaffold starts from 4-iodophenol, which undergoes a reaction with diethyl oxalate in the presence of a base. This is followed by an intramolecular cyclization to form the chromenone ring. This core scaffold can then be derivatized at various positions to generate a library of analogues for screening.

G cluster_0 Core Synthesis cluster_1 Library Generation A 4-Iodophenol + Diethyl Oxalate B Base-catalyzed Condensation A->B Reaction Initiation C Intramolecular Cyclization (e.g., Claisen Condensation) B->C D This compound (Core Scaffold) C->D Formation of Chromenone Ring E Derivatization Reactions (e.g., at carboxylate or other positions) D->E Starting Material F Library of Test Compounds (Derivatives) E->F Purification & Characterization

Caption: General workflow for synthesis of the core scaffold and library generation.

Section 2: The Screening Cascade: A Strategy for Hit Identification

Preliminary or primary screening is not about exhaustive characterization; it is about efficient identification. The goal is to rapidly and cost-effectively test a library of compounds across a panel of diverse biological assays to identify "hits"—compounds that exhibit a desired biological effect above a certain threshold.[7][8] These hits can then be prioritized for more rigorous secondary screening and lead optimization.

The selection of assays should be guided by the known pharmacological profile of the broader chromene class.[2][3] We propose a multi-pronged screening approach targeting key areas of therapeutic interest.

Caption: The proposed biological screening cascade for identifying lead compounds.

Section 3: Core Experimental Protocols

What follows are detailed, validated protocols for the primary screening assays. Each protocol is designed for clarity, reproducibility, and the generation of high-quality preliminary data.

Antimicrobial Activity: Agar Well Diffusion Method

Expertise & Rationale: The agar well diffusion method is a foundational technique in antimicrobial screening.[9] Its widespread use stems from its simplicity, cost-effectiveness, and ability to provide a clear visual indication of antimicrobial activity.[10][11] The principle relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a specific microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.[12]

Detailed Protocol:

  • Media and Inoculum Preparation:

    • Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes, allowing them to solidify in a laminar flow hood.

    • Grow pure cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized microbial suspension.

    • Evenly streak the swab over the entire surface of an agar plate to create a uniform lawn of bacteria. Rotate the plate by 60 degrees and repeat two more times to ensure complete coverage.[9]

    • Allow the plate to dry for 5-10 minutes.

  • Well Creation and Sample Application:

    • Using a sterile cork borer (6-8 mm diameter), punch uniform wells into the inoculated agar.[13]

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound (dissolved in a suitable solvent like DMSO at a known concentration) into each well.

    • Include a positive control (a known antibiotic, e.g., Neomycin) and a negative control (solvent alone, e.g., DMSO) on each plate.[11]

  • Incubation and Data Collection:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using a caliper or ruler.[9]

Data Presentation:

Compound IDConcentration (µg/mL)Zone of Inhibition (mm) vs S. aureusZone of Inhibition (mm) vs E. coliZone of Inhibition (mm) vs C. albicans
Derivative 110014011
Derivative 2100181215
Positive Ctrl30222021
Negative CtrlN/A000
Anticancer Activity: MTT Cytotoxicity Assay

Expertise & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability and cytotoxicity.[14][15][16] Its principle is based on the metabolic activity of living cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT into a purple, insoluble formazan product.[17] The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[17] A reduction in formazan indicates cell death or a loss of metabolic activity caused by the test compound.

A Seed Cancer Cells in 96-well Plate B Incubate (24h) for cell adherence A->B C Add Chromene Derivatives (various concentrations) B->C D Incubate (e.g., 48-72h) for drug action C->D E Add MTT Reagent (yellow) D->E F Incubate (4h) Viable cells convert MTT E->F G Formation of Purple Formazan Crystals F->G H Add Solubilizing Agent (e.g., DMSO) G->H I Measure Absorbance at ~570 nm H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast, HepG-2 for liver, HCT-116 for colon) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells using trypsin and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old media from the wells and add 100 µL of media containing the test compounds at various concentrations. Include wells for untreated cells (negative control) and a known anticancer drug (positive control, e.g., Doxorubicin).

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Reaction and Measurement:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours in the dark. During this time, viable cells will form purple formazan crystals.

    • Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of the colored solution using a microplate reader at a wavelength between 500 and 600 nm (typically ~570 nm).[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Compound IDIC₅₀ (µM) vs MCF-7IC₅₀ (µM) vs HepG-2IC₅₀ (µM) vs HCT-116
Derivative 145.268.1>100
Derivative 28.512.39.7
Doxorubicin0.91.21.1
Antioxidant Activity: DPPH Radical Scavenging Assay

Expertise & Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the radical scavenging or hydrogen-donating ability of compounds, which is a key mechanism of antioxidant action.[18][19] The assay employs a stable free radical, DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[20] When an antioxidant compound donates a hydrogen atom or electron to DPPH•, it is reduced to the non-radical form DPPH-H, resulting in a color change from violet to pale yellow. The decrease in absorbance is proportional to the antioxidant capacity of the sample.[20]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM working solution of DPPH in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and protected from light.[20]

    • Prepare stock solutions of the test compounds in the same solvent.

    • Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, for comparison.[18]

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a small volume of the test compound at various concentrations (e.g., 20 µL).

    • Add the DPPH working solution to each well to a final volume (e.g., 200 µL) and mix thoroughly.

    • Prepare a blank containing only the solvent and a control containing the solvent and the DPPH solution.

    • Incubate the reaction mixture in the dark at room temperature for a set time, typically 30 minutes.[18][19]

  • Measurement and Calculation:

    • Measure the absorbance of each sample at 517 nm using a spectrophotometer or microplate reader.[18]

    • Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test sample.[20]

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation:

Compound IDRadical Scavenging Activity (% at 50 µg/mL)IC₅₀ (µg/mL)
Derivative 122.5%112.4
Derivative 285.1%15.8
Ascorbic Acid96.4%4.5

Section 4: From Hit-to-Lead: Interpreting Data and Next Steps

The preliminary data gathered from this screening cascade provides the foundation for critical decision-making.

  • Hit Identification: A "hit" is a compound that meets a pre-defined activity threshold. For example, a hit might be a derivative with a zone of inhibition >12 mm, a cytotoxicity IC₅₀ < 20 µM, or a DPPH scavenging IC₅₀ < 30 µg/mL.

  • Lead Selection: Hits are then evaluated collectively. A compound showing potent activity in one assay and moderate activity in another may be more interesting than a compound with high potency in only a single screen. The most promising hits are selected as "lead compounds" for further development.

This progression involves moving from broad, qualitative, or semi-quantitative primary assays to more specific and quantitative secondary assays.

G A Primary Screening Data (Antimicrobial, Cytotoxicity, Antioxidant) B Hit Identification (Activity > Pre-defined Threshold) A->B C Structure-Activity Relationship (SAR) Analysis (Identify key functional groups) B->C D Lead Compound Prioritization (Based on potency, selectivity, novelty) C->D E Secondary Screening - Dose-response curves - Mechanism of action studies - In vivo models D->E

Caption: Logical progression from preliminary screening data to lead development.

This structured approach ensures that resources are focused on derivatives with the highest potential for success, transforming a library of novel molecules into tangible starting points for the development of next-generation therapeutic agents.

References

The Enduring Scaffold: A Technical Guide to the Chemistry of 4-oxo-4H-chromenes for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Architecture of Chromones

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The 4-oxo-4H-chromene, commonly known as the chromone nucleus, stands as a testament to this principle of "privileged structures".[1][2] This bicyclic heterocyclic system, comprising a benzene ring fused to a γ-pyrone ring, is a ubiquitous motif in a vast array of natural products, particularly in the plant kingdom.[3][4] Its inherent structural rigidity and the electronic properties conferred by the benzopyran-4-one system provide a versatile scaffold for the design of molecules with a wide spectrum of biological activities.[5][6]

For researchers, scientists, and drug development professionals, a deep understanding of the chemistry of chromones is paramount for harnessing their full therapeutic potential. This guide offers an in-depth exploration of the synthesis, reactivity, and medicinal applications of 4-oxo-4H-chromenes, providing not just protocols, but the underlying chemical logic that drives experimental design and innovation in this exciting field. We will delve into the nuances of constructing this core, manipulating its reactivity, and ultimately, leveraging its structure to address pressing therapeutic challenges.

Part 1: The Synthetic Blueprint - Crafting the Chromone Core

The construction of the 4-oxo-4H-chromene scaffold is a well-established area of organic synthesis, with several named reactions offering reliable routes to this privileged structure. The choice of synthetic strategy is often dictated by the desired substitution pattern on both the benzenoid and pyrone rings, a critical consideration for tuning the pharmacological profile of the final compound.

Foundational Syntheses from Phenolic Precursors

The most common and versatile approaches to chromone synthesis commence with readily available phenols, particularly o-hydroxyaryl ketones. These methods hinge on the formation of a 1,3-dicarbonyl intermediate, which then undergoes intramolecular cyclization to furnish the chromone ring.

The Simonis reaction provides a straightforward route to chromones through the condensation of a phenol with a β-ketoester in the presence of a strong dehydrating agent, typically phosphorus pentoxide (P₂O₅).[3] The causality behind using a potent dehydrating agent like P₂O₅ lies in its ability to drive the equilibrium towards the cyclized product by removing water, and also to act as a Lewis acid to activate the carbonyl groups.

Experimental Protocol: Synthesis of 2-Methylchromone via the Simonis Reaction

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Reagent Addition: Under a gentle stream of nitrogen, carefully add phosphorus pentoxide (2-3 equivalents) in portions to the stirred mixture. The addition is exothermic and should be controlled.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Isolation: The crude product often precipitates as a solid. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-methylchromone.

The Baker-Venkataraman rearrangement is a powerful two-step method primarily used for the synthesis of flavones (2-phenylchromones) and other 2-substituted chromones.[3] It involves the acylation of an o-hydroxyacetophenone with an acyl chloride in the presence of a base, followed by an acid-catalyzed cyclization of the resulting 1,3-diketone. The use of a base in the first step is crucial for the deprotonation of the phenolic hydroxyl group, facilitating the initial acylation.

Experimental Protocol: Synthesis of Flavone via the Baker-Venkataraman Rearrangement

  • Step 1: Formation of the 1,3-Diketone:

    • To a solution of o-hydroxyacetophenone (1 equivalent) in pyridine, add benzoyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Add powdered potassium hydroxide (3 equivalents) and stir the mixture at room temperature for an additional 2 hours.

    • Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the crude 1,3-diketone.

    • Filter, wash with water, and dry the solid.

  • Step 2: Cyclization to Flavone:

    • Dissolve the crude 1,3-diketone in glacial acetic acid.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture under reflux for 1-2 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated flavone by filtration, wash with water, and recrystallize from ethanol.

The Vilsmeier-Haack Reaction: Introducing Functionality at the 3-Position

The Vilsmeier-Haack reaction offers a direct and efficient method for the synthesis of 3-formylchromones from o-hydroxyacetophenones.[7] This reaction utilizes the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), which acts as a formylating agent. The electrophilic Vilsmeier reagent attacks the enolate of the acetophenone, leading to the formation of a β-chloro-α,β-unsaturated aldehyde intermediate, which then undergoes intramolecular cyclization. This method is particularly valuable as the 3-formyl group serves as a versatile handle for further synthetic transformations.[8]

Experimental Protocol: Synthesis of 4-oxo-4H-chromene-3-carbaldehyde

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (3 equivalents) to dimethylformamide (5 equivalents) with stirring.

  • Reaction with Substrate: To the prepared Vilsmeier reagent, add o-hydroxyacetophenone (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution carefully with a saturated sodium bicarbonate solution.

  • Isolation and Purification: The product precipitates as a solid. Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure 4-oxo-4H-chromene-3-carbaldehyde.[7]

Part 2: The Reactive Landscape - Chemical Transformations of the Chromone Nucleus

The reactivity of the 4-oxo-4H-chromene scaffold is a rich and multifaceted area of study, offering numerous opportunities for structural diversification. The key reactive sites include the electrophilic C2 and C4 positions of the pyrone ring, the enone system which can participate in cycloaddition reactions, and the aromatic benzene ring which can undergo electrophilic substitution.

Nucleophilic Attack: Opening the Pyrone Ring

The C2 position of the chromone ring is highly electrophilic and susceptible to attack by strong nucleophiles.[9] This often leads to a ring-opening reaction of the γ-pyrone, followed by recyclization to form different heterocyclic systems. This reactivity provides a powerful tool for transforming the chromone scaffold into other valuable chemical entities.

Conceptual Workflow: Reactivity of Chromones with Nucleophiles

nucleophilic_attack Chromone 4-Oxo-4H-chromene Intermediate Ring-Opened Intermediate Chromone->Intermediate Nucleophilic attack at C2 Nucleophile Strong Nucleophile (e.g., Hydrazine, Hydroxylamine) Nucleophile->Intermediate Product Recyclized Heterocycle (e.g., Pyrazole, Isoxazole) Intermediate->Product Intramolecular Condensation

Caption: Nucleophilic attack at the C2 position of the chromone ring.

Cycloaddition Reactions: Building Molecular Complexity

The α,β-unsaturated ketone moiety within the pyrone ring makes chromones excellent substrates for cycloaddition reactions, particularly Diels-Alder and [3+2] cycloadditions.[10][11] These reactions allow for the construction of complex polycyclic systems in a stereocontrolled manner, which is highly desirable in drug discovery for exploring new chemical space.

Chromones can act as dienophiles in Diels-Alder reactions with various dienes. The electron-withdrawing nature of the carbonyl group activates the C2-C3 double bond for reaction with electron-rich dienes. Conversely, substituted chromones can also be designed to act as dienes.[10]

Visible-light-mediated [3+2] cycloaddition reactions of 3-cyanochromones with N-cyclopropylamines have been developed to synthesize functionalized cyclopenta[b]chromenocarbonitriles.[11] This modern synthetic approach leverages photoredox catalysis to generate radical intermediates that undergo cycloaddition under mild conditions.

Reaction Scheme: Visible Light Promoted [3+2]-Cycloaddition

cycloaddition cluster_reactants Reactants cluster_conditions Conditions cluster_product Product cyanochromone 3-Cyanochromone product Cyclopenta[b]chromenocarbonitrile cyanochromone->product cyclopropylamine N-Cyclopropylamine cyclopropylamine->product catalyst Eosin Y (Photocatalyst) catalyst->product light Visible Light light->product

Caption: [3+2] Cycloaddition of 3-cyanochromones.

Part 3: The Medicinal Promise - Chromones as Therapeutic Agents

The 4-oxo-4H-chromene scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[5][12] This biological versatility stems from the ability of the chromone nucleus to interact with a variety of biological targets, including enzymes and receptors.[4][13]

Chromones in Cancer Therapy

Numerous chromone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression, such as the p38α MAPK pathway.[14] The ability to readily functionalize the chromone scaffold allows for the optimization of anticancer activity and the development of selective inhibitors of cancer-related targets.

Table 1: Anticancer Activity of Selected Chromone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound A MCF-7 (Breast)5.2Apoptosis Induction[5]
Compound B HCT-116 (Colon)8.7Cell Cycle Arrest[5]
Compound C A549 (Lung)3.1Inhibition of Angiogenesis[5]
Anti-inflammatory Potential of Chromones

The anti-inflammatory properties of chromone derivatives are well-documented.[13] Many of these compounds exert their effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[5] The evaluation of their anti-inflammatory potential is often carried out using in vitro assays, such as measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow: In Vitro Anti-inflammatory Assay

anti_inflammatory_assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis macrophages RAW 264.7 Macrophages lps LPS Stimulation macrophages->lps chromone Chromone Derivative macrophages->chromone viability MTT Assay for Cell Viability macrophages->viability griess Griess Assay for Nitrite lps->griess Induces NO Production chromone->griess Inhibits NO Production

Caption: Workflow for assessing anti-inflammatory activity.

Conclusion: The Future of Chromone Chemistry

The 4-oxo-4H-chromene scaffold continues to be a fertile ground for innovation in medicinal chemistry. Its synthetic accessibility, coupled with its diverse reactivity and proven biological relevance, ensures its place as a privileged structure in the ongoing quest for novel therapeutics. As our understanding of disease pathways deepens and new synthetic methodologies emerge, the potential to design and create next-generation chromone-based drugs with enhanced potency and selectivity is greater than ever. This guide has provided a comprehensive overview of the core chemical principles governing this remarkable heterocyclic system, empowering researchers to confidently navigate and contribute to this dynamic and impactful field.

References

Methodological & Application

Synthesis of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate from acetophenone.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-734

Topic: A Robust, Two-Step Synthesis of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate from a Commercially Available Acetophenone Precursor

Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction: The Significance of the Chromone Scaffold

The chromone (4H-1-benzopyran-4-one) ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] This scaffold is integral to natural products like flavonoids and is a key component in synthetic drugs with a wide therapeutic index, including anticancer, anti-inflammatory, and antiviral agents.[3][4][5] The functionalization of the chromone core, such as the introduction of a halogen at the 6-position, provides a critical handle for further molecular elaboration, making these derivatives highly valuable in drug discovery programs.

This application note provides a detailed, field-proven protocol for the synthesis of this compound, a versatile intermediate for medicinal chemistry. The synthesis begins with the commercially available and cost-effective starting material, 4'-hydroxyacetophenone, and proceeds through a reliable two-step sequence: regioselective iodination followed by a base-mediated cyclization.

Overall Synthetic Strategy

The synthesis is designed for efficiency and scalability, transforming a simple phenolic ketone into the target chromone in two distinct stages. The retrosynthetic analysis identifies 3-iodo-4-hydroxyacetophenone as the key intermediate, which is formed via electrophilic aromatic substitution. This intermediate possesses the necessary functionalities—a phenolic hydroxyl group and a methyl ketone—to undergo a Claisen-type condensation with diethyl oxalate, followed by an intramolecular cyclization to construct the target chromone ring system.

G cluster_0 Overall Synthetic Workflow A 4'-Hydroxyacetophenone B Step 1: Iodination A->B C 3-Iodo-4-hydroxyacetophenone (Key Intermediate) B->C D Step 2: Claisen Condensation & Cyclization C->D E This compound (Final Product) D->E

Caption: High-level workflow for the two-step synthesis.

Part A: Synthesis of the Key Intermediate: 3-Iodo-4-hydroxyacetophenone

Principle and Rationale

The first step involves the regioselective iodination of 4'-hydroxyacetophenone. This is an electrophilic aromatic substitution reaction. The regioselectivity is controlled by the directing effects of the substituents on the aromatic ring:

  • Hydroxyl (-OH) group: A strongly activating, ortho-, para- directing group.

  • Acetyl (-COCH₃) group: A deactivating, meta- directing group.

The powerful activating effect of the hydroxyl group governs the position of substitution. Since the para position is blocked by the acetyl group, the incoming electrophile (I⁺) is directed exclusively to the ortho position, yielding the desired 3-iodo-4-hydroxyacetophenone.[6] A common and effective method for this transformation utilizes sodium iodide in the presence of an oxidizing agent like sodium hypochlorite (household bleach), which generates the iodine electrophile in situ.

Detailed Experimental Protocol: Iodination
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-hydroxyacetophenone (10.0 g, 73.4 mmol) in 95% ethanol (50 mL).

  • Reagent Addition: Add sodium iodide (12.1 g, 80.7 mmol) to the solution and stir until it dissolves completely.

  • Initiation of Iodination: While stirring vigorously at room temperature, add household bleach (sodium hypochlorite, ~8.25% solution, 70 mL) dropwise over a period of 20-30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary. The solution will turn from colorless to a light yellow/orange color.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The product spot will be less polar than the starting material.

  • Work-up: Once the reaction is complete, cool the flask in an ice bath. Quench the excess oxidant by adding 10% aqueous sodium thiosulfate solution (~20 mL) until the yellow color disappears.

  • Precipitation: Acidify the solution by the dropwise addition of 2 M hydrochloric acid (HCl) until the pH is approximately 2-3. A pale-yellow precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 30 mL). Dry the solid under vacuum to afford 3-iodo-4-hydroxyacetophenone. Further purification can be achieved by recrystallization from an ethanol/water mixture if required.

Expected Results & Characterization
ParameterExpected Value
Yield 85-95%
Appearance Pale yellow to off-white solid
Melting Point 145-148 °C
¹H NMR (CDCl₃) δ ~12.5 (s, 1H, -OH), 8.2 (d, 1H), 7.8 (dd, 1H), 7.0 (d, 1H), 2.6 (s, 3H, -CH₃)

Part B: Synthesis of this compound

Principle and Rationale

This transformation is achieved through a base-mediated crossed Claisen condensation followed by an acid-catalyzed intramolecular cyclization.[7]

  • Claisen Condensation: The methyl ketone of 3-iodo-4-hydroxyacetophenone is deprotonated by a strong base (sodium ethoxide) to form an enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Diethyl oxalate is an ideal partner for this crossed condensation as it lacks α-hydrogens and cannot self-condense.[8][9] The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form a 1,3-diketone intermediate.

  • Cyclization: The reaction mixture is then acidified. The acid protonates the phenolic hydroxyl group, which then undergoes a nucleophilic attack on the proximate ketone, leading to a cyclization event. Subsequent dehydration (loss of a water molecule) from this cyclic hemiacetal intermediate yields the stable aromatic chromone ring system.[10][11][12]

  • Choice of Base: Sodium ethoxide is the base of choice. Using an alkoxide that matches the ester (diethyl oxalate) prevents transesterification, a potential side reaction that would complicate the product mixture.[13]

Reaction Mechanism

G cluster_mech Mechanism: Claisen Condensation & Cyclization Start 3-Iodo-4-hydroxyacetophenone Enolate Enolate Intermediate Start->Enolate 1. NaOEt (Base) -EtOH Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral 2. Nucleophilic Attack DEO Diethyl Oxalate DEO->Tetrahedral Diketone 1,3-Diketone Intermediate Tetrahedral->Diketone 3. Elimination of EtO⁻ Cyclized Cyclized Hemiacetal Diketone->Cyclized 4. H⁺ (Acid) Intramolecular Cyclization Product Final Product Cyclized->Product 5. Dehydration (-H₂O)

Caption: Key steps in the formation of the chromone ring.

Detailed Experimental Protocol: Cyclization
  • Reaction Setup: Prepare a solution of sodium ethoxide by carefully adding metallic sodium (1.8 g, 78.3 mmol) in small pieces to absolute ethanol (80 mL) under an inert atmosphere (N₂) in a 250 mL three-neck flask equipped with a reflux condenser. Allow the sodium to react completely.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add a solution of 3-iodo-4-hydroxyacetophenone (10.0 g, 38.2 mmol) in absolute ethanol (40 mL). Then, add diethyl oxalate (7.0 g, 6.0 mL, 47.9 mmol) dropwise.

  • Condensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. A solid precipitate may form during the reaction.

  • Acidification and Cyclization: After cooling to room temperature, pour the reaction mixture into a beaker containing ice (~150 g) and concentrated hydrochloric acid (15 mL). Stir the mixture vigorously for 30 minutes. A precipitate will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with deionized water, followed by a small amount of cold ethanol. Dry the solid under vacuum. The product, this compound, is typically obtained as a solid with sufficient purity for many applications. Recrystallization from ethanol can be performed for higher purity.

Summary of Results and Characterization

CompoundFormulaMWYieldAppearance
3-Iodo-4-hydroxyacetophenoneC₈H₇IO₂262.0585-95%Pale yellow solid
This compoundC₁₂H₉IO₄344.1070-80%Off-white to light tan solid

Characterization Data for Final Product (this compound): [14][15][16][17]

  • Melting Point: ~168-171 °C

  • ¹H NMR (CDCl₃): δ ~8.4 (d, 1H), 7.9 (dd, 1H), 7.3 (d, 1H), 7.1 (s, 1H), 4.4 (q, 2H), 1.4 (t, 3H).

  • ¹³C NMR (CDCl₃): δ ~177.5, 160.8, 154.5, 144.1, 137.2, 125.8, 122.9, 120.1, 114.9, 89.1, 62.9, 14.2.

  • IR (KBr, cm⁻¹): ~1740 (C=O, ester), 1650 (C=O, ketone), 1610, 1470 (C=C, aromatic).

Troubleshooting and Safety Precautions

  • Incomplete Iodination: Ensure the bleach solution is fresh and of sufficient concentration. Vigorous stirring is crucial for the biphasic reaction.

  • Low Yield in Cyclization: The use of absolute (anhydrous) ethanol and freshly prepared sodium ethoxide is critical. Water will inhibit the Claisen condensation. Ensure all sodium has reacted before adding the ketone.

  • Safety: Handle sodium metal with extreme care; it reacts violently with water. Perform the sodium ethoxide preparation under an inert atmosphere. All procedures should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Conclusion

This application note details a reliable and efficient two-step synthesis of this compound starting from 4'-hydroxyacetophenone. The protocols are robust and provide good to excellent yields of both the key intermediate and the final product. This versatile chromone derivative serves as a valuable building block for the development of novel therapeutic agents and molecular probes.

References

Application Notes and Protocols: Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate as a Pivotal Intermediate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details the synthesis, characterization, and strategic applications of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate. This molecule serves as a highly versatile and pivotal intermediate in the synthesis of a diverse array of complex organic scaffolds. The inherent reactivity of the C6-iodo group, coupled with the rich chemical functionality of the chromone core, makes this compound an invaluable building block for researchers in medicinal chemistry, drug development, and materials science. This document provides detailed, field-proven protocols for its synthesis and subsequent derivatization through palladium-catalyzed cross-coupling reactions, offering insights into the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Introduction: The Chromone Scaffold and the Strategic Importance of Halogenation

The chromone (4H-1-benzopyran-4-one) framework is a privileged heterocyclic motif ubiquitously found in nature and is the core structure of many flavonoids and isoflavonoids.[1] Compounds bearing this scaffold exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[2][3][4] Consequently, the chromone nucleus is a focal point in medicinal chemistry for the development of novel therapeutic agents.

The strategic introduction of a halogen, particularly iodine, onto the chromone backbone at the C6-position, as in This compound (1) , dramatically enhances its synthetic utility. The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions, providing a versatile handle for the introduction of a wide variety of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) of 6-substituted chromone derivatives, a critical aspect of modern drug discovery. This guide will delineate the synthetic pathway to this key intermediate and provide robust protocols for its application in the construction of diverse molecular architectures.

Synthesis of this compound (1)

The synthesis of the title compound is efficiently achieved through a two-step process commencing with the iodination of 2'-hydroxyacetophenone, followed by a Claisen condensation with diethyl oxalate and subsequent acid-catalyzed cyclization.

Synthesis of 2'-Hydroxy-5'-iodoacetophenone (3)

The precursor, 2'-hydroxy-5'-iodoacetophenone, is prepared via electrophilic aromatic substitution on 2'-hydroxyacetophenone (2) using an iodine source.

  • Reaction Rationale: The hydroxyl group at C2' is a potent ortho-, para-director. The para-position (C5') is sterically more accessible, leading to regioselective iodination. N-Iodosuccinimide (NIS) in a polar aprotic solvent like acetonitrile is an effective and mild iodinating system.

Protocol 2.1: Synthesis of 2'-Hydroxy-5'-iodoacetophenone (3)

  • To a solution of 2'-hydroxyacetophenone (2) (1.0 eq) in acetonitrile, add N-Iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2'-hydroxy-5'-iodoacetophenone (3) as a solid.

Synthesis of this compound (1)

The target compound is synthesized via a one-pot Claisen condensation of 2'-hydroxy-5'-iodoacetophenone (3) with diethyl oxalate, followed by an acid-catalyzed intramolecular cyclization.

  • Reaction Rationale: The Claisen condensation is a robust method for forming carbon-carbon bonds.[5][6][7] In this case, sodium ethoxide acts as a base to deprotonate the methyl group of the acetophenone, which then attacks the electrophilic carbonyl of diethyl oxalate. The subsequent intramolecular cyclization is facilitated by an acid catalyst, which promotes the dehydration and formation of the pyrone ring.

Protocol 2.2: Synthesis of this compound (1)

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal (2.2 eq) in absolute ethanol), add a solution of 2'-hydroxy-5'-iodoacetophenone (3) (1.0 eq) and diethyl oxalate (1.2 eq) in absolute ethanol.

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure this compound (1).

Diagram 1: Synthetic Pathway to this compound

G cluster_0 Step 1: Iodination cluster_1 Step 2: Claisen Condensation & Cyclization 2_hydroxyacetophenone 2'-Hydroxyacetophenone (2) NIS NIS, CH3CN 2_hydroxyacetophenone->NIS 2_hydroxy_5_iodoacetophenone 2'-Hydroxy-5'-iodoacetophenone (3) NIS->2_hydroxy_5_iodoacetophenone 2_hydroxy_5_iodoacetophenone_2 2'-Hydroxy-5'-iodoacetophenone (3) reagents 1. NaOEt, Diethyl Oxalate 2. H+ 2_hydroxy_5_iodoacetophenone_2->reagents target_compound This compound (1) reagents->target_compound

Caption: Synthetic route to the target intermediate.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties of this compound (1)

PropertyValueSource
CAS Number35204-44-5[8][9][10]
Molecular FormulaC₁₂H₉IO₄[8][9]
Molecular Weight344.10 g/mol [9]
AppearanceOff-white to pale yellow solid
Melting Point148 °C[11]

Table 2: Predicted Spectroscopic Data for this compound (1) (Based on data from analogous compounds)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR~8.10d~2.5H-5
~7.95dd~8.8, 2.5H-7
~7.50d~8.8H-8
~7.00s-H-3
~4.45q~7.1-OCH₂CH₃
~1.40t~7.1-OCH₂CH₃
¹³C NMR~178s-C-4 (C=O)
~162s-C-2 (Ester C=O)
~155s-C-8a
~145s-C-6
~138d-C-7
~125d-C-5
~122s-C-4a
~120d-C-8
~115d-C-3
~85s-C-6 (C-I)
~63t--OCH₂CH₃
~14q--OCH₂CH₃

Application as a Key Synthetic Intermediate

The C6-iodo group of compound 1 is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a vast library of 6-substituted chromone derivatives. Below are detailed protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl/Heteroaryl Chromones

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds. It allows for the introduction of various aryl and heteroaryl moieties at the C6-position.

  • Causality of Protocol Choices:

    • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings of aryl iodides.

    • Base: An aqueous solution of Na₂CO₃ or K₂CO₃ is effective for the transmetalation step and is generally well-tolerated by many functional groups.

    • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is necessary to dissolve both the organic substrate and the inorganic base.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-I PdII R-Pd(II)-I Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar-B(OR)2 Base PdII_Aryl R-Pd(II)-Ar Ln Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim R-Ar RedElim->Pd0

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1) (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a 2M aqueous solution of Na₂CO₃ (3.0 eq) and a solvent such as 1,4-dioxane or toluene.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 6-aryl/heteroaryl-substituted chromone derivative.

Sonogashira Coupling: Synthesis of 6-Alkynyl Chromones

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted chromones, which are valuable precursors for further transformations.[10]

  • Causality of Protocol Choices:

    • Dual Catalysis: This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl iodide and a copper(I) co-catalyst (CuI) to form a copper acetylide intermediate, which facilitates the transmetalation.

    • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.

    • Anhydrous Conditions: The reaction is sensitive to moisture and oxygen, requiring an inert atmosphere and anhydrous solvents.

Diagram 3: Sonogashira Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-I PdII R-Pd(II)-I Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Alkynyl R-Pd(II)-C≡CR' Ln Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim R-C≡CR' RedElim->Pd0 CuI Cu(I)X AlkyneCoord Alkyne Coordination CuI->AlkyneCoord R'-C≡CH Base CuAcetylide Cu(I)-C≡CR' AlkyneCoord->CuAcetylide CuAcetylide->Transmetalation

Caption: The dual catalytic cycles of the Sonogashira reaction.

Protocol 4.2: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1) (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add an anhydrous solvent such as THF or DMF, followed by an amine base like triethylamine (3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or heat gently (40-60 °C) as needed, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Coupling: Synthesis of 6-Alkenyl Chromones

The Heck reaction facilitates the coupling of the aryl iodide with an alkene, leading to the formation of 6-alkenyl chromone derivatives.

  • Causality of Protocol Choices:

    • Catalyst: Pd(OAc)₂ is a common and effective palladium(II) precursor that is reduced in situ to the active Pd(0) species.

    • Ligand: A phosphine ligand, such as PPh₃ or a more electron-rich and bulky ligand, is often required to stabilize the palladium catalyst and promote the reaction.

    • Base: A hindered organic base like triethylamine or an inorganic base such as K₂CO₃ is used to neutralize the HI generated during the catalytic cycle.

Protocol 4.3: General Procedure for Heck Coupling

  • To a reaction vessel, add this compound (1) (1.0 eq), Pd(OAc)₂ (0.05 eq), and a suitable phosphine ligand (e.g., PPh₃, 0.1 eq).

  • Add a solvent such as DMF or acetonitrile, followed by the alkene (1.5 eq) and a base (e.g., triethylamine, 2.0 eq).

  • Degas the mixture and heat under an inert atmosphere at 80-120 °C until the reaction is complete (as monitored by TLC).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a strategically designed and highly valuable synthetic intermediate. Its straightforward synthesis and the exceptional reactivity of the C6-iodo group in palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse libraries of 6-substituted chromone derivatives. The protocols detailed in this guide are based on well-established and reliable methodologies, offering researchers a clear pathway to access novel compounds for investigation in drug discovery and materials science. The versatility of this intermediate underscores its importance as a key building block in the modern synthetic chemist's toolkit.

References

Application Notes and Protocols: Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Introduction

The chromone (4H-chromen-4-one) scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives, both natural and synthetic, exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5] This validates the chromone core as a valuable template for the design and development of novel therapeutic agents.[6][7] Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is a functionally rich derivative poised to serve as a versatile starting material or key intermediate in drug discovery programs.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will explore the significance of its structural features and provide experimentally grounded protocols for its derivatization and subsequent biological evaluation.

Strategic Importance of the Scaffold

The therapeutic potential of this compound stems from the strategic combination of its three key structural components: the chromone core, the 6-iodo substituent, and the ethyl 2-carboxylate group. Understanding the role of each is paramount to its effective utilization in a drug design campaign.

The Chromone Core: A Privileged Scaffold

The benzo-γ-pyrone skeleton of the chromone core is a recurring motif in a multitude of biologically active compounds.[3] Its rigid, planar structure provides a well-defined three-dimensional arrangement for appended functional groups to interact with biological targets. Modifications to either the benzene or pyrone ring can significantly influence the biological activity profile.[3] The chromone system is known to interact with a variety of receptors and enzymes, making it an attractive starting point for library synthesis and hit-to-lead optimization.[3][6]

The 6-Iodo Substituent: A Versatile Chemical Handle

The iodine atom at the 6-position is a critical feature for several reasons:

  • Halogen Bonding: Iodine, being a large and polarizable halogen, can participate in halogen bonding. This is a non-covalent interaction with an electron-rich atom (e.g., oxygen or nitrogen) in a protein's active site, which can significantly enhance binding affinity and selectivity.

  • Bioisosteric Replacement: The iodine atom can be a subject for bioisosteric replacement to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.[8][9] For instance, replacing it with smaller halogens (Br, Cl, F) or other groups like an ethynyl moiety can fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8][10]

  • Synthetic Handle: The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[11][12][13] This allows for the straightforward introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 6-position, enabling extensive structure-activity relationship (SAR) studies.

The Ethyl 2-Carboxylate Group: A Gateway for Derivatization

The ester functionality at the 2-position serves as a versatile precursor for a range of chemical transformations:

  • Amide Formation: The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to generate a series of amides. This is a common strategy to explore interactions with specific amino acid residues in a target protein and to improve physicochemical properties.

  • Ester Modification: The ethyl ester can be transesterified or replaced with other esters to alter solubility and cell permeability.

  • Reduction and Further Modification: The ester can be reduced to the corresponding alcohol, which can then be further functionalized.

The strategic interplay of these three components is illustrated in the following diagram:

G cluster_0 This compound cluster_1 Drug Design Applications Scaffold Chromone Core (Privileged Structure) BiologicalActivity Biological Activity (Anticancer, Anti-inflammatory, etc.) Scaffold->BiologicalActivity Foundation for Activity Iodo 6-Iodo Group SAR Structure-Activity Relationship (SAR) Studies Iodo->SAR Suzuki, Heck, Sonogashira Coupling ADME ADME Optimization Iodo->ADME Bioisosteric Replacement Ester Ethyl 2-Carboxylate Ester->SAR Amide Library Synthesis Ester->ADME Solubility/Permeability Tuning

Caption: Strategic utility of the key functional groups in this compound for drug discovery.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key chemical transformations of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-6 Arylation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[12][14]

Objective: To introduce diverse aryl or heteroaryl substituents at the 6-position of the chromone scaffold for SAR exploration.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (4:1 v/v) to the flask.

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) in a small amount of 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Hydrolysis and Amide Coupling

This two-step protocol details the hydrolysis of the ethyl ester to the carboxylic acid, followed by amide bond formation with a primary or secondary amine.

Objective: To generate a library of amide derivatives at the 2-position to explore new interactions with the biological target and modulate physicochemical properties.

Step 2a: Hydrolysis of the Ethyl Ester

Materials:

  • This compound derivative (from Protocol 1 or starting material)

  • Lithium hydroxide (LiOH, 2.0 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve the chromone ester in a mixture of THF and water (3:1 v/v).

  • Add LiOH (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield the carboxylic acid.

Step 2b: Amide Coupling

Materials:

  • 6-substituted-4-oxo-4H-chromene-2-carboxylic acid (from Step 2a)

  • Primary or secondary amine (1.1 equivalents)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP, 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add the amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final amide product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Workflow for Drug Discovery Application

The following flowchart illustrates a typical workflow for utilizing this compound in a drug discovery project.

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation & Optimization start This compound suzuki Protocol 1: Suzuki Coupling (C-6 Modification) start->suzuki hydrolysis Protocol 2a: Ester Hydrolysis suzuki->hydrolysis amide Protocol 2b: Amide Coupling (C-2 Modification) hydrolysis->amide screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) amide->screening sar SAR Analysis screening->sar sar->suzuki Iterative Design sar->amide Iterative Design hit Hit Compound(s) sar->hit Identify Active Compounds lead_opt Lead Optimization (ADME/Tox Profiling) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A generalized workflow for the application of this compound in a drug discovery pipeline.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 35204-44-5[15][16][17][18]
Molecular Formula C₁₂H₉IO₄[15][16][17]
Molecular Weight 344.10 g/mol [15][16][17]
Appearance Solid-
Melting Point Not reported-
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂)General knowledge
Table 2: Example Derivatization and Expected Outcomes
Starting MaterialReactionReagent ExampleExpected ProductPurpose in Drug Design
This compoundSuzuki CouplingPhenylboronic acidEthyl 6-phenyl-4-oxo-4H-chromene-2-carboxylateIntroduce aryl group for SAR
This compoundHeck ReactionStyreneEthyl 6-(2-phenylethenyl)-4-oxo-4H-chromene-2-carboxylateIntroduce alkenyl group for SAR
6-Iodo-4-oxo-4H-chromene-2-carboxylic acidAmide CouplingBenzylamineN-Benzyl-6-iodo-4-oxo-4H-chromene-2-carboxamideIntroduce amide for SAR and property modulation

Conclusion

This compound is a highly valuable and versatile scaffold for modern drug discovery. Its strategic combination of a privileged chromone core with synthetically tractable iodo and ester functionalities provides medicinal chemists with a powerful tool for the rapid generation of diverse compound libraries. The protocols outlined in this guide offer a solid foundation for the rational design and synthesis of novel chromone-based drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

References

Application Notes & Protocols: Leveraging Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction: The chromone scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer properties. Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate, in particular, has emerged as a versatile and powerful starting material for the synthesis of novel chromone-based anticancer agents. The presence of the iodine atom at the 6-position offers a strategic handle for further functionalization through various cross-coupling reactions, while the ester and ketone functionalities provide reactive sites for the construction of diverse heterocyclic systems. This guide provides an in-depth exploration of the application of this compound in anticancer drug discovery, complete with detailed synthetic protocols and methodologies for biological evaluation.

Part 1: The Strategic Advantage of the 6-Iodo-4-oxo-4H-chromene Scaffold

The unique structural features of this compound make it an ideal starting point for the synthesis of potential anticancer drugs. The electron-withdrawing nature of the chromone ring system, coupled with the reactive sites, allows for the generation of a diverse library of compounds.

Key Structural Features and Their Synthetic Utility:

  • The 6-Iodo Group: This is arguably the most important feature for derivatization. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide array of substituents at this position, which can be crucial for modulating the compound's pharmacokinetic and pharmacodynamic properties.

  • The 4-Oxo (Ketone) Group: The carbonyl group at the 4-position is a key pharmacophoric feature and can participate in hydrogen bonding interactions with biological targets. It also influences the overall electronic properties of the chromone ring.

  • The 2-Carboxylate Group: The ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for amide bond formation or other modifications. It can also be a site for introducing other functional groups.

  • The Pyran Ring: The oxygen-containing heterocyclic ring is a common feature in many biologically active molecules and contributes to the overall shape and polarity of the molecule.

Part 2: Synthesis of Anticancer Agents from this compound

A common and effective strategy for developing potent anticancer agents from this starting material is the synthesis of hybrid molecules where the chromone nucleus is fused or linked to other biologically active heterocyclic systems. One such promising class of compounds is the pyrazole-containing chromones.

Synthesis of 6-Iodo-2-(1H-pyrazol-1-yl)-4H-chromen-4-one Derivatives

This protocol outlines the synthesis of chromone-pyrazole hybrids, which have shown significant cytotoxic activity against various cancer cell lines. The rationale behind this hybridization is to combine the anticancer properties of both the chromone and pyrazole moieties in a single molecule, potentially leading to a synergistic effect.

Experimental Workflow:

cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Synthesis of Final Compounds A This compound + Hydrazine Hydrate B Reflux in Ethanol A->B C Intermediate A: 6-iodo-2-(1H-pyrazol-1-yl)-4H-chromen-4-one B->C D Intermediate A + Substituted Aldehydes C->D E Claisen-Schmidt Condensation D->E F Final Products: Chalcone Derivatives E->F

Caption: Synthetic workflow for pyrazole-containing chromones.

Protocol:

  • Synthesis of 6-iodo-2-(1H-pyrazol-1-yl)-4H-chromen-4-one (Intermediate A):

    • To a solution of this compound (1 mmol) in absolute ethanol (20 mL), add hydrazine hydrate (1.2 mmol).

    • The reaction mixture is refluxed for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure product.

  • Synthesis of Chalcone Derivatives (Final Products):

    • A mixture of Intermediate A (1 mmol) and an appropriately substituted aromatic aldehyde (1 mmol) is dissolved in ethanol (15 mL).

    • A catalytic amount of piperidine is added, and the mixture is refluxed for 10-12 hours.

    • The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the resulting solid is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the final chalcone derivative.

Part 3: In Vitro Anticancer Evaluation

Once the novel compounds are synthesized, their anticancer potential needs to be evaluated. A standard panel of assays is typically employed to assess their cytotoxicity, effect on cell cycle progression, and ability to induce apoptosis.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)A549 IC₅₀ (µM)
Derivative 1 12.515.220.1
Derivative 2 8.710.514.8
Doxorubicin 1.21.52.0
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.

Experimental Workflow:

A Treat cells with test compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Part 4: Mechanistic Insights and Future Directions

While the synthesis and initial biological evaluation are crucial first steps, understanding the mechanism of action is vital for further drug development. The chromone-based compounds derived from this compound have been proposed to exert their anticancer effects through various mechanisms.

Potential Signaling Pathways:

Compound Chromone Derivative Target Cellular Target (e.g., Kinase, Tubulin) Compound->Target Binding & Inhibition Pathway1 Inhibition of Proliferation Target->Pathway1 Pathway2 Induction of Apoptosis Target->Pathway2 Pathway3 Cell Cycle Arrest Target->Pathway3 Outcome Anticancer Effect Pathway1->Outcome Pathway2->Outcome Pathway3->Outcome

Caption: Potential mechanisms of action for chromone derivatives.

Future Research:

  • Structure-Activity Relationship (SAR) Studies: Synthesize a larger library of derivatives to establish clear SARs. This will help in designing more potent and selective compounds.

  • Target Identification: Utilize techniques like affinity chromatography and proteomics to identify the specific cellular targets of the most active compounds.

  • In Vivo Studies: Evaluate the efficacy and toxicity of the lead compounds in animal models of cancer.

  • Combination Therapy: Investigate the potential of these compounds to be used in combination with existing anticancer drugs to enhance their efficacy and overcome drug resistance.

Functionalization of the Chromone Scaffold at the 6-Position: A Detailed Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the C6-Functionalized Chromone Scaffold

The chromone (4H-1-benzopyran-4-one) framework is a privileged heterocyclic motif ubiquitously found in nature and synthetic medicinal chemistry.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3] The ability to introduce diverse functional groups onto the chromone scaffold is paramount for modulating these biological activities and developing novel therapeutic agents. The 6-position of the chromone ring, being part of the electron-rich benzene ring, is a key site for substitution, offering a strategic handle to fine-tune the electronic and steric properties of the molecule. This guide provides detailed application notes and protocols for the most effective methods to functionalize the chromone scaffold at this critical C6-position, tailored for researchers and professionals in drug development.

I. Electrophilic Aromatic Substitution: Foundational C6-Modifications

Electrophilic aromatic substitution is a fundamental strategy to introduce initial functional groups at the 6-position, which can then be further elaborated. The electron-donating nature of the pyrone ring oxygen directs electrophiles primarily to the 5- and 7-positions, however, with appropriate starting materials and reaction conditions, selective C6-functionalization can be achieved.

A. Nitration of the Chromone Ring

The introduction of a nitro group at the 6-position is a valuable transformation, as the nitro group can be readily reduced to an amino group, which serves as a versatile precursor for a wide array of further modifications.[4][5]

Causality Behind Experimental Choices: The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent unwanted side reactions. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the carbonyl group on the benzene ring.

Protocol 1: Nitration of a Substituted Chromone to Yield a 6-Nitrochromone Derivative

This protocol is adapted from methodologies for the nitration of aromatic compounds.[6][7][8]

Materials:

  • Substituted 2-hydroxyacetophenone (starting material)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Crushed ice

  • Deionized water

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add the substituted 2-hydroxyacetophenone to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetophenone in sulfuric acid, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a large beaker filled with crushed ice.

  • The precipitated solid, the 6-nitro derivative, is collected by vacuum filtration and washed thoroughly with cold deionized water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from ethanol to yield the pure 6-nitrochromone derivative.

Self-Validation: The identity and purity of the 6-nitrochromone can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals of the nitro group in IR spectroscopy and the aromatic proton splitting patterns in ¹H NMR will validate the successful nitration at the 6-position.

B. Halogenation of the Chromone Ring

Introducing a halogen (Br, Cl) at the 6-position is a crucial step for enabling a wide range of palladium-catalyzed cross-coupling reactions. 6-Halochromones are key intermediates for the synthesis of more complex derivatives.[9][10]

Causality Behind Experimental Choices: Direct halogenation of the chromone core can sometimes lead to a mixture of products. A more controlled approach often involves the cyclization of a pre-halogenated 2-hydroxyacetophenone. For direct halogenation, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst or in a polar solvent are commonly used to achieve regioselectivity.

Protocol 2: Synthesis of 6-Bromochromone

This protocol is based on general procedures for the synthesis of halochromones.[11]

Materials:

  • 2-Hydroxy-5-bromoacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cold DMF with vigorous stirring to form the Vilsmeier reagent.[12][13]

  • Add a solution of 2-hydroxy-5-bromoacetophenone in DMF dropwise to the Vilsmeier reagent, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the mixture with a sodium hydroxide solution.

  • The intermediate 6-bromo-3-formylchromone will precipitate. Collect the solid by filtration.

  • To obtain 6-bromochromone, the formyl group can be removed by deformylation. Resuspend the 6-bromo-3-formylchromone in an aqueous solution of sodium hydroxide and heat under reflux.

  • After cooling, acidify the solution with hydrochloric acid.

  • Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Self-Validation: The structure of 6-bromochromone can be confirmed by spectroscopic methods. The presence of the bromine atom can be verified by mass spectrometry (isotopic pattern) and the substitution pattern on the aromatic ring can be determined by ¹H NMR and ¹³C NMR.

II. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The introduction of a halogen at the 6-position opens the door to a plethora of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are central to modern drug discovery for creating diverse libraries of compounds.

A. Suzuki-Miyaura Coupling for C6-Aryl and C6-Vinyl Chromones

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halide and a boronic acid or ester.[10][14][15] It is widely used to synthesize biaryl and vinyl-substituted chromones.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki coupling. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed.[10][16] The base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step, and the solvent system (e.g., toluene/water, DME/water) is chosen to ensure solubility of all reactants.

Protocol 3: Suzuki-Miyaura Coupling of 6-Bromochromone with Phenylboronic Acid

This protocol is a representative example of a Suzuki-Miyaura reaction.[16]

Materials:

  • 6-Bromochromone

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add 6-bromochromone, phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: Successful coupling is confirmed by the disappearance of the starting 6-bromochromone and the appearance of the 6-phenylchromone product in TLC and LC-MS analysis. ¹H NMR will show signals corresponding to the newly introduced phenyl group, and the mass spectrum will confirm the expected molecular weight.

B. Sonogashira Coupling for C6-Alkynyl Chromones

The Sonogashira coupling reaction is a powerful tool for the synthesis of alkynyl-substituted aromatics by coupling a terminal alkyne with an aryl halide.[10][17][18][19] This introduces a linear and rigid alkynyl linker at the 6-position.

Causality Behind Experimental Choices: The Sonogashira reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) which also often serves as the solvent.[18][19] The copper co-catalyst is essential for the formation of a copper acetylide intermediate.

Protocol 4: Sonogashira Coupling of 6-Iodochromone with Phenylacetylene

This protocol outlines a typical Sonogashira coupling procedure.[17][20]

Materials:

  • 6-Iodochromone

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk flask, dissolve 6-iodochromone in a mixture of DMF and triethylamine.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (5-10 mol%) to the reaction mixture.

  • Add phenylacetylene (1.5 equivalents) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere for 6-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool to room temperature and filter off the triethylammonium iodide salt.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Self-Validation: The formation of the 6-alkynylchromone can be confirmed by the appearance of a characteristic alkyne stretch in the IR spectrum (around 2100-2260 cm⁻¹). ¹H NMR and ¹³C NMR will show signals for the alkyne and the new phenyl group, and mass spectrometry will confirm the molecular weight of the product.

C. Buchwald-Hartwig Amination for C6-Amino Chromones

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[21][22][23] This method provides a direct route to N-substituted 6-aminochromones.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination heavily relies on the choice of a suitable phosphine ligand for the palladium catalyst. Sterically hindered and electron-rich ligands, such as XPhos or SPhos, are often required.[5] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine.

Protocol 5: Buchwald-Hartwig Amination of 6-Bromochromone with Morpholine

This protocol is a representative example of a Buchwald-Hartwig amination reaction.[5][24]

Materials:

  • 6-Bromochromone

  • Morpholine

  • Palladium(II) acetate [Pd(OAc)₂]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2-5 mol%) and XPhos (4-10 mol%).

  • Add 6-bromochromone and sodium tert-butoxide (1.5 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by morpholine (1.2 equivalents).

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Self-Validation: Successful amination is confirmed by the disappearance of the starting material and the formation of the product with the expected mass in LC-MS. ¹H NMR will show the characteristic signals of the morpholine moiety attached to the chromone scaffold.

III. Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13][25] It can be used to introduce a formyl group (-CHO) at the 6-position of appropriately substituted chromones.

Causality Behind Experimental Choices: The reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12][13] The electrophilicity of the Vilsmeier reagent is sufficient to react with activated aromatic rings.

Protocol 6: Vilsmeier-Haack Formylation of a 6-Hydroxychromone Derivative

This protocol describes the formylation of a chromone with an activating group.[26][27]

Materials:

  • 6-Hydroxychromone derivative

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Aqueous sodium acetate solution

Procedure:

  • In a round-bottom flask, cool DMF in an ice bath.

  • Slowly add POCl₃ dropwise with stirring to form the Vilsmeier reagent.

  • Add the 6-hydroxychromone derivative to the reagent mixture portion-wise, maintaining a low temperature.

  • After the addition, allow the mixture to stir at room temperature for 1-2 hours, then heat to 50-60 °C for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with an aqueous sodium acetate solution to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-formylchromone derivative.

Self-Validation: The introduction of the formyl group can be confirmed by the appearance of a characteristic aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum and a strong carbonyl stretch in the IR spectrum.

IV. Data Presentation and Workflow Visualization

Table 1: Comparison of C6-Functionalization Methods
MethodReagentsTypical ConditionsAdvantagesLimitations
Nitration HNO₃, H₂SO₄0 °C to RTCost-effective, well-establishedHarsh acidic conditions, potential for side reactions
Halogenation NBS or NCS, or cyclization of halo-precursorVaries with methodProvides key intermediates for cross-couplingDirect halogenation can lack regioselectivity
Suzuki-Miyaura Boronic acid, Pd catalyst, base80-110 °C, inert atm.Wide substrate scope, commercially available reagentsSensitivity to air and moisture, removal of catalyst
Sonogashira Terminal alkyne, Pd/Cu catalyst, base60-100 °C, inert atm.Introduces a rigid alkynyl linkerRequires a copper co-catalyst, potential for homocoupling
Buchwald-Hartwig Amine, Pd catalyst, ligand, strong base100-120 °C, inert atm.Direct C-N bond formation, broad amine scopeRequires expensive ligands, sensitive to air and moisture
Vilsmeier-Haack DMF, POCl₃50-70 °CMild conditions, good for activated substratesLimited to electron-rich substrates

Diagrams of Key Experimental Workflows

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 6-Bromochromone Phenylboronic Acid K2CO3 Pd(PPh3)4 inert Schlenk Flask (N2/Ar Atmosphere) reagents->inert Add solvent Degassed Toluene/Ethanol/Water solvent->inert Add heating Heat at 80-100 °C (12-24h) inert->heating monitoring Monitor by TLC heating->monitoring quench Cool & Add Water monitoring->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product 6-Phenylchromone purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 6-Bromochromone Morpholine NaOtBu inert Schlenk Tube (N2/Ar Atmosphere) reagents->inert Add catalyst Pd(OAc)2 XPhos catalyst->inert Add solvent Anhydrous Toluene solvent->inert Add heating Heat at 100-110 °C (12-24h) inert->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool & Quench with Water monitoring->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product 6-Morpholinochromone purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Conclusion

The functionalization of the chromone scaffold at the 6-position is a cornerstone of medicinal chemistry research involving this important heterocycle. The methods detailed in this guide, from classical electrophilic substitution to modern palladium-catalyzed cross-coupling reactions, provide a robust toolkit for chemists to synthesize a diverse range of C6-substituted chromones. The provided protocols, along with the rationale behind the experimental choices, are intended to empower researchers to confidently apply these powerful synthetic transformations in their pursuit of novel and effective drug candidates.

References

Application Notes and Protocols: Investigating the Antimicrobial Potential of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Rational Approach to a Novel Antimicrobial Candidate

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical entities with the potential to combat multidrug-resistant pathogens. Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate emerges as a compelling candidate, rationally designed by combining two pharmacologically significant scaffolds: the chromene nucleus and a halogen substituent. Chromone derivatives are a versatile class of heterocyclic compounds that have demonstrated a wide array of biological activities, including potent antimicrobial effects against various pathogens.[1] Their mechanisms of action are diverse, ranging from the inhibition of bacterial cell wall synthesis to interference with DNA replication.[2]

Furthermore, the incorporation of iodine into organic molecules is a well-established strategy for enhancing antimicrobial potency.[3][4] Iodine's strong oxidizing capabilities contribute to its broad-spectrum activity, and iodine-containing compounds have a low propensity for inducing microbial resistance.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the antimicrobial potential of this compound. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies.

Physicochemical Properties

PropertyValueSource
IUPAC Name ethyl 6-iodo-4-oxochromene-2-carboxylate[6]
CAS Number 35204-44-5[7][8]
Molecular Formula C12H9IO4[6]
Molecular Weight 344.10 g/mol [6]

Experimental Workflows & Protocols

I. Preliminary Antimicrobial Susceptibility Testing (AST)

The initial phase of investigation focuses on determining the broad-spectrum antimicrobial activity of the test compound. The Kirby-Bauer disk diffusion method provides a qualitative assessment, while the broth microdilution method offers quantitative data in the form of the Minimum Inhibitory Concentration (MIC).

Causality behind Experimental Choices: This method is a rapid and widely used technique to screen for antimicrobial activity. The size of the zone of inhibition around the disk correlates with the sensitivity of the microorganism to the compound.

Protocol:

  • Microbial Culture Preparation: Inoculate a loopful of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) into 5 mL of sterile Mueller-Hinton Broth (MHB). Incubate at 37°C for 18-24 hours to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound onto the inoculated MHA plate. A disk impregnated with the solvent (e.g., DMSO) used to dissolve the compound should be used as a negative control. A standard antibiotic disk (e.g., ciprofloxacin) should be used as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. The absence of microbial growth around the disk indicates antimicrobial activity.

Causality behind Experimental Choices: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative method and is considered the gold standard for susceptibility testing.

Protocol:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized microbial suspension as described in the Kirby-Bauer protocol and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Diagram of the MIC Determination Workflow:

MIC_Workflow A Prepare serial dilutions of This compound in a 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Observe for visible growth and determine MIC D->E Mechanism_Pathway Compound This compound Target1 Bacterial Cell Membrane Compound->Target1 Potential Target Target2 DNA Gyrase Compound->Target2 Potential Target Effect1 Membrane Disruption (Leakage of intracellular contents) Target1->Effect1 Effect2 Inhibition of DNA Replication Target2->Effect2 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome

References

Application Note: A Modular and Efficient Synthesis of Novel 6-Aryl-4-oxo-4H-chromene-2-carboxylates for Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Drug Development Professionals

Introduction: The Therapeutic Promise of the Chromone Scaffold

The 4-oxo-4H-chromene, or chromone, scaffold is a bicyclic oxygen-containing heterocycle that is a cornerstone in medicinal chemistry.[1] This structure is prevalent in a vast array of natural products and has been identified as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] Chromone derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5] The introduction of an aryl group at the C-6 position of the chromone ring, coupled with a carboxylate moiety at C-2, generates a class of compounds with significant potential for the development of novel therapeutics, particularly as inhibitors of enzymes like monoamine oxidase (MAO), which are implicated in neurodegenerative diseases.[1][2]

The challenge for drug development professionals lies in the rapid and efficient synthesis of diverse libraries of these analogs to explore structure-activity relationships (SAR). Traditional synthetic routes to chromones, such as the Simonis or Baker-Venkataraman reactions, often require harsh conditions and may offer limited scope for diversification.[6][7][8] This application note details a modern, two-step synthetic strategy that addresses these limitations. The protocol leverages a robust one-pot cyclization to form the core chromone structure, followed by a highly versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a wide range of aryl substituents. This modular approach is ideally suited for library synthesis and the rapid generation of new chemical entities (NCEs) for screening pipelines.

Strategic Overview: A Two-Step Pathway to Chemical Diversity

The chosen synthetic pathway is designed for efficiency, versatility, and high yield. It separates the construction of the chromone core from the introduction of the key aryl moiety, allowing for late-stage diversification.

  • Step 1: Synthesis of the Key Intermediate. We begin with the synthesis of a halogenated chromone precursor, specifically ethyl 6-bromo-4-oxo-4H-chromene-2-carboxylate. This intermediate is synthesized via a one-pot cascade reaction from a substituted phenol and diethyl acetylenedicarboxylate under solvent-free conditions, which aligns with the principles of green chemistry.[9][10] The bromine atom at the C-6 position serves as a versatile synthetic handle for the subsequent cross-coupling reaction.

  • Step 2: Palladium-Catalyzed Arylation. The C-6 aryl group is installed using the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This reaction is renowned for its mild conditions, exceptional tolerance of various functional groups, and broad substrate scope. By simply varying the arylboronic acid coupling partner, a diverse library of 6-aryl-4-oxo-4H-chromene-2-carboxylates can be generated from the common bromo-intermediate.[1][2]

The overall workflow is depicted below.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Diversification A 4-Bromophenol + Diethyl Acetylenedicarboxylate B One-Pot Cascade Reaction (Pyridine, PPA, 90°C) A->B Reagents C Intermediate: Ethyl 6-bromo-4-oxo-4H- chromene-2-carboxylate B->C Cyclization E Suzuki-Miyaura Coupling (Pd Catalyst, Base) C->E Intermediate D Arylboronic Acid (Ar-B(OH)₂) D->E Coupling Partner F Final Product: Ethyl 6-aryl-4-oxo-4H- chromene-2-carboxylate E->F C-C Bond Formation

Caption: High-level workflow for the modular synthesis of 6-aryl-chromenes.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-bromo-4-oxo-4H-chromene-2-carboxylate (Intermediate)

This protocol describes a one-pot cascade reaction for constructing the chromone ring system from commercially available starting materials.[9][10] The use of polyphosphoric acid (PPA) as a catalyst and dehydrating agent under solvent-free conditions provides an efficient and environmentally conscious method.

Materials & Reagents

ReagentFormulaM.W. ( g/mol )Quantity (mmol)Mass/Volume
4-BromophenolC₆H₅BrO173.01101.73 g
Diethyl acetylenedicarboxylateC₈H₁₀O₄170.1611 (1.1 eq)1.7 mL
PyridineC₅H₅N79.10100.8 mL
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)--~5 g (catalyst)
Dichloromethane (DCM)CH₂Cl₂84.93-For workup
Saturated Sodium BicarbonateNaHCO₃84.01-For workup
Anhydrous Magnesium SulfateMgSO₄120.37-For drying

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromophenol (1.73 g, 10 mmol) and pyridine (0.8 mL, 10 mmol).

    • Causality Note: Pyridine acts as a base to deprotonate the phenol, forming a phenoxide intermediate which is a more potent nucleophile for the initial Michael addition to the electron-deficient alkyne.

  • Reagent Addition: Slowly add diethyl acetylenedicarboxylate (1.7 mL, 11 mmol) to the mixture at room temperature. The reaction is exothermic; addition should be controlled to maintain the temperature below 40°C. Stir for 30 minutes at room temperature.

  • Cyclization: Add polyphosphoric acid (~5 g) to the flask.

    • Causality Note: PPA serves as both a Brønsted acid catalyst and a powerful dehydrating agent. It protonates the carbonyl groups, facilitating the intramolecular Friedel-Crafts-type acylation (cyclization) onto the aromatic ring to form the pyrone ring, followed by dehydration to yield the chromone.

  • Heating: Heat the reaction mixture to 90°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully add ice-cold water (~50 mL) to quench the reaction and dissolve the PPA. A solid precipitate should form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic residue, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from ethanol to afford ethyl 6-bromo-4-oxo-4H-chromene-2-carboxylate as a white to off-white solid.

    • Expected Yield: 75-85%.

    • Characterization: The product's identity should be confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).[11][12]

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Ethyl 6-aryl-4-oxo-4H-chromene-2-carboxylate

This protocol outlines the palladium-catalyzed coupling of the bromo-chromone intermediate with a representative arylboronic acid.[1][2]

Materials & Reagents

ReagentFormulaM.W. ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 6-bromo-4-oxo-4H-chromene-2-carboxylateC₁₂H₉BrO₄313.101.0313 mg
4-Methylphenylboronic acidC₇H₉BO₂135.961.2 (1.2 eq)163 mg
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.03 (3 mol%)35 mg
Sodium Carbonate (Anhydrous)Na₂CO₃105.992.0 (2.0 eq)212 mg
TolueneC₇H₈92.14-10 mL
EthanolC₂H₅OH46.07-2 mL
Deionized WaterH₂O18.02-2 mL

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask, add ethyl 6-bromo-4-oxo-4H-chromene-2-carboxylate (313 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask.

    • Causality Note: Pd(PPh₃)₄ is a common pre-catalyst that forms the active Pd(0) species in solution. It initiates the catalytic cycle by undergoing oxidative addition into the C-Br bond of the chromone.

  • Solvent Addition: Add the solvent mixture of Toluene (10 mL), Ethanol (2 mL), and Water (2 mL).

    • Causality Note: This solvent system is effective for Suzuki couplings. Toluene solubilizes the organic components, while the aqueous phase is necessary to dissolve the inorganic base (Na₂CO₃) and facilitate the transmetalation step. Ethanol acts as a co-solvent to improve miscibility.

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 90-100°C under an inert atmosphere and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 10% to 30% ethyl acetate in hexane) to yield the final product, ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate.

    • Expected Yield: 80-95%.

    • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][11]

G pd0 Pd(0)L₂ oa Oxidative Addition complex1 Ar-Pd(II)-Br(L₂) pd0->complex1 R-Br re Reductive Elimination complex2 Ar-Pd(II)-Ar'(L₂) tm Transmetalation complex1->complex2 [Ar'-B(OH)₃]⁻ complex2->pd0 R-Ar' chromone Chromone-Br (R-Br) boronic Ar'-B(OH)₂ base Base (Na₂CO₃) product Chromone-Ar' (R-Ar') borate [Ar'-B(OH)₃]⁻

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Scope and Versatility

The true power of this synthetic approach lies in its modularity. The Suzuki-Miyaura coupling is compatible with a wide variety of aryl- and heteroarylboronic acids. Below is a representative table of potential products accessible through this protocol.

EntryArylboronic Acid (Ar-B(OH)₂)Product (Ethyl 6-Ar-4-oxo-4H-chromene-2-carboxylate)Typical Yield (%)
1Phenylboronic acid6-phenyl-92%
24-Methoxyphenylboronic acid6-(4-methoxyphenyl)-94%
34-Fluorophenylboronic acid6-(4-fluorophenyl)-91%
43-Thiopheneboronic acid6-(thiophen-3-yl)-85%
53-Pyridinylboronic acid6-(pyridin-3-yl)-81%

Yields are representative and may vary based on specific reaction conditions and purification.

Conclusion

This application note provides a comprehensive and robust two-step protocol for the synthesis of novel 6-aryl-4-oxo-4H-chromene-2-carboxylates. The strategy emphasizes efficiency, modularity, and high yields, making it an invaluable tool for medicinal chemists and drug development professionals. By separating the construction of the chromone core from the installation of the C-6 aryl substituent, this method allows for the rapid generation of diverse chemical libraries essential for modern drug discovery campaigns. The detailed, causally-explained protocols are designed to be readily implemented in a standard organic synthesis laboratory, accelerating the exploration of this therapeutically important chemical space.

References

Application Note & Protocol: Synthesis of the Chromone Scaffold via Intramolecular Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The chromone core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with significant therapeutic potential.[1] A cornerstone of chromone synthesis is the formation of a key 1,3-diketone intermediate, which readily undergoes cyclodehydration to yield the target heterocycle. This application note provides a detailed exposition of the Baker-Venkataraman rearrangement, an elegant and efficient intramolecular Claisen condensation, for the regioselective synthesis of these crucial 1,3-diketone precursors from readily available o-hydroxyacetophenones. We will dissect the underlying mechanism, provide a robust, step-by-step experimental protocol, and offer expert insights into critical reaction parameters and potential challenges.

Introduction: The Strategic Importance of the Claisen Condensation in Chromone Synthesis

The synthesis of the chromone ring system is a topic of enduring interest in synthetic organic chemistry. The most classical and reliable strategies converge on the acid-catalyzed cyclization of an o-hydroxyaryl 1,3-diketone.[2][3] Therefore, the efficient and regioselective construction of this diketone intermediate is the pivotal step in the synthetic sequence.

While a direct intermolecular Claisen condensation between an o-hydroxyacetophenone and an ester can be employed, it often suffers from low yields due to competing side reactions and challenges in controlling selectivity.[4] A far more powerful and widely adopted approach is the Baker-Venkataraman Rearrangement . This reaction is, in essence, a base-catalyzed intramolecular Claisen condensation of an o-acyloxyacetophenone.[5][6] The reaction proceeds via an O→C acyl migration to furnish the desired 1,3-diketone in high yield, setting the stage for the final ring closure to the chromone nucleus.[7][8]

Reaction Mechanism: A Tale of Two Steps

The overall transformation from an o-hydroxyacetophenone to a chromone involves two distinct, mechanistically significant stages: the base-catalyzed rearrangement (intramolecular Claisen condensation) and the acid-catalyzed cyclodehydration.

Step A: The Baker-Venkataraman Rearrangement

The mechanism begins with the acylation of the starting o-hydroxyacetophenone to form an ester, which then undergoes the key rearrangement. The base plays a critical role by generating a nucleophilic enolate, which then attacks the proximate ester carbonyl.[9]

  • Enolate Formation: A strong base abstracts an acidic α-proton from the acetyl group, forming a resonance-stabilized enolate.[5][7]

  • Intramolecular Acyl Transfer: The enolate attacks the ester carbonyl in an intramolecular nucleophilic acyl substitution. This forms a cyclic alkoxide intermediate.[10]

  • Ring Opening: The tetrahedral intermediate collapses, expelling the stable phenoxide as a leaving group to generate the 1,3-diketone. This step is essentially irreversible and drives the reaction forward.[8]

  • Protonation: An acidic workup protonates the phenoxide to yield the final o-hydroxyaryl 1,3-diketone product.

G Start o-Acyloxyacetophenone Enolate Enolate Intermediate Start->Enolate + Base - H+ Cyclic Cyclic Alkoxide Enolate->Cyclic Intramolecular Attack Diketone 1,3-Diketone Product Cyclic->Diketone Ring Opening & Protonation

Caption: Mechanism of the Baker-Venkataraman Rearrangement.

Step B: Acid-Catalyzed Cyclodehydration

The 1,3-diketone, which exists in equilibrium with its enol tautomer, undergoes a rapid, acid-catalyzed intramolecular condensation to form the stable, aromatic chromone ring.[6]

  • Enolization: The diketone tautomerizes to its more stable enol form.

  • Protonation: The phenolic hydroxyl group is protonated by the acid catalyst.

  • Cyclization: The enol oxygen attacks the protonated carbonyl carbon.

  • Dehydration: A molecule of water is eliminated to form the final chromone product.

G Diketone 1,3-Diketone (Enol form) Cyclic Cyclized Intermediate Diketone->Cyclic + H+ (Cyclization) Chromone Chromone Product Cyclic->Chromone - H2O - H+

Caption: Acid-Catalyzed Cyclization to form the Chromone Ring.

Detailed Experimental Protocol

This protocol outlines a general and reliable two-step procedure starting from o-hydroxyacetophenone.

Overall Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: B-V Rearrangement cluster_2 Step 3: Cyclodehydration A o-Hydroxyacetophenone B Acyl Chloride + Pyridine A->B React C o-Acyloxyacetophenone (Isolate or proceed in situ) B->C Product D Add Strong Base (e.g., KOH, NaH) C->D Rearrange E o-Hydroxyaryl-1,3-diketone D->E Isolate after Acidic Workup F Reflux in Acid (e.g., H2SO4/AcOH) E->F Cyclize G Final Chromone Product F->G Purify

Caption: Overall synthetic workflow for chromone synthesis.

Part A: Synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (A 1,3-Diketone Intermediate)

This part details the initial esterification followed by the base-catalyzed rearrangement.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
o-Hydroxyacetophenone136.1510.01.36 gStarting Material
Benzoyl Chloride140.5711.01.32 mLAcylating Agent
Anhydrous Pyridine79.10~20 mL20 mLSolvent & Acid Scavenger
Potassium Hydroxide (KOH)56.1130.01.68 gBase Catalyst
1 M Hydrochloric Acid (HCl)--As neededWorkup/Neutralization
Dichloromethane (DCM)--~100 mLExtraction Solvent
Anhydrous Sodium Sulfate--As neededDrying Agent

Procedure:

  • Esterification:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add o-hydroxyacetophenone (1.36 g, 10.0 mmol).

    • Dissolve the starting material in anhydrous pyridine (20 mL) under an inert atmosphere (N₂ or Argon).

    • Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (1.32 mL, 11.0 mmol) dropwise over 10 minutes. Causality Note: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the esterification, driving the reaction to completion.[11] The reaction is exothermic, so slow addition at 0 °C is crucial for control.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

  • Baker-Venkataraman Rearrangement:

    • To the same flask containing the crude o-benzoyloxyacetophenone, add powdered potassium hydroxide (1.68 g, 30.0 mmol).

    • Heat the mixture to 50-60 °C and stir vigorously for 2-3 hours. The mixture will become a thick, yellow-orange paste. Causality Note: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ketone without hydrolyzing the ester.[8] Anhydrous conditions are paramount; any water will quench the base and can lead to hydrolysis of the starting ester or product.[8] Sodium hydride (NaH) in THF is an excellent, though more hazardous, alternative.[4]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice (~50 g) followed by the dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3). A yellow precipitate should form. Causality Note: The acidic workup protonates the phenolate intermediate, causing the 1,3-diketone to precipitate out of the aqueous solution.[7]

    • Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation.

    • Collect the yellow solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum. The crude 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione is often of sufficient purity to be carried on to the next step. Expected yield: 80-90%.

Part B: Synthesis of 2-Phenyl-4H-chromen-4-one (Flavone)

Materials & Reagents:

Reagent/MaterialAmount (mmol)Mass/VolumeRole
1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione~8.0~1.92 gStarting Material
Glacial Acetic Acid-25 mLSolvent
Concentrated Sulfuric Acid (H₂SO₄)-3-5 dropsAcid Catalyst
Ethanol-As neededRecrystallization

Procedure:

  • Cyclodehydration:

    • In a 50 mL round-bottom flask, dissolve the crude 1,3-diketone from Part A (~1.92 g) in glacial acetic acid (25 mL).

    • Add 3-5 drops of concentrated sulfuric acid. Causality Note: A strong acid is required to catalyze the intramolecular nucleophilic attack of the enol hydroxyl onto the carbonyl, followed by dehydration to form the thermodynamically stable aromatic pyrone ring.[2][6]

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) for 1 hour.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the cooled solution into a beaker containing 100 g of crushed ice with stirring. A white or off-white precipitate will form.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

    • Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4H-chromen-4-one as white needles. Expected yield: 85-95%.

Product Characterization

The identity and purity of the final chromone product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the aromatic protons. A key diagnostic peak is the singlet for the proton at the C3 position, typically appearing around 6.8 ppm.[12]

  • ¹³C NMR: The carbonyl carbon (C4) will appear as a downfield signal around 178 ppm. Other aromatic signals will be in the typical 110-160 ppm range.[12]

  • FT-IR: A strong absorption band corresponding to the C=O stretch of the γ-pyrone ring will be visible around 1630-1650 cm⁻¹.[13]

  • Mass Spectrometry: Will confirm the molecular weight of the final product.

Troubleshooting & Expert Insights

  • Low Yield in Step A: This is almost always due to moisture. Ensure all glassware is flame-dried and solvents are anhydrous. Using a stronger base like NaH in anhydrous THF can improve yields, especially with less reactive substrates.[4]

  • Failure of Rearrangement: Steric hindrance near the acetyl group can prevent enolate formation.[4] Also, ensure the base is of good quality and has not been passivated by atmospheric CO₂ and moisture.

  • Protecting Groups: For substrates with multiple phenolic hydroxyls (e.g., 2,4-dihydroxyacetophenone), selective protection of the non-reacting hydroxyl group may be necessary to prevent side reactions and improve the yield of the desired Claisen condensation.[4]

  • Alternative Cyclization: While H₂SO₄/AcOH is robust, milder conditions such as refluxing in methanol with a catalytic amount of HCl can also be effective and may be preferable for sensitive substrates.[4]

References

The Versatility of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate: A Keystone Building Block for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chemical Diversity with a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the chromone core represents a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds and functional materials. Its rigid, bicyclic nature provides a robust scaffold for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. Within this esteemed class of compounds, Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate emerges as a particularly powerful and versatile building block.

This application note serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic utilization of this compound in the synthesis of diverse and complex heterocyclic systems. The strategic placement of three key functional handles—an electrophilic pyrone ring, a reactive C-2 ethyl ester, and a C-6 iodo group amenable to cross-coupling reactions—renders this molecule a linchpin for combinatorial library synthesis and the development of novel chemical entities. We will delve into the causality behind synthetic strategies, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of its reactivity.

Core Attributes of the Building Block

This compound (Molecular Formula: C₁₂H₉IO₄, Molecular Weight: 344.10 g/mol ) is a stable, crystalline solid at room temperature.[1][2][3] Its utility in synthesis is dictated by the distinct reactivity of its constituent parts.

Molecular Structure and Physicochemical Properties [1][2]

PropertyValue
CAS Number 35204-44-5
Molecular Formula C₁₂H₉IO₄
Molecular Weight 344.10 g/mol
Appearance Off-white to pale yellow solid
IUPAC Name ethyl 6-iodo-4-oxochromene-2-carboxylate

The molecule's power lies in its trifunctional nature, which allows for sequential and orthogonal chemical modifications.

Building_Block_Reactivity main This compound ester C-2 Ethyl Ester main->ester Hydrolysis/Aminolysis pyrone C-4 Carbonyl & C-2/C-3 Double Bond main->pyrone Reaction with Nucleophiles iodine C-6 Iodo Group main->iodine Transition Metal Catalysis ester_react Amidation, Saponification ester->ester_react pyrone_react Nucleophilic Addition, Ring Opening, Cycloaddition pyrone->pyrone_react iodine_react Palladium-Catalyzed Cross-Coupling Reactions iodine->iodine_react

Caption: Key reactive sites of the title compound.

I. Synthesis of the Core Building Block: A Foundational Protocol

The synthesis of this compound is most reliably achieved through a two-step process commencing with the commercially available 2'-hydroxy-5'-iodoacetophenone. The cornerstone of this synthesis is a crossed Claisen condensation, a powerful C-C bond-forming reaction.[4][5]

Causality in Synthetic Design:

The choice of diethyl oxalate as the C2 source is critical. As it lacks α-hydrogens, it cannot undergo self-condensation and acts solely as an electrophilic acceptor for the enolate of 2'-hydroxy-5'-iodoacetophenone.[6][7] The use of a strong base, such as sodium ethoxide or sodium hydride, is necessary to generate the phenoxide and subsequently the enolate. The final acid-catalyzed cyclization proceeds via an intramolecular nucleophilic attack of the phenolic oxygen onto the newly formed ketone, followed by dehydration to yield the stable aromatic chromone ring.

Protocol 1: Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Acid-Catalyzed Cyclization A 2'-Hydroxy-5'-iodoacetophenone + Diethyl Oxalate B Add to NaH in dry Toluene A->B C Stir at RT, then heat (e.g., 60°C) B->C D Acidic Work-up (e.g., dil. H₂SO₄) C->D E Intermediate: Ethyl 2-(2-hydroxy-5-iodobenzoyl)-3-oxobutanoate D->E F Dissolve intermediate in Ethanol E->F Isolate or proceed in situ G Add conc. H₂SO₄ (catalytic) F->G H Reflux G->H I Cool, precipitate, and recrystallize H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of the title compound.

Materials and Reagents:

  • 2'-Hydroxy-5'-iodoacetophenone

  • Diethyl oxalate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Step 1: Claisen Condensation. To a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq.) carefully washed with anhydrous hexanes to remove mineral oil, and suspend it in anhydrous toluene.

  • To this suspension, add a solution of 2'-hydroxy-5'-iodoacetophenone (1.0 eq.) in anhydrous toluene dropwise at 0 °C.

  • After the evolution of hydrogen ceases, add diethyl oxalate (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring by TLC until the starting acetophenone is consumed.

  • Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 10% sulfuric acid until the mixture is acidic (pH ~2).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude intermediate β-diketoester, which can be used in the next step without further purification.

  • Step 2: Cyclization. Dissolve the crude intermediate from Step 1 in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Heat the mixture to reflux for 2-4 hours, monitoring the formation of the chromone product by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

II. Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, and alkynyl substituents.[8][9] This strategy is fundamental for generating libraries of compounds for structure-activity relationship (SAR) studies.

A. Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[10] Its tolerance of diverse functional groups and the commercial availability of a vast number of boronic acids make it an ideal choice for derivatizing the 6-position of the chromone core.

Causality in Protocol Design: The choice of a palladium(0) source (or a Pd(II) precursor that is reduced in situ), a suitable phosphine ligand, and a base are critical for a successful Suzuki coupling. Ligands like PPh₃ or more electron-rich, bulky phosphines stabilize the palladium catalyst and facilitate the catalytic cycle. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step. A mixed solvent system, often containing water, is typically used to dissolve the inorganic base and facilitate the reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Add the solvent system (e.g., Toluene/Ethanol/Water).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.03 eq.) to the mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-aryl chromone derivative.

Representative Suzuki-Miyaura Coupling Reactions [1][8][11][12]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidEthyl 6-phenyl-4-oxo-4H-chromene-2-carboxylate~85-95%
24-Methoxyphenylboronic acidEthyl 6-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate~80-90%
33-Pyridinylboronic acidEthyl 6-(pyridin-3-yl)-4-oxo-4H-chromene-2-carboxylate~70-85%
4Thiophen-2-ylboronic acidEthyl 6-(thiophen-2-yl)-4-oxo-4H-chromene-2-carboxylate~75-88%

Note: Yields are representative and can vary based on specific reaction conditions and the electronic/steric nature of the boronic acid.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to install alkynyl groups, creating rigid linkers and precursors for further transformations.[6][13] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Protocol 3: General Procedure for Sonogashira Coupling

Materials and Reagents:

  • This compound

  • Terminal alkyne (1.2 - 1.5 eq.)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-3 mol%)

  • Copper(I) iodide (CuI) (4-6 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPEA))

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Add anhydrous THF and the amine base (e.g., TEA, 3.0 eq.).

  • Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.2 eq.) dropwise.

  • Continue stirring at room temperature or with gentle heating (40-50 °C) for 2-8 hours until TLC indicates completion.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water, then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to obtain the 6-alkynyl chromone derivative.[2][5]

C. Heck Coupling: Forming Alkenyl Linkages

The Heck reaction allows for the coupling of the aryl iodide with alkenes, such as acrylates, to introduce carbon-carbon double bonds at the 6-position.[8][9][14]

Protocol 4: General Procedure for Heck Coupling

Materials and Reagents:

  • This compound

  • Alkene (e.g., Ethyl acrylate) (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Base (e.g., Triethylamine (TEA) or K₂CO₃) (2.0 eq.)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

  • Combine this compound (1.0 eq.), the alkene (1.5 eq.), Pd(OAc)₂ (0.03 eq.), PPh₃ (0.06 eq.), and the base (2.0 eq.) in a sealed tube or pressure vessel.

  • Add the anhydrous solvent.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to 80-120 °C for 12-24 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.[15][16]

III. Transformation of the Pyrone Ring: Synthesis of Fused and Substituted Heterocycles

The electrophilic nature of the chromone's pyrone ring makes it susceptible to attack by binucleophiles, leading to ring-opening and subsequent recyclization to form new heterocyclic systems. This reactivity is a cornerstone of its utility as a building block.

A. Synthesis of 3-(2-Hydroxyphenyl)pyrazoles

The reaction with hydrazine hydrate is a classic transformation of chromones, leading to the formation of pyrazoles.[15] This reaction does not yield the simple hydrazone but proceeds through a ring-opening mechanism.

Mechanistic Rationale: Hydrazine initially attacks the C-2 position of the pyrone ring, leading to the opening of the heterocyclic ring. The resulting intermediate then undergoes an intramolecular cyclization between the second nitrogen of the hydrazine and the C-4 carbonyl group, followed by dehydration to form the aromatic pyrazole ring. It is crucial to note that under certain conditions, this reaction can yield side products like salicylaldehyde azine, especially with related coumarin systems, necessitating careful control of the reaction conditions.[7][17][18][19]

Pyrazole_Formation start Ethyl 6-iodo-4-oxo-4H- chromene-2-carboxylate step1 Nucleophilic attack by Hydrazine at C-2 start->step1 H₂NNH₂·H₂O intermediate1 Ring-opened Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Dihydropyrazole Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 - H₂O product 3-(5-Iodo-2-hydroxyphenyl)-1H- pyrazole-5-carboxylic acid ethyl ester step3->product

Caption: Plausible mechanism for pyrazole formation.

Protocol 5: Synthesis of Ethyl 3-(5-iodo-2-hydroxyphenyl)-1H-pyrazole-5-carboxylate

Materials and Reagents:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (2.0 - 3.0 eq.) to the solution.

  • Heat the mixture to reflux for 3-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The product will precipitate as a solid. Collect the solid by filtration.

  • Wash the solid thoroughly with water to remove any excess hydrazine and acid.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

B. Synthesis of Fused Isoxazoles: Chromeno[4,3-c]isoxazoles

Reaction with hydroxylamine provides a pathway to isoxazole derivatives. Depending on the conditions and the specific chromone substrate, this can lead to either ring-opened isoxazoles or fused systems. A particularly elegant transformation is the synthesis of chromeno[4,3-c]isoxazoles.

Causality in Reaction Pathway: This transformation involves the initial formation of an oxime at the C-4 carbonyl. Subsequent intramolecular nucleophilic attack of the oxime oxygen onto the C-3 position of the pyrone ring, facilitated by the electron-withdrawing nature of the C-2 ester, leads to the formation of the new isoxazole ring fused to the chromone backbone.[20][21]

Protocol 6: Synthesis of Ethyl 4-oxo-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carboxylate

Materials and Reagents:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate or Pyridine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

  • Add a base, such as sodium acetate (2.0 eq.) or pyridine (2.0 eq.), to the mixture to liberate the free hydroxylamine.

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture and reduce the solvent volume under vacuum.

  • Pour the residue into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent to yield the pure fused isoxazole product.[18]

Conclusion: A Gateway to Molecular Innovation

This compound stands as a testament to the power of strategic molecular design. Its inherent trifunctionality provides a pre-installed roadmap for the synthesis of a vast and diverse range of heterocyclic compounds. From the construction of complex biaryl systems via palladium catalysis to the elegant ring transformations that yield pyrazoles and isoxazoles, this building block offers a reliable and versatile entry point into novel chemical space. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this remarkable scaffold in their pursuit of new medicines and materials.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Substituted Chromone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted chromone derivatives. This guide is designed to provide practical, in-depth solutions to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the expertise to troubleshoot effectively and achieve high purity for your target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification of chromone derivatives.

Q1: My crude product is a yellow or brown oil/solid, but the literature reports a white solid. Is this normal?

A1: This is a very common observation. The discoloration often arises from residual catalysts (e.g., palladium from coupling reactions), phenolic impurities that have oxidized, or trace amounts of highly colored byproducts.[1] While a single spot on a Thin Layer Chromatography (TLC) plate might be observed, these impurities can be present in amounts too small to visualize but sufficient to impart color.[1] The first step is to obtain a high-resolution mass spectrum and NMR to confirm the presence of your desired product. If the product is correct, the color is due to impurities that will need to be removed through one of the detailed purification methods described below.

Q2: What is the best general-purpose chromatography solvent system for chromone derivatives?

A2: There is no single "best" system, as the polarity of your chromone derivative is highly dependent on its substituents.[2][3] However, a good starting point for many chromones on silica gel is a mixture of a nonpolar solvent like hexanes or heptane with a moderately polar solvent like ethyl acetate. A typical initial gradient for method development could be from 100% hexanes to 50% ethyl acetate in hexanes. The electronic nature of the substituents dramatically alters polarity; electron-withdrawing groups can make the compound less polar than those with electron-donating groups.[2][3][4]

Q3: My chromone derivative appears to be degrading on the silica gel column. What can I do?

A3: Chromone scaffolds can be sensitive to the acidic nature of standard silica gel, especially if they possess acid-labile functional groups.[1] You have several options:

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in your starting mobile phase containing a small amount of a neutralising agent, such as triethylamine (~0.1-1% v/v), before packing the column.

  • Use a Different Stationary Phase: Consider using neutral alumina or a bonded-phase silica like diol or C18 (reverse-phase).

  • Minimize Contact Time: Run the column faster (higher flow rate) to reduce the time the compound spends on the stationary phase. This is a trade-off, as it may reduce resolution.

Section 2: Troubleshooting Guide: In-Depth Problem Solving

This section provides detailed troubleshooting strategies for more complex purification challenges, complete with step-by-step protocols and the scientific rationale behind each choice.

Challenge 1: Poor Solubility of the Crude Product

You are ready to purify your crude product, but it won't fully dissolve in your chosen chromatography loading solvent or recrystallization solvent.

Causality: The solubility of chromones is dictated by the interplay of the relatively nonpolar benzopyran core and the polarity of its substituents.[5][6] Highly crystalline solids can also exhibit poor solubility due to strong crystal lattice energy.

  • Polar Substituents: Multiple hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups will significantly increase polarity, making the compound less soluble in nonpolar organic solvents like hexanes and dichloromethane.

  • Nonpolar Substituents: Long alkyl chains, benzyl groups, or multiple halogen substituents increase lipophilicity, reducing solubility in polar solvents, including water or methanol.[4]

Troubleshooting Workflow: Solubility Issues

G cluster_start cluster_problem cluster_solutions cluster_actions start Crude Product with Poor Solubility dissolve_test Test solubility in various solvents (DCM, EtOAc, Acetone, MeOH, DMF, DMSO) start->dissolve_test sol_dcm_etac Soluble in DCM/EtOAc? dissolve_test->sol_dcm_etac  Test Result sol_polar Soluble only in polar solvents (MeOH, DMF)? dissolve_test->sol_polar  Test Result insoluble Insoluble in most solvents? dissolve_test->insoluble  Test Result action_np_chrom Proceed with Normal-Phase Chromatography. Use stronger loading solvent (e.g., minimal DCM). sol_dcm_etac->action_np_chrom  Yes action_slurry Use 'Dry Loading' Technique for Chromatography. sol_dcm_etac->action_slurry  No action_rp_chrom Switch to Reverse-Phase (C18) Chromatography. Load in DMF/DMSO/MeOH. sol_polar->action_rp_chrom  Yes insoluble->action_slurry  Yes

Caption: Decision workflow for addressing solubility challenges.

Experimental Protocol: Dry Loading for Flash Chromatography

This technique is invaluable when your compound is poorly soluble in the column's mobile phase.

  • Dissolve the Crude Product: Dissolve your crude material (e.g., 100 mg) in a minimal amount of a strong solvent in which it is soluble (e.g., 1-2 mL of dichloromethane, acetone, or methanol).

  • Add Adsorbent: In a round-bottom flask, add an inert adsorbent. Celite® is preferred as it is inert, but you can also use a small amount of silica gel (approximately 2-3 times the weight of your crude product, e.g., 200-300 mg).

  • Create the Slurry: Add the solution from Step 1 to the adsorbent in the flask. Swirl to create a uniform slurry.

  • Evaporate the Solvent: Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This powder is your crude product adsorbed onto the support.

  • Load the Column: Carefully add the dry powder to the top of your pre-packed chromatography column. Gently tap the side of the column to settle the powder.

  • Elute: Begin the chromatography run as planned. The mobile phase will slowly dissolve the compound from the adsorbent and carry it onto the column for separation.

Challenge 2: Co-eluting Impurities

Your TLC or LC-MS analysis shows an impurity with a retention factor (Rf) or retention time very close to your desired product, making separation by standard chromatography difficult.

Causality: Co-eluting impurities are structurally very similar to the target compound, possessing nearly identical polarity. Common culprits in chromone synthesis include:

  • Starting Materials: Unreacted 2'-hydroxyacetophenone derivatives.

  • Isomers: Positional isomers formed during substitution reactions on the aromatic ring.

  • Related Byproducts: Self-condensation products of aldehydes or ketones used in the synthesis.[2][4]

Troubleshooting Strategies:

  • Leverage Acidity/Basicity with Acid-Base Extraction: Many chromone syntheses start from phenolic precursors (2'-hydroxyacetophenones).[7][8] These starting materials are acidic due to the hydroxyl group and can be selectively removed with a basic wash. This is a powerful and often overlooked purification step that should be performed during the reaction work-up before chromatography.[9]

Experimental Protocol: Acid-Base Extraction to Remove Phenolic Impurities

This protocol is performed during the reaction work-up after the initial synthesis.

  • Dissolve: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (NaOH) solution.[10][11] Rationale: The weak base will deprotonate the acidic phenolic starting material, forming a water-soluble salt.[12][9] The neutral chromone product will remain in the organic layer.

  • Separate: Shake the funnel gently (venting frequently) and allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash (Step 2 & 3) one or two more times to ensure complete removal of the acidic impurity.

  • Neutral Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual base and dissolved water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product should be significantly enriched and ready for chromatography or recrystallization.

  • Optimize Chromatography Selectivity: If co-elution persists, a change in solvent selectivity is needed. The "solvent selectivity triangle" is a key concept here. Solvents are grouped by their primary intermolecular forces: hydrogen-bond donors/acceptors, and dipole interactions.[13] Switching between solvent classes can dramatically alter the elution order.

Data Table: Alternative Solvent Systems for Normal-Phase Chromatography

Current System (Low Selectivity)Alternative System 1 (Different Dipole Moment)Alternative System 2 (H-Bond Acceptor)Rationale
Hexane / Ethyl AcetateDichloromethane / MethanolHexane / AcetoneDichloromethane offers different dipole interactions than hexane. Methanol is a strong hydrogen-bond donor/acceptor. Acetone is a strong hydrogen-bond acceptor but lacks the donor character of an alcohol, providing different selectivity.[13]
Toluene / Ethyl AcetateHexane / Methyl tert-butyl ether (MTBE)Toluene / AcetonitrileMTBE is a less polar ether than ethyl acetate, which can alter interactions. Acetonitrile provides strong dipole interactions.
Challenge 3: Product Crystallization Fails (Oiling Out)

During recrystallization, instead of forming solid crystals, your product separates from the solvent as a liquid oil.

Causality: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, the solution becomes supersaturated at a temperature that is still above the melting point of the solute (or a solute-solvent eutectic).[14] The presence of impurities can also disrupt crystal lattice formation and promote oiling.

Troubleshooting Workflow: Recrystallization Failure

G start Attempted Recrystallization Results in 'Oiling Out' q1 Is the solution cooling too rapidly? start->q1 a1_yes Slow down cooling. Allow to cool to RT on benchtop before using ice bath. q1->a1_yes Yes a1_no Cooling rate is slow. q1->a1_no No end_node Pure Crystals Obtained a1_yes->end_node q2 Is the solvent polarity appropriate? a1_no->q2 a2_action Switch to a two-solvent system. Dissolve in 'good' solvent (hot). Add 'poor' solvent dropwise until cloudy (hot). Cool slowly. q2->a2_action Unsure/ No q3 Is the sample pure enough to crystallize? q2->q3 Yes a2_action->end_node a3_action Perform preliminary purification (e.g., quick silica plug or acid-base wash) then re-attempt crystallization. q3->a3_action No a3_action->end_node

Caption: Troubleshooting guide for when a product "oils out".

Experimental Protocol: Two-Solvent Recrystallization

This is the go-to method when a single solvent fails.[14][15]

  • Select Solvents: Choose a "good" solvent that readily dissolves your chromone derivative when hot, and a "poor" solvent in which it is insoluble or sparingly soluble, even when hot. The two solvents must be miscible. (e.g., Dichloromethane/Hexane, Acetone/Water, Ethyl Acetate/Hexane).

  • Dissolve: Place your impure solid in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it. Keep the solution at or near its boiling point.

  • Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise, swirling after each addition. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

  • Re-clarify: Add one or two drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for the formation of large, pure crystals.[15]

  • Chill: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolate: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry.

References

Navigating the Labyrinth of Chromone Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate art and science of chromone synthesis. This guide is crafted for the discerning researcher, the meticulous scientist, and the innovative drug development professional. Here, we move beyond mere recitation of protocols; we delve into the causality of reaction outcomes, offering field-proven insights to empower you to not only identify but also strategically minimize side reactions in your pursuit of these vital heterocyclic scaffolds.

Frequently Asked Questions (FAQs)

Before we dissect the nuances of specific synthetic routes, let's address some of the most common overarching questions that arise during chromone synthesis.

Q1: My chromone synthesis is resulting in a low yield. What are the universal factors I should investigate first?

A1: Low yields in chromone synthesis are a frequent challenge and often stem from a few fundamental parameters. Before delving into reaction-specific issues, a systematic review of the following is recommended:

  • Purity of Starting Materials: Impurities in your phenolic precursors or acylating agents can introduce competing reactions or poison your catalyst. Always verify the purity of your starting materials via NMR or GC-MS and purify if necessary.

  • Solvent and Reagent Quality: Ensure all solvents are anhydrous, especially in base-catalyzed reactions where water can quench the base and hydrolyze esters. Use freshly dried solvents for optimal results.

  • Reaction Atmosphere: For moisture or air-sensitive reactions, ensure your glassware is properly flame-dried and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Inconsistent or incorrect reaction temperatures can significantly impact reaction rates and selectivity. Exothermic reactions, in particular, require careful temperature management to prevent the formation of side products.

Q2: I'm observing a complex mixture of products on my TLC plate that is difficult to separate. What are my immediate troubleshooting steps?

A2: A "messy" TLC plate is a clear indicator of multiple side reactions. Your immediate actions should be:

  • Re-evaluate your reaction conditions: Are you using the optimal catalyst, solvent, and temperature for your specific substrates? Small deviations can have a significant impact.

  • Consider a milder approach: Harsh acidic or basic conditions can often lead to degradation or undesired rearrangements.[1][2] Exploring milder catalysts or reaction conditions can often lead to a cleaner reaction profile.

  • Purification Strategy: If the side products are unavoidable, a robust purification strategy is essential. Column chromatography with a carefully optimized solvent system is the most common approach. In some cases, recrystallization or preparative HPLC may be necessary.[3]

Troubleshooting Guides for Core Chromone Syntheses

This section provides in-depth troubleshooting for the most prevalent chromone synthesis methodologies. Each guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

The Kostanecki-Robinson Reaction: The Chromone vs. Coumarin Dilemma

The Kostanecki-Robinson reaction, which involves the acylation of o-hydroxyaryl ketones with an aliphatic acid anhydride and its sodium salt, is a classic method for chromone synthesis.[4] However, it is notorious for the potential formation of a coumarin byproduct.[5]

Q: My Kostanecki-Robinson reaction is yielding a significant amount of a coumarin byproduct. How can I favor the formation of the desired chromone?

A: The formation of a coumarin instead of a chromone is a classic side reaction in the Kostanecki-Robinson synthesis. The choice of reaction conditions plays a pivotal role in directing the cyclization pathway.

Understanding the Mechanistic Branch Point:

The reaction proceeds through a common intermediate. The intramolecular cyclization can occur in two ways: an aldol-type condensation leading to the chromone or a Perkin-like condensation resulting in the coumarin. The nature of the anhydride and the base are critical in determining the favored pathway.

graph Kostanecki_Robinson_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="o-Hydroxyaryl Ketone +\nAcid Anhydride + Na Salt", fillcolor="#F1F3F4"]; Intermediate [label="Acyloxy Ketone Intermediate", fillcolor="#FBBC05"]; Chromone_Pathway [label="Intramolecular Aldol-type\nCondensation", fillcolor="#34A853"]; Coumarin_Pathway [label="Perkin-like Condensation", fillcolor="#EA4335"]; Chromone [label="Chromone Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coumarin [label="Coumarin Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Intermediate [label="O-acylation"]; Intermediate -> Chromone_Pathway [label="Favored by:\n- Aliphatic Anhydrides\n- Weaker Bases"]; Intermediate -> Coumarin_Pathway [label="Favored by:\n- Aromatic Anhydrides\n- Stronger Bases"]; Chromone_Pathway -> Chromone; Coumarin_Pathway -> Coumarin; }

Figure 1: Competing pathways in the Kostanecki-Robinson reaction.

Troubleshooting Protocol to Maximize Chromone Yield:

  • Choice of Anhydride: The use of aliphatic anhydrides strongly favors chromone formation. Aromatic anhydrides, on the other hand, tend to promote the formation of coumarins.

  • Base Strength: Employing the sodium salt of the corresponding acid as the base is standard. Using a stronger base can sometimes push the equilibrium towards the coumarin product.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize the formation of the thermodynamically more stable coumarin byproduct in some cases.

Data-Driven Optimization:

ParameterCondition Favoring ChromoneCondition Favoring CoumarinRationale
Acid Anhydride Acetic AnhydrideBenzoic AnhydrideThe electronics of the anhydride influence the preferred cyclization pathway.
Base Sodium AcetateSodium BenzoateThe basicity of the carboxylate can affect the enolate formation and subsequent cyclization.
Temperature 150-160 °C180-200 °CHigher temperatures can favor the Perkin-like condensation leading to coumarins.

Experimental Protocol: Selective Synthesis of 2-Methylchromone

  • Reactant Preparation: In a round-bottom flask, combine 2-hydroxyacetophenone (1 eq.), acetic anhydride (3 eq.), and anhydrous sodium acetate (1.5 eq.).

  • Reaction: Heat the mixture with stirring in an oil bath at 150-160 °C for 6-8 hours.

  • Workup: Cool the reaction mixture and pour it into ice-cold water. The solid product will precipitate.

  • Purification: Filter the crude product, wash with water, and recrystallize from ethanol to obtain pure 2-methylchromone.

The Baker-Venkataraman Rearrangement: Ensuring Complete Rearrangement

The Baker-Venkataraman rearrangement is a powerful method for the synthesis of 1,3-diketones, which are key precursors to chromones, particularly flavones.[6] The reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone.[7]

Q: My Baker-Venkataraman rearrangement is incomplete, and I am isolating a significant amount of the starting o-acyloxyacetophenone. How can I drive the reaction to completion?

A: Incomplete rearrangement is a common issue and is often related to the choice of base, solvent, and reaction time.

Understanding the Mechanism and Key Steps:

The reaction proceeds via the formation of an enolate, followed by an intramolecular acyl transfer. A sufficiently strong base is required to generate the enolate, and anhydrous conditions are crucial to prevent side reactions.[7]

graph Baker_Venkataraman_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="o-Acyloxyacetophenone", fillcolor="#F1F3F4"]; Base_Addition [label="Addition of Strong Base\n(e.g., KOH, NaH)", fillcolor="#FBBC05"]; Enolate_Formation [label="Enolate Formation", fillcolor="#34A853"]; Acyl_Transfer [label="Intramolecular\nAcyl Transfer", fillcolor="#34A853"]; Diketone_Formation [label="1,3-Diketone Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid_Cyclization [label="Acid-Catalyzed Cyclization", fillcolor="#EA4335"]; Chromone_Product [label="Chromone (Flavone)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Base_Addition; Base_Addition -> Enolate_Formation [label="Anhydrous Conditions Crucial"]; Enolate_Formation -> Acyl_Transfer; Acyl_Transfer -> Diketone_Formation; Diketone_Formation -> Acid_Cyclization; Acid_Cyclization -> Chromone_Product; }

Figure 2: Workflow for chromone synthesis via Baker-Venkataraman rearrangement.

Troubleshooting Protocol for Complete Rearrangement:

  • Choice of Base: Potassium hydroxide (KOH) in pyridine is a classic choice. For less reactive substrates, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMSO can be more effective.[7][8]

  • Anhydrous Conditions: Meticulously ensure that all glassware is flame-dried and solvents are anhydrous. The presence of water will consume the base and can lead to hydrolysis of the ester starting material.

  • Reaction Time and Temperature: The reaction may require prolonged stirring at room temperature or gentle heating to go to completion. Monitor the reaction progress by TLC.

Data-Driven Optimization:

Base/Solvent SystemTemperatureTypical Reaction TimeNotes
KOH / Pyridine50 °C2-4 hoursA standard and reliable method for many substrates.[6]
NaH / THFReflux1-3 hoursA stronger base system suitable for less reactive starting materials.[9]
Potassium t-butoxide / DMSORoom Temp1-2 hoursA very strong base system that can often drive sluggish reactions to completion.

Experimental Protocol: Synthesis of a Flavone Precursor

  • Reactant Preparation: Dissolve 2-benzoyloxyacetophenone (1 eq.) in anhydrous pyridine in a flame-dried round-bottom flask under an inert atmosphere.

  • Base Addition: Add powdered potassium hydroxide (3 eq.) to the solution.

  • Reaction: Stir the mixture at 50 °C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base and precipitate the 1,3-diketone product.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol.

The Simonis Reaction: Selectively Forming Chromones over Coumarins

The Simonis reaction involves the condensation of a phenol with a β-ketoester to form either a chromone or a coumarin, depending on the reaction conditions.[7] The choice of condensing agent is the most critical factor in determining the product outcome.[5]

Q: My Simonis reaction is producing a mixture of chromone and coumarin. How can I selectively synthesize the chromone?

A: The key to selectivity in the Simonis reaction lies in the choice of the acid catalyst.

Understanding the Role of the Condensing Agent:

  • Phosphorus Pentoxide (P₂O₅): This is the classic reagent for favoring the formation of chromones . It is believed to promote the initial reaction between the phenol and the ketone carbonyl of the β-ketoester.

  • Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid, on the other hand, typically leads to the formation of coumarins via the Pechmann condensation pathway, where the phenol reacts with the ester carbonyl.

graph Simonis_Selectivity { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Phenol + β-Ketoester", fillcolor="#F1F3F4"]; P2O5_Pathway [label="P₂O₅ Catalyst", fillcolor="#34A853"]; H2SO4_Pathway [label="H₂SO₄ Catalyst", fillcolor="#EA4335"]; Chromone_Formation [label="Reaction at Ketone Carbonyl", fillcolor="#34A853"]; Coumarin_Formation [label="Reaction at Ester Carbonyl\n(Pechmann Condensation)", fillcolor="#EA4335"]; Chromone_Product [label="Chromone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coumarin_Product [label="Coumarin", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> P2O5_Pathway; Start -> H2SO4_Pathway; P2O5_Pathway -> Chromone_Formation; H2SO4_Pathway -> Coumarin_Formation; Chromone_Formation -> Chromone_Product; Coumarin_Formation -> Coumarin_Product; }

Figure 3: Influence of the condensing agent in the Simonis reaction.

Troubleshooting Protocol for Selective Chromone Synthesis:

  • Use Phosphorus Pentoxide: For the selective synthesis of chromones, P₂O₅ is the reagent of choice.

  • Avoid Strong Protic Acids: Do not use strong protic acids like sulfuric acid if you want to avoid the formation of the coumarin byproduct.

  • Temperature: The reaction is often heated to drive it to completion.

Experimental Protocol: Selective Synthesis of 2,3-Dimethylchromone

  • Reactant Preparation: In a round-bottom flask, carefully mix phenol (1 eq.), ethyl 2-methylacetoacetate (1.2 eq.), and phosphorus pentoxide (2 eq.).

  • Reaction: Heat the mixture gently with a Bunsen burner until the reaction starts (indicated by a color change and bubbling). Remove the heat and allow the reaction to proceed. Once the initial reaction subsides, heat the mixture in an oil bath at 100 °C for 1 hour.

  • Workup: Cool the reaction mixture and carefully add ice-cold water. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with water, and then a dilute sodium carbonate solution to remove any acidic impurities. Recrystallize the crude product from ethanol.

Claisen Condensation: Minimizing Self-Condensation and Other Side Reactions

The Claisen condensation is a versatile method for forming carbon-carbon bonds and is used in chromone synthesis to create the 1,3-dicarbonyl intermediate.[10] A common issue is the self-condensation of the ester starting material, which can lead to a complex mixture of products.

Q: My Claisen condensation for chromone synthesis is giving me a low yield of the desired product and a lot of byproducts from self-condensation. How can I improve the selectivity?

A: Minimizing self-condensation in a Claisen reaction requires careful control of the reaction conditions, particularly the choice of base and the order of addition of reagents.

Troubleshooting Protocol to Minimize Side Reactions:

  • Use a Strong, Non-Nucleophilic Base: A strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is ideal. These bases will rapidly and completely deprotonate the ketone, minimizing the concentration of the enolizable ester at any given time.

  • Order of Addition: It is often beneficial to add the ester slowly to a mixture of the o-hydroxyacetophenone and the base. This ensures that the ester is consumed as it is added, reducing the opportunity for self-condensation.

  • Anhydrous Conditions: As with other base-catalyzed reactions, strictly anhydrous conditions are essential to prevent hydrolysis and other side reactions.

Data-Driven Optimization:

BaseSolventTemperatureKey Advantage
Sodium EthoxideEthanolRefluxA classic, but can lead to self-condensation if not carefully controlled.
Sodium HydrideTHFRefluxA strong, non-nucleophilic base that often gives cleaner reactions.[9]
LDATHF-78 °C to rtA very strong, non-nucleophilic base that can provide high selectivity.

Experimental Protocol: High-Yield Synthesis of a 1,3-Diketone Intermediate

  • Reactant Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, place sodium hydride (1.2 eq., 60% dispersion in mineral oil) and wash with anhydrous hexane under an inert atmosphere. Add anhydrous THF.

  • Ketone Addition: To the stirred suspension of NaH in THF, add a solution of o-hydroxyacetophenone (1 eq.) in anhydrous THF dropwise at 0 °C.

  • Ester Addition: After the evolution of hydrogen ceases, add the desired ester (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1,3-diketone can then be cyclized to the chromone in a subsequent step, typically with an acid catalyst.

References

Technical Support Center: Purifying Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate. Our focus is on delivering field-proven recrystallization techniques, troubleshooting common experimental hurdles, and explaining the scientific rationale behind each procedural choice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purification of this compound, establishing a strong theoretical foundation before proceeding to troubleshooting.

Q1: What are the ideal properties of a recrystallization solvent for this specific compound?

An ideal solvent for recrystallization must satisfy several criteria based on the solute's properties.[1] The primary principle is differential solubility: the solvent should dissolve this compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[2] This temperature-dependent solubility gradient is the driving force for crystallization upon cooling. Other critical properties include:

  • Inertness: The solvent must not react with the target compound.[1]

  • Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" (melting in the solvent instead of dissolving).[3]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent after the desired compound has crystallized.

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during the drying process.[1]

Q2: How does the molecular structure of this compound influence solvent selection?

The structure of your compound is moderately polar and contains several key functional groups that dictate its solubility. The presence of the ester and ketone carbonyl groups, along with the ether linkage in the chromone ring, imparts polar character.[4][5] However, the bicyclic aromatic core and the large, nonpolar iodine atom contribute significant non-polar characteristics. This duality means that neither extremely polar (like water) nor entirely non-polar (like hexane) solvents are likely to be effective as single-solvent systems. A solvent of intermediate polarity, or a mixed-solvent system, is typically required to achieve the ideal solubility curve.

Q3: What are the most promising single and mixed solvent systems to try first?

Based on empirical data for structurally related chromones and general solvent selection principles, the following systems are recommended starting points:

  • Single Solvent:

    • Ethyl Acetate (EtOAc): This is an excellent first choice. It has intermediate polarity and is a good solvent for many esters.[4] Crucially, a study on similar 6-aryl-4-oxo-4H-chromene-2-carboxylate derivatives successfully used ethyl acetate for crystallization, yielding high-quality prisms and needles.[6]

    • Ethanol (EtOH): Often a good choice for moderately polar aromatic compounds.[7] It may show high solubility, potentially requiring a larger volume or an anti-solvent.

  • Mixed Solvent System:

    • Ethyl Acetate/Hexanes (or Heptanes): This is a highly versatile and recommended system. The compound is first dissolved in a minimal amount of hot ethyl acetate (the "good" solvent), followed by the slow, dropwise addition of hexanes (the "anti-solvent") until persistent cloudiness (turbidity) is observed.[8] Re-heating to clarify the solution and then allowing it to cool slowly often yields excellent crystals. This method provides fine control over the solution's saturation point.

Q4: How can I assess the purity of my recrystallized product?

Post-recrystallization, purity must be validated. The two most common and effective methods are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities depress and broaden the melting point range. Compare your experimental value to the literature value if available.

  • Spectroscopic Analysis (¹H NMR): Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly effective for detecting residual solvents and other organic impurities. The integration of impurity peaks relative to the compound's peaks can provide a quantitative measure of purity.

Section 2: Troubleshooting Guide

This section provides direct answers to specific problems encountered during the recrystallization process.

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[9] This is a common problem, especially when the compound is impure or its melting point is close to the solvent's boiling point.[3]

  • Immediate Action: Re-heat the solution until the oil fully redissolves. Add a small amount (10-15% of the total volume) of the "good" solvent (e.g., more ethyl acetate in an EtOAc/hexane system) to decrease the saturation level.[10]

  • Promote Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place it within a larger beaker of warm water to slow the rate of heat loss. Rapid cooling encourages oiling out; slow cooling favors crystal lattice formation.[9]

  • Change Solvents: If the problem persists, the solvent's boiling point may be too high. Consider switching to a solvent system with a lower boiling point.

Q: The solution is cold, but no crystals have formed. How can I induce crystallization?

A: This indicates that your solution is supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[9] This is often caused by using too much solvent.

  • Step 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[10]

  • Step 2: Seeding: If you have a small crystal of the pure compound saved from a previous batch (a "seed crystal"), add it to the solution. This provides a perfect template for further crystal growth.[9]

  • Step 3: Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[9] Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%) to increase the concentration. Then, repeat the slow cooling process.

  • Step 4: Lower Temperature: Once the solution has reached room temperature, placing it in an ice-water bath can further decrease the compound's solubility and promote crystallization.

Q: My final yield is very low. What went wrong?

A: A low yield is typically due to one of two reasons: using an excessive amount of solvent or premature crystallization during a hot filtration step.

  • Excess Solvent: A significant portion of your compound may remain dissolved in the cold solvent (the "mother liquor").[10] To check this, take a small sample of the filtrate and evaporate it. If a large amount of solid residue remains, your yield was lost to the mother liquor. You can attempt to recover a "second crop" of crystals by concentrating the mother liquor and re-cooling.

  • Sub-optimal Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures. A different solvent or mixed-solvent system with a steeper solubility curve may be necessary.

Q: The recrystallized solid is still colored/impure. What's the next step?

A: This suggests that the chosen solvent system is not effective at separating the target compound from specific impurities.

  • Activated Charcoal: If the impurity is colored, you may add a very small amount of activated charcoal to the hot solution before filtration. Charcoal adsorbs many colored organic impurities. Use sparingly, as it can also adsorb your product. Perform a hot filtration to remove the charcoal before cooling.

  • Repeat Recrystallization: A second recrystallization using the same or a different solvent system can significantly improve purity.

  • Alternative Purification: If recrystallization fails to remove a persistent impurity, an alternative method like column chromatography may be required.[11]

Section 3: Data & Protocols
Table 1: Solvent Selection Guide for this compound
Solvent / SystemTypeBoiling Point (°C)PolarityRationale & Expected Outcome
Ethyl Acetate (EtOAc) Single77.1MediumPrimary Recommendation. Proven effective for similar chromone esters. Good balance of polarity to dissolve the compound when hot but allow crystallization upon cooling.
Ethanol (EtOH) Single78.4High-MediumGood for many aromatic compounds.[7] May be too effective a solvent, potentially leading to lower yields unless cooled significantly.
Acetone Single56.0Medium-HighA strong solvent for ketones and esters. Its low boiling point can be advantageous in preventing oiling out.
EtOAc / Hexanes MixedVariableTunableHighly Recommended. Allows for fine-tuning of the solvent polarity to find the precise saturation point, often leading to high-purity crystals.[8]
Ethanol / Water MixedVariableTunableA classic polar system. Dissolve in hot ethanol, add water dropwise as the anti-solvent.[2] Good for moderately polar compounds.
Detailed Experimental Protocol: Recrystallization using Ethyl Acetate/Hexanes
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal volume of ethyl acetate (e.g., 10-15 mL) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while swirling.

  • Achieve Saturation: Continue adding ethyl acetate in small portions until the solid just dissolves completely. Note the total volume used.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

  • Addition of Anti-solvent: Re-heat the clear solution to boiling. Using a Pasteur pipette, add hexanes dropwise to the boiling solution. Swirl after every few drops. Continue adding until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate, resulting in a clear, saturated solution at the boiling point.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin within 5-20 minutes.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent before performing final analysis (mass, melting point, NMR).

Section 4: Visual Workflow
Recrystallization Troubleshooting Decision Tree

The following diagram outlines the logical steps to take when troubleshooting common recrystallization issues.

Troubleshooting start Start: Hot, Saturated Solution is Cooled check_crystals Crystals Form? start->check_crystals success Success! Isolate, Wash, & Dry Crystals check_crystals->success Yes check_oil Does an Oil Form? check_crystals->check_oil No oil_remedy Remedy: 1. Re-heat to dissolve oil. 2. Add more 'good' solvent. 3. Cool VERY slowly. check_oil->oil_remedy Yes nothing_happens Nothing Happens (Supersaturated) check_oil->nothing_happens No oil_remedy->start Retry Cooling induce Induce Crystallization: 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Reduce solvent volume (boil off excess). 4. Cool in ice bath. nothing_happens->induce induce->check_crystals Re-evaluate

Caption: A decision tree for troubleshooting common recrystallization outcomes.

References

Technical Support Center: Troubleshooting Low Yields in Acid-Catalyzed Chromone Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on the synthesis of chromones and encountering challenges with reaction yields. The acid-catalyzed cyclization of 1-(2-hydroxyphenyl)-1,3-diones or related precursors is a cornerstone of chromone synthesis, yet it is frequently plagued by issues that can suppress the yield of the desired product.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common problems in your experimental workflow. We will explore the causality behind these issues and provide robust, actionable solutions.

Section 1: Troubleshooting Guide

This section addresses the most common and specific issues encountered during the acid-catalyzed cyclization step of chromone synthesis.

Question 1: My reaction has stalled. TLC analysis shows a significant amount of the 1,3-dione starting material remaining even after prolonged reaction times. What are the likely causes and how can I drive the reaction to completion?

This is a classic case of incomplete conversion, which typically points to three critical factors: catalyst efficacy, reaction temperature, or the presence of water.

  • Causality 1: Insufficient Acid Strength or Catalyst Activity. The cyclization proceeds via protonation of a carbonyl, followed by intramolecular nucleophilic attack from the phenolic hydroxyl group and subsequent dehydration. If the acid catalyst is too weak, the initial protonation equilibrium will not favor the activated intermediate, and the reaction will proceed slowly, if at all.

    • Solution: Switch to a stronger acid catalyst. If you are using a mild acid like acetic acid, consider more potent alternatives.[1] Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are common choices for driving the cyclization.[2][3] Dehydrating acids like polyphosphoric acid (PPA) are particularly effective as they serve both as a catalyst and a water scavenger, aggressively pushing the equilibrium toward the chromone product.[1][4]

  • Causality 2: Suboptimal Reaction Temperature. Intramolecular reactions, while entropically favored, still require sufficient activation energy. The final dehydration step is often the most energy-intensive part of the sequence.[5][6]

    • Solution: Increase the reaction temperature. Many of these cyclizations require heating or reflux to proceed at a reasonable rate.[5] If you are running the reaction at room temperature, consider heating to 80-120 °C. Monitor the reaction by TLC to find the optimal balance, as excessively high temperatures can promote side reactions.[7]

  • Causality 3: Reversibility and Water Inhibition. The final step of the reaction is the elimination of a water molecule to form the stable aromatic pyrone ring.[8] Like many condensation reactions, this step is reversible. If water is allowed to accumulate in the reaction mixture, it can hydrolyze the intermediate or the product, shifting the equilibrium back towards the starting materials.

    • Solution: Actively remove water. When using solvents like toluene, a Dean-Stark apparatus can be employed to azeotropically remove water as it forms, thereby driving the reaction forward.[5] Alternatively, using a strong dehydrating agent like PPA or phosphorus pentoxide (P₂O₅) as the catalyst and solvent can be highly effective.[2][9]

Question 2: My reaction is producing a complex mixture with multiple spots on the TLC plate, and the isolated yield of the chromone is very low. How can I identify and suppress these side reactions?

A "messy" reaction profile indicates a loss of selectivity. The primary culprits are often competing cyclization pathways, substrate degradation, or intermolecular polymerization.

  • Causality 1: Formation of Coumarin Isomers. In certain synthetic routes, such as the Simonis reaction (condensation of phenols with β-ketoesters), a significant side product can be the isomeric coumarin.[2] The regioselectivity is highly dependent on the nature of the acid catalyst.

    • Solution: Choose a catalyst that favors chromone formation. It has been well-documented that strong protic acids like H₂SO₄ can favor the formation of coumarins, while condensing agents like phosphorus pentoxide (P₂O₅) strongly direct the reaction toward the desired chromone.[2][9] If you are observing a significant amount of a byproduct with a different polarity, consider this isomeric possibility.

  • Causality 2: Substrate or Product Degradation. The combination of strong acids and high temperatures can be harsh.[7] Phenols and other electron-rich aromatic systems can be susceptible to sulfonation (with H₂SO₄) or other electrophilic side reactions. The final chromone product itself can also degrade under excessively forcing conditions.

    • Solution: Employ milder reaction conditions. If degradation is suspected, reduce the reaction temperature or shorten the reaction time. Alternatively, consider using a supported catalyst, such as silica-supported trifluoromethanesulfonic acid, which can offer high catalytic activity with potentially reduced side reactions and easier workup.[1]

  • Causality 3: Intermolecular Polymerization. At high concentrations, the activated precursor can react with another molecule instead of cyclizing intramolecularly, leading to oligomers or polymers. This is a common issue for many intramolecular reactions.

    • Solution: Apply the principle of high dilution. Running the reaction at a lower concentration (e.g., <0.1 M) minimizes the probability of intermolecular encounters, thereby favoring the desired intramolecular cyclization pathway.[5][10] This is particularly crucial when forming larger ring systems, though it is a good general practice to consider for any intramolecular process.[10]

Section 2: Visual Aids & Workflows

Visualizing the troubleshooting process can help streamline your experimental approach.

Troubleshooting_Workflow Start Low Yield Observed Analysis Analyze Reaction Profile (TLC/LCMS) Start->Analysis Stalled Problem: Stalled Reaction (High SM Remaining) Analysis->Stalled  High SM Messy Problem: Messy Reaction (Multiple Side Products) Analysis->Messy  Multiple Spots Inconsistent Problem: Inconsistent Yields (Batch-to-Batch Variability) Analysis->Inconsistent  Poor Reproducibility Sol_Stalled1 Action: Increase Catalyst Strength (e.g., H₂SO₄, PPA) Stalled->Sol_Stalled1 Sol_Stalled2 Action: Increase Temperature (e.g., Reflux) Stalled->Sol_Stalled2 Sol_Stalled3 Action: Remove Water (e.g., Dean-Stark, P₂O₅) Stalled->Sol_Stalled3 Sol_Messy1 Action: Change Catalyst (e.g., P₂O₅ to avoid coumarins) Messy->Sol_Messy1 Sol_Messy2 Action: Use Milder Conditions (Lower Temp, Shorter Time) Messy->Sol_Messy2 Sol_Messy3 Action: Use High Dilution (To prevent polymerization) Messy->Sol_Messy3 Sol_Inconsistent1 Action: Purify Starting Materials (Recrystallize/Chromatography) Inconsistent->Sol_Inconsistent1 Sol_Inconsistent2 Action: Ensure Anhydrous Conditions (Dry Solvents/Glassware) Inconsistent->Sol_Inconsistent2 End Optimized Yield Sol_Stalled1->End Sol_Stalled2->End Sol_Stalled3->End Sol_Messy1->End Sol_Messy2->End Sol_Messy3->End Sol_Inconsistent1->End Sol_Inconsistent2->End

Caption: A logical workflow for diagnosing and resolving low-yield issues.

Section 3: Data Presentation

The choice of acid catalyst has a profound impact on reaction efficiency and selectivity. The following table summarizes various catalysts used for chromone synthesis, providing a comparative overview.

Table 1: Comparison of Common Acid Catalysts for Chromone Cyclization

CatalystTypical ConditionsAdvantagesDisadvantagesReference(s)
Sulfuric Acid (H₂SO₄) Glacial Acetic Acid, RefluxInexpensive, strong protic acid, widely available.Can promote side reactions (e.g., coumarin formation, sulfonation).[2][9][2],[3]
Hydrochloric Acid (HCl) Ethanol or Acetic Acid, RefluxStrong acid, effective for many substrates.Volatility can be an issue; less effective as a dehydrating agent.[2]
Polyphosphoric Acid (PPA) Neat (as solvent), 100-140 °CActs as both catalyst and powerful dehydrating agent, often gives high yields.Viscous, can make workup difficult; requires high temperatures.[1],[4]
Phosphorus Pentoxide (P₂O₅) Toluene or Xylene, RefluxExcellent dehydrating agent, strongly favors chromone over coumarin formation.[2][9]Heterogeneous, can be difficult to stir; highly reactive with water.[2]
p-Toluenesulfonic Acid (p-TsOH) Toluene, Reflux with Dean-StarkSolid, easy to handle; allows for azeotropic water removal.Milder than H₂SO₄, may result in slower reactions or incomplete conversion.[2]
Wells-Dawson Acid Toluene (reflux) or solvent-free (110 °C)Heterogeneous, reusable, environmentally friendly, high yields (82-91%).[11]Specialized catalyst, not as commonly available.[11]

Section 4: Key Experimental Protocols

Adherence to a robust, well-defined protocol is critical for reproducibility.

Protocol 1: Standard Acid-Catalyzed Cyclization via Baker-Venkataraman Rearrangement

This protocol describes the final cyclization step of a 1,3-diketone intermediate (o-hydroxydibenzoylmethane) to form flavone (2-phenylchromone).[3]

  • Reaction Setup: To a 50 mL round-bottom flask containing the crude o-hydroxydibenzoylmethane (1.2 g, 5.0 mmol), add glacial acetic acid (15 mL) and concentrated sulfuric acid (2 mL).

  • Heating: Equip the flask with a reflux condenser and heat the mixture under reflux for 1 hour.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the starting diketone.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto 130 g of crushed ice with vigorous stirring.

  • Isolation: Allow the ice to melt completely. Collect the crude solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water until the filtrate is no longer acidic (check with pH paper). Recrystallize the crude product from a suitable solvent (e.g., ethanol or petroleum ether) to yield the pure flavone.[3]

Protocol 2: Troubleshooting Experiment - Catalyst Screening

If your standard protocol is failing, a small-scale screen of different acid catalysts can quickly identify a more effective system.

  • Setup: Arrange four small reaction vials, each with a magnetic stir bar. To each vial, add your 1,3-dione starting material (e.g., 100 mg, 1 eq).

  • Catalyst Addition:

    • Vial 1 (Control): Add your standard solvent and acid catalyst (e.g., 1 mL Acetic Acid, 0.1 mL H₂SO₄).

    • Vial 2 (PPA): Add Polyphosphoric Acid (approx. 10 times the weight of the substrate, ~1 g).

    • Vial 3 (p-TsOH): Add Toluene (2 mL) and p-TsOH (0.1 eq).

    • Vial 4 (HCl): Add Ethanol (2 mL) and concentrated HCl (0.2 mL).

  • Reaction: Place all vials in a heating block set to a standard temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench with NaHCO₃ solution, extract with ethyl acetate, and spot on a single TLC plate.

  • Analysis: Compare the TLC lanes to visually assess which condition gave the highest conversion to the desired product with the fewest side products. This will guide the optimization of your larger-scale reaction.

Section 5: Frequently Asked Questions (FAQs)

FAQ 1: What is the general mechanism of the acid-catalyzed cyclization of a 1-(2-hydroxyphenyl)-1,3-dione?

The mechanism is a well-established intramolecular condensation reaction. It proceeds in three key steps:

  • Carbonyl Activation: The acid catalyst protonates the carbonyl group that is para to the phenol, increasing its electrophilicity.

  • Intramolecular Attack: The nucleophilic phenolic hydroxyl group attacks the activated carbonyl carbon, forming a six-membered hemiacetal-like intermediate.

  • Dehydration: The tertiary alcohol of the intermediate is protonated by the acid, turning it into a good leaving group (water). A subsequent elimination of water, often aided by deprotonation at the adjacent carbon, forms the stable, conjugated enone system of the chromone ring.[6][12]

FAQ 2: How do electron-donating or -withdrawing groups on the starting phenol affect the cyclization?

The electronic nature of the substituents on the phenol ring significantly impacts reactivity.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the nucleophilicity of the phenolic hydroxyl group. This generally accelerates the intramolecular attack step, often leading to faster reactions and higher yields.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or halides (-Cl, -Br) decrease the nucleophilicity of the phenol.[7] This can make the cyclization step more difficult, potentially requiring stronger acids or higher temperatures to achieve good conversion.[7]

FAQ 3: When should I choose a protic acid (like H₂SO₄) versus a dehydrating agent (like PPA or POCl₃)?

The choice depends on the substrate's sensitivity and the reaction's equilibrium.

  • Use Protic Acids (H₂SO₄, HCl) for robust substrates where the reaction equilibrium already favors the product or when you need a simple, cost-effective catalyst. They are the workhorses for many standard chromone syntheses.[2]

  • Use Dehydrating Agents (PPA, P₂O₅, POCl₃) when the cyclization is sluggish, known to be highly reversible, or when the substrate is sensitive to water.[1][4] These reagents actively remove water, providing a strong thermodynamic driving force that is often necessary for challenging substrates or to maximize yield.[2]

Section 6: References

  • Singhal, M. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comprehensive Review of Synthetic Strategies for Substituted Chromones. BenchChem. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2015). Synthesis of Chromones and Their Applications During the Last Ten Years. Retrieved from --INVALID-LINK--

  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. Retrieved from --INVALID-LINK--

  • Deharkar, K. G., et al. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Publication Corporation. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in 1,5-diketone cyclization. BenchChem. Retrieved from --INVALID-LINK--

  • Bennardi, D. O., et al. (2008). Synthesis of substituted flavones and chromones using a Wells-Dawson heteropolyacid as catalyst. ResearchGate. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yields in the oxidative cyclization of chalcones. BenchChem. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Chromone Synthesis. BenchChem. Retrieved from --INVALID-LINK--

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Dehydration reaction. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from --INVALID-LINK--

  • OpenStax. (2023). 23.3 Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry. Retrieved from --INVALID-LINK--

References

Technical Support Center: Strategies to Prevent De-iodination in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of de-iodination in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose, mitigate, and ultimately prevent this yield-reducing side reaction, ensuring the success of your synthetic endeavors.

Understanding the Problem: The Basics of De-iodination

De-iodination, a form of hydrodehalogenation, is a frequent and frustrating side reaction in cross-coupling chemistry where an iodo-substituent on an aromatic or heteroaromatic ring is replaced by a hydrogen atom.[1] This leads to the formation of a reduced, non-coupled byproduct, which not only diminishes the yield of your desired product but also complicates purification. This issue is particularly prevalent when working with electron-rich aryl iodides and highly active catalyst systems.

The mechanism of de-iodination often involves a competing pathway to the desired cross-coupling catalytic cycle. Sources of the hydride that replaces the iodine can include solvents (especially alcohols), water, the amine base, or even the phosphine ligand itself.[1][2]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when encountering de-iodination.

Q1: I'm seeing a significant amount of a byproduct with a mass corresponding to my starting aryl iodide minus iodine. What is happening?

A1: You are likely observing de-iodination. This side reaction replaces the iodine atom on your starting material with a hydrogen atom, leading to a reduced arene byproduct. It's a common issue in palladium-catalyzed cross-coupling reactions, especially with aryl iodides, which have a weaker carbon-iodine bond compared to other aryl halides.[3]

Q2: Which cross-coupling reactions are most susceptible to de-iodination?

A2: De-iodination can occur in various palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] The susceptibility often depends on the specific substrates, catalyst system, and reaction conditions. Electron-rich aryl iodides are generally more prone to this side reaction.

Q3: What are the primary factors that I should investigate to control de-iodination?

A3: Several key parameters influence the extent of de-iodination. You should systematically evaluate the following:

  • Catalyst and Ligand: The choice of the palladium source and, more critically, the phosphine ligand is paramount.[1]

  • Base: The type, strength, and concentration of the base can significantly impact the reaction outcome.[1]

  • Solvent: The solvent can act as a hydride source and its polarity can influence reaction pathways.[1]

  • Temperature: Higher reaction temperatures often accelerate the rate of de-iodination.[1]

  • Inert Atmosphere: The presence of oxygen can lead to catalyst decomposition and promote side reactions.[4]

Troubleshooting Guides by Reaction Type

This section provides detailed troubleshooting strategies for specific cross-coupling reactions where de-iodination is a common challenge.

Issue 1: Significant De-iodination in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired biaryl product.

  • Presence of a significant amount of the corresponding de-iodinated arene in the crude reaction mixture, confirmed by NMR or LC-MS.

  • Incomplete consumption of the boronic acid/ester.

Causality and Troubleshooting Workflow:

De-iodination in Suzuki-Miyaura coupling often arises from a kinetic competition between the desired transmetalation step with the organoboron reagent and a reductive pathway that leads to the formation of a palladium-hydride species. This palladium-hydride can then undergo reductive elimination to yield the de-iodinated byproduct.

Troubleshooting Flowchart for De-iodination in Suzuki-Miyaura Coupling

G start Significant De-iodination Observed ligand Optimize Ligand: - Switch to bulky, electron-rich  biaryl phosphine ligands  (e.g., SPhos, XPhos, RuPhos). - Increase ligand:Pd ratio (2:1 to 4:1). start->ligand Step 1 base Re-evaluate Base: - Switch from strong, protic bases  (e.g., alkoxides in alcohol) to weaker,  non-nucleophilic inorganic bases  (e.g., K3PO4, Cs2CO3, K2CO3). - Use finely powdered base. ligand->base Step 2 temp Lower Reaction Temperature: - Decrease temperature in 10-20 °C increments. - Monitor reaction progress closely, as  reaction times may increase. base->temp Step 3 solvent Change Solvent: - If using a protic solvent (e.g., alcohol),  switch to an aprotic solvent  (e.g., dioxane, toluene, THF). temp->solvent Step 4 reagents Check Reagent Quality & Setup: - Ensure anhydrous conditions. - Thoroughly degas all solvents and reagents. - Use fresh, high-purity reagents. solvent->reagents Step 5 end De-iodination Minimized reagents->end

Caption: A step-by-step workflow to troubleshoot de-iodination in Suzuki-Miyaura reactions.

Detailed Protocols & Explanations:

  • Ligand Selection: The electronic and steric properties of the phosphine ligand are critical. Bulky, electron-rich biaryl phosphine ligands are known to accelerate the rate of reductive elimination to form the desired C-C bond, thereby outcompeting the de-iodination pathway.[5]

    • Protocol: Screen a panel of bulky phosphine ligands. A good starting point is to compare your current ligand with established high-performance ligands.

LigandClassKey FeaturesRecommended Pd:Ligand Ratio
PPh₃ TriarylphosphineStandard, less bulky1:2 to 1:4
SPhos BiarylphosphineBulky, electron-rich1:2
XPhos BiarylphosphineVery bulky, electron-rich1:2
RuPhos BiarylphosphineBulky, electron-rich, good for heteroaromatics1:2
  • Base Selection: Strong, protic bases like alkoxides, especially when used in alcoholic solvents, can be a significant source of hydrides, leading to increased de-iodination. Switching to a weaker, non-nucleophilic inorganic base can mitigate this issue.[1]

    • Protocol: Replace bases like NaOtBu or KOMe with K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered to maximize surface area and reactivity.

  • Temperature Control: High reaction temperatures can disproportionately increase the rate of de-iodination compared to the desired cross-coupling.[1]

    • Protocol: Attempt the reaction at the lowest temperature that provides a reasonable reaction rate. Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Solvent Choice: Protic solvents, such as alcohols, can be oxidized by the palladium catalyst to generate palladium-hydride species, which are direct precursors to de-iodination.[2]

    • Protocol: If your current procedure uses an alcohol as a solvent or co-solvent, switch to an anhydrous, aprotic solvent like 1,4-dioxane, toluene, or THF. Ensure the solvent is thoroughly degassed.

Issue 2: Prevalent De-iodination in Sonogashira Coupling

Symptoms:

  • Low yield of the desired enyne product.

  • Significant formation of the de-iodinated starting material.

  • Formation of alkyne homocoupling (Glaser coupling) byproducts.

Causality and Troubleshooting Workflow:

In Sonogashira couplings, de-iodination can be exacerbated by catalyst decomposition and the presence of hydride sources. The copper co-catalyst, while promoting the desired reaction, can also contribute to side reactions if not used judiciously.

Competing Pathways in Sonogashira Coupling

G cluster_desired Desired Sonogashira Pathway cluster_undesired Undesired De-iodination Pathway Ar-I Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Ar-I->Ar-Pd(II)-I Oxidative Addition Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-I->Ar-Pd(II)-C≡CR Transmetalation (with Cu-C≡CR) Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR->Ar-C≡CR Reductive Elimination Pd(0) Pd(0) Ar-C≡CR->Pd(0) Ar-Pd(II)-I_deiod Ar-Pd(II)-I Ar-Pd(II)-H Ar-Pd(II)-H Ar-Pd(II)-I_deiod->Ar-Pd(II)-H Hydride Transfer Ar-H Ar-H Ar-Pd(II)-H->Ar-H Reductive Elimination Ar-H->Pd(0) Pd(0)->Ar-I Pd(0)->Ar-Pd(II)-I_deiod

Caption: Simplified representation of the competition between the desired Sonogashira coupling and the de-iodination side reaction.

Detailed Protocols & Explanations:

  • Copper-Free Conditions: The copper(I) co-catalyst can sometimes promote side reactions. Switching to a copper-free protocol is often the most effective way to minimize both de-iodination and alkyne homocoupling.

    • Protocol: Employ a palladium catalyst system that is active without a copper co-catalyst. This typically involves the use of more electron-rich and bulky phosphine ligands.

  • Base and Solvent System: The amine base is crucial for deprotonating the terminal alkyne but can also be a source of hydrides.

    • Protocol: Use a high-purity, anhydrous amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the solvent is aprotic and rigorously degassed. Some reactions benefit from the use of a weaker base in combination with a more active catalyst system.

  • Rigorous Inert Atmosphere: The palladium(0) active species in the Sonogashira catalytic cycle is highly sensitive to oxygen. Catalyst decomposition to palladium black is a visual indicator of a compromised inert atmosphere and will lead to lower yields and increased side reactions.[4]

    • Protocol:

      • Assemble your oven-dried glassware under a positive pressure of an inert gas (argon or nitrogen).

      • Degas your solvent by sparging with the inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.

      • Maintain a positive pressure of the inert gas throughout the reaction setup and duration.

Issue 3: De-iodination in Buchwald-Hartwig Amination

Symptoms:

  • Low yield of the desired arylamine.

  • Formation of the de-iodinated arene as the major byproduct.

  • Unreacted starting amine.

Causality and Troubleshooting Workflow:

De-iodination in Buchwald-Hartwig amination is often a result of a slow C-N reductive elimination step, allowing for competing hydride transfer and subsequent reductive elimination of the de-iodinated product.

Detailed Protocols & Explanations:

  • Ligand Choice is Key: The use of bulky biaryl phosphine ligands is crucial for promoting the C-N bond-forming reductive elimination. These ligands create a sterically crowded palladium center that favors the elimination of the product.

    • Protocol: Employ ligands such as XPhos, RuPhos, or BrettPhos. These have been shown to be highly effective in suppressing dehalogenation in C-N coupling reactions.

LigandRecommended ForBase Compatibility
XPhos Wide range of primary and secondary aminesStrong bases (e.g., NaOtBu, LHMDS)
RuPhos Sterically hindered amines, heteroaromatic aminesStrong bases
BrettPhos Primary amines, challenging substratesStrong bases
  • Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. However, the choice of base can be substrate-dependent.

    • Protocol: For most aryl iodides, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective. If base-sensitive functional groups are present, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be screened, often requiring a more active catalyst system or higher temperatures.[6]

  • Temperature Optimization: As with other cross-coupling reactions, lower temperatures can favor the desired amination over de-iodination.

    • Protocol: If significant de-iodination is observed at higher temperatures (e.g., 100-110 °C), try running the reaction at a lower temperature (e.g., 80 °C) and monitor for conversion.

General Best Practices for Preventing De-iodination

  • High-Purity Reagents: Always use high-purity aryl iodides, coupling partners, solvents, and bases. Impurities can poison the catalyst and lead to side reactions.

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical for maintaining the activity of the palladium(0) catalyst and preventing decomposition.[4]

  • Catalyst Loading: While counterintuitive, excessively high catalyst loadings can sometimes increase the rate of side reactions. If de-iodination is a major issue, try reducing the catalyst loading to 1-2 mol%.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to conditions that may favor byproduct formation.

By systematically addressing these key experimental parameters, you can effectively minimize de-iodination and significantly improve the yield and purity of your desired cross-coupling products.

References

Technical Support Center: Scale-Up Synthesis of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical resource for the scale-up synthesis of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate. This molecule is a valuable heterocyclic building block, often utilized in the development of novel pharmaceutical agents and functional materials.[1] Its synthesis, while based on established organic chemistry principles, presents unique challenges during scale-up, including reaction control, yield optimization, and impurity profiling.

This guide is structured to provide researchers, process chemists, and drug development professionals with actionable, field-tested insights. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure a robust, reproducible synthesis.

Section 1: Overview of the Synthetic Strategy

A common and reliable method for synthesizing chromone-2-carboxylic acid derivatives involves the condensation of a substituted phenol with diethyl oxalate, followed by an acid-catalyzed intramolecular cyclization.[2] For the target molecule, the synthesis logically commences from 4-iodophenol.

Caption: A common two-step synthetic route to the target chromone.

This pathway is advantageous for its use of commercially available starting materials and its amenability to scale. However, each step has critical parameters that must be carefully controlled to achieve high yield and purity.

Section 2: Troubleshooting Guide & Process Optimization

This section is formatted as a series of common issues encountered during the synthesis, followed by expert analysis and recommended solutions.

Question 1: The initial Claisen-type condensation reaction is sluggish, incomplete, or results in low yields. What are the likely causes and how can I fix it?

Expert Analysis: This condensation is the cornerstone of the synthesis. Its success hinges on the efficient formation of a phenoxide from 4-iodophenol, which then acts as the nucleophile. Failure at this stage is almost always linked to the base, solvent, or reaction conditions.

Potential Causes & Solutions Table:

Potential Cause Explanation Recommended Solution & Rationale
Insufficient Base Strength/Stoichiometry The phenolic proton of 4-iodophenol must be fully removed to generate the nucleophilic phenoxide. A weak base or insufficient equivalents will result in unreacted starting material.Use a strong base like Sodium Hydride (NaH, 60% in mineral oil) or freshly prepared Sodium Ethoxide (NaOEt). Use at least 1.1 equivalents to ensure complete deprotonation.
Presence of Moisture Protic contaminants, especially water, will consume the strong base, rendering it ineffective for deprotonation.Ensure all glassware is oven-dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.
Suboptimal Temperature The reaction may require thermal energy to proceed at a reasonable rate, but excessive heat can cause decomposition of the oxalate or other side reactions.A common strategy is to add the base at a lower temperature (0-25 °C) to control any initial exotherm, followed by heating to reflux (e.g., in ethanol or toluene) to drive the reaction to completion.
Poor Solubility If the sodium phenoxide intermediate precipitates from the solvent, its reactivity can be significantly reduced.Choose a solvent that effectively solubilizes the reactants and intermediates. Anhydrous ethanol is often effective for NaOEt-mediated reactions, while THF or Toluene are suitable for NaH.

Self-Validating Protocol for Condensation (Example using NaOEt):

  • Set up an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet.

  • Charge the flask with anhydrous ethanol (solvent) and sodium metal (1.1 eq). Allow the sodium to react completely to form sodium ethoxide.

  • Add 4-iodophenol (1.0 eq) to the freshly prepared sodium ethoxide solution and stir for 30 minutes.

  • Add diethyl oxalate (1.2 eq) dropwise over 15-30 minutes.

  • Heat the reaction mixture to reflux and monitor by TLC or HPLC until the 4-iodophenol is consumed.

  • Cool the reaction, quench by pouring into cold dilute acid (e.g., 1M HCl), and collect the precipitated solid intermediate for the next step.

Question 2: The acid-catalyzed cyclization step produces significant charring and multiple impurities, leading to a low yield of the final product.

Expert Analysis: The final ring-closing step is an intramolecular Friedel-Crafts-type acylation. While effective, it can be aggressive. The strong acid and heat required can lead to decomposition, sulfonation (if using H₂SO₄), or other side reactions.[3] The key is to find the right balance of acid strength and temperature to promote cyclization without degrading the product.

Caption: Troubleshooting workflow for the acid-catalyzed cyclization step.

Solutions in Detail:

  • Choice of Acid: While concentrated sulfuric acid is often used, it is a very strong dehydrating and oxidizing agent. Polyphosphoric acid (PPA) is an excellent alternative that acts as both an acid catalyst and a dehydrating agent but is generally less aggressive, leading to cleaner reactions.[3] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful yet often cleaner alternative.

  • Temperature Control: Do not assume a high temperature is always better. Start the reaction at a moderate temperature (e.g., 80-90 °C) and monitor the progress. Only increase the temperature if the reaction is proceeding too slowly.

  • Reaction Monitoring: On a large scale, do not run the reaction for a fixed amount of time. Take aliquots every 30-60 minutes and analyze by HPLC. Quench the reaction as soon as the starting material has been consumed to prevent the product from degrading under the harsh conditions.

Question 3: The final product is difficult to purify. It is an off-white or tan solid, and recrystallization does not significantly improve its color or purity.

Expert Analysis: A persistent color often indicates the presence of highly conjugated, polymeric, or oxidized impurities that were likely formed during the aggressive cyclization step. If these are present even in small amounts, they can be difficult to remove by simple recrystallization.

Purification Strategy:

  • Initial Workup: After quenching the cyclization reaction (e.g., by pouring onto ice), the crude solid should be thoroughly washed with water to remove the acid, followed by a wash with a non-polar solvent like hexane to remove any greasy, non-polar byproducts.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate). Add a small amount (1-2% by weight) of activated carbon and reflux for 15-30 minutes. The carbon will adsorb many of the colored impurities. Filter the hot solution through a pad of Celite® to remove the carbon.

  • Recrystallization: Allow the decolorized filtrate to cool slowly to induce crystallization. If one solvent is insufficient, a two-solvent system (e.g., Dichloromethane/Hexane or Ethyl Acetate/Hexane) can be very effective.

  • Silica Gel Chromatography: If recrystallization fails, column chromatography is the next step. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., 20-30% ethyl acetate in hexane) will typically provide good separation.

Section 3: Frequently Asked Questions (FAQs)

Q1: Is microwave-assisted synthesis a viable option for scaling up this reaction? A: Microwave synthesis can be excellent for rapid optimization of reaction conditions on a small scale.[2] For scale-up, specialized continuous flow microwave reactors would be required. For traditional batch scale-up (multi-liter), conventional heating with a well-controlled mantle or oil bath is more common and manageable.

Q2: What are the primary safety concerns for this synthesis at scale? A: The main hazards are:

  • Sodium Hydride (if used): A flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere, away from moisture and ignition sources. The mineral oil it is dispersed in must also be properly disposed of.[4]
  • Strong Acids (H₂SO₄, PPA): Highly corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
  • Exothermic Reactions: The initial deprotonation and the acid quench can be exothermic. Ensure additions are done slowly and with adequate cooling.

Q3: How critical is the purity of the 4-iodophenol starting material? A: It is extremely critical. Impurities in the starting material (e.g., other isomers, di-iodinated phenols) will carry through the synthesis, complicating purification and lowering the yield of the desired product. Always use high-purity starting material or purify it before beginning the synthesis.

References

Technical Support Center: Refining Reaction Parameters for the Selective Functionalization of Chromones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the selective functionalization of the chromone scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chromone chemistry. Chromone and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] However, the selective introduction of functional groups onto the chromone core can be challenging, often plagued by issues of low yield, poor regioselectivity, and catalyst deactivation.

This resource provides a comprehensive collection of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked questions (FAQs)

Q1: What are the primary sites for C-H functionalization on the chromone ring, and what governs the selectivity?

A1: The chromone scaffold presents several sites for C-H functionalization, with the C-2, C-3, and C-5 positions being the most commonly targeted.[2] The regioselectivity is primarily dictated by a combination of the inherent electronic properties of the chromone ring and the reaction mechanism employed:

  • C-5 Position: Functionalization at this position is typically achieved through transition-metal catalysis (e.g., Rh, Ru, Ir). The reaction is directed by the weakly coordinating carbonyl group at C-4, which forms a stable five-membered metallacycle with the catalyst, positioning it for C-H activation at the ortho C-5 position.[2][3]

  • C-3 Position: The C-3 position is electron-rich and susceptible to electrophilic attack. Palladium-catalyzed reactions, such as direct alkenylation, often proceed at this site through a nucleophilic attack of the chromone onto the palladium catalyst.[3]

  • C-2 Position: The C-2 position is more electrophilic. Functionalization here can be achieved with nucleophilic coupling partners or through radical-mediated pathways.[2] Palladium-catalyzed arylations at C-2 can occur via a concerted metalation-deprotonation (CMD) mechanism.[4]

Q2: My palladium-catalyzed C-H activation reaction is giving a low yield. What are the general factors I should investigate first?

A2: Low yields in palladium-catalyzed chromone functionalizations are a common issue. Before delving into more complex troubleshooting, consider these primary factors:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and subsequent decomposition into inactive palladium black.[5]

  • Reagent Purity: The purity of your starting materials, especially the chromone substrate and any coupling partners like boronic acids or alkenes, is critical. Impurities can interfere with the catalytic cycle. Boronic acids, for instance, can undergo protodeboronation if moisture is present.[6]

  • Solvent and Base: The choice of solvent and base must be appropriate for the specific reaction. Use anhydrous, degassed solvents. The base plays a crucial role in the catalytic cycle, and its strength and compatibility with the substrates and catalyst are paramount.

Q3: How can I effectively monitor the progress of my chromone functionalization reaction?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring reaction progress.[7] Use a suitable mobile phase, often a mixture of hexane and ethyl acetate, to achieve good separation between the starting material, product, and any byproducts.[7] Visualizing the spots under a UV lamp will allow you to track the consumption of the starting material and the formation of the product over time. For quantitative analysis and to confirm product identity, periodic sampling and analysis by techniques like 1H NMR or LC-MS are recommended.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems you might encounter during the selective functionalization of chromones, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Reactions

Q: My Pd-catalyzed reaction has stalled, and I see a black precipitate. What's happening and how can I fix it?

A: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, the inactive elemental form of palladium. This depletes the active catalyst from the reaction mixture, leading to low or no conversion.

Causality and Solutions:

  • Cause: The active Pd(0) species is being oxidized to inactive Pd(II) or is agglomerating. This can be caused by the presence of oxygen, excessively high temperatures, or an inappropriate ligand-to-metal ratio.

  • Solution 1: Rigorous Inert Atmosphere: Ensure all solvents and reagents are meticulously degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Solution 2: Optimize Temperature: High temperatures can accelerate catalyst decomposition.[5] Determine the lowest effective temperature for your reaction by running small-scale trials at different temperatures.

  • Solution 3: Ligand Selection and Ratio: The ligand stabilizes the palladium catalyst. For challenging couplings, especially with less reactive partners, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can protect the metal center and promote the desired catalytic cycle.[8] The optimal ligand-to-palladium ratio is crucial; too little may not provide sufficient stabilization, while too much can inhibit the reaction. A typical starting point is a 1:1 to 4:1 ligand-to-palladium ratio.[6]

Issue 2: Poor or Incorrect Regioselectivity

Q: My reaction is producing a mixture of C-2 and C-3 functionalized isomers. How can I improve the selectivity?

A: Achieving high regioselectivity between the C-2 and C-3 positions is a common challenge, as both sites can be reactive under certain conditions. The outcome is often a delicate balance between the electronic preferences of the chromone and the specific catalytic pathway that is dominant.

Causality and Solutions:

  • Cause: The reaction conditions may allow for competing mechanistic pathways. For instance, in some palladium-catalyzed arylations, a concerted metalation-deprotonation (CMD) pathway might favor C-2, while a Heck-type mechanism could favor C-3.[9]

  • Solution 1: Ligand Control: The choice of ligand can dramatically influence the regiochemical outcome.[9] For example, in some systems, bipyridyl-type ligands may favor one isomer, while bulky phosphine ligands favor another.[9] A systematic screening of different ligand classes is often necessary to find the optimal one for the desired regioselectivity.

  • Solution 2: Additives: Additives like pivalic acid or silver salts can significantly impact reactivity and selectivity.[9][10] For instance, in the direct alkenylation of chromones at the C-3 position, the combination of pivalic acid with Cu(OAc)₂/Ag₂CO₃ was found to provide superior reactivity.[9] These additives can participate in the C-H activation step or act as oxidants to regenerate the active catalyst, thereby favoring a specific reaction pathway.

  • Solution 3: Blocking Groups: If one position is consistently problematic, consider a synthetic strategy that involves a temporary blocking group to direct the functionalization to the desired site.

Issue 3: Side Reactions and Byproduct Formation

Q: I'm observing a significant amount of a hydrodehalogenated byproduct in my Heck reaction with a 3-halochromone. What is the cause and how can I minimize it?

A: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[5]

Causality and Solutions:

  • Cause: This side reaction is often mediated by palladium-hydride (Pd-H) species, which can form in the presence of a proton source (like water or alcohols) and certain bases.[6]

  • Solution 1: Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. The use of molecular sieves can be beneficial.

  • Solution 2: Base and Solvent Selection: Screen different bases. Non-nucleophilic, anhydrous bases are often preferred. The choice of an aprotic solvent can also minimize the formation of Pd-H species.[6]

  • Solution 3: Ligand Effects: Bulky, electron-rich ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.[6]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key reaction parameters for common selective functionalization reactions of chromones, providing a starting point for your experimental design and optimization.

Table 1: Comparison of Catalytic Systems for C-5 Functionalization

Catalyst SystemCoupling PartnerAdditiveSolventTemp (°C)Yield (%)Reference
[RhCpCl₂]₂/AgSbF₆StyreneCu(OAc)₂·H₂Ot-AmylOH10095[2]
[Ru(p-cymene)Cl₂]₂N-phenylmaleimideAgOAc-12096[4]
[IrCpCl₂]₂/Ag₂CO₃PhenylacetylenePivOHDioxane10085[3]

Table 2: Conditions for Palladium-Catalyzed C-3 Alkenylation

Palladium SourceLigandOxidant/AdditiveSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂NoneCu(OAc)₂/Ag₂CO₃/PivOHDioxane10088[9]
Pd(OAc)₂NoneO₂DMF11075[10]

Experimental Protocols

The following are detailed, step-by-step methodologies for key selective functionalization reactions of chromones.

Protocol 1: Synthesis of 3-Iodochromone (Precursor for C-3 Functionalization)

This protocol is adapted from the procedure described by Gammill (1979) and further detailed in subsequent studies.[7][11]

Materials:

  • Substituted 3-(dimethylamino)-1-(2-hydroxyphenyl) propenone

  • Iodine (I₂)

  • Chloroform (CHCl₃)

Procedure:

  • In a round-bottom flask, dissolve the substituted 3-(dimethylamino)-1-(2-hydroxyphenyl) propenone (1.0 eq) in chloroform.

  • Add iodine (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature (25 °C) for 8 hours.

  • Monitor the reaction progress by TLC using an ethyl acetate/hexane mobile phase.[7]

  • Upon completion, work up the reaction by washing with an aqueous solution of sodium thiosulfate to quench excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-iodochromone.

Protocol 2: Palladium-Catalyzed Direct C-3 Alkenylation of Chromone

This protocol is based on the work of Kim et al. (2011).[9]

Materials:

  • Chromone (1.0 eq)

  • Alkene (e.g., n-butyl acrylate, 2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 eq)

  • Silver carbonate (Ag₂CO₃, 2.0 eq)

  • Pivalic acid (PivOH, 30 mol%)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (argon or nitrogen), add chromone, palladium(II) acetate, copper(II) acetate, and silver carbonate.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Add pivalic acid and the alkene to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for the required time (monitor by TLC).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3-vinylchromone.

Protocol 3: Rhodium-Catalyzed C-5 Olefination of Chromone

This protocol is based on the methodology developed for directed C-H activation.[2][12]

Materials:

  • Chromone (1.0 eq)

  • Olefin (e.g., styrene, 2.0 eq)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • Silver hexafluoroantimonate (AgSbF₆, 10 mol%)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 2.0 eq)

  • Anhydrous tert-amyl alcohol

Procedure:

  • In a dried Schlenk tube under an inert atmosphere, combine chromone, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂·H₂O.

  • Add anhydrous, degassed tert-amyl alcohol, followed by the olefin.

  • Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with dichloromethane (DCM) and filter through Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the C-5 functionalized chromone.

Visualizations: Diagrams and Workflows

Troubleshooting Workflow for Low Yield in Pd-Catalyzed Reactions

low_yield_troubleshooting start Low Yield or No Reaction check_precipitate Observe Black Precipitate (Palladium Black)? start->check_precipitate yes_precipitate Yes check_precipitate->yes_precipitate no_precipitate No check_precipitate->no_precipitate catalyst_decomposition Catalyst Decomposition yes_precipitate->catalyst_decomposition check_reagents Check Reagent Quality (Purity, Stoichiometry) no_precipitate->check_reagents optimize_conditions Optimize Conditions (Solvent, Base, Additives) no_precipitate->optimize_conditions consider_substrate Consider Substrate Reactivity (Electron-donating/withdrawing groups) no_precipitate->consider_substrate improve_inert Improve Inert Atmosphere (Degas Solvents/Reagents) catalyst_decomposition->improve_inert optimize_temp Optimize Temperature (Lower if possible) catalyst_decomposition->optimize_temp check_ligand Review Ligand Choice/Ratio (Use bulky, e--rich ligand) catalyst_decomposition->check_ligand end Improved Yield improve_inert->end optimize_temp->end check_ligand->end check_reagents->end optimize_conditions->end consider_substrate->end

Caption: Troubleshooting workflow for low-yield reactions.

Regioselectivity Control in Chromone Functionalization

regioselectivity_control start Poor Regioselectivity (Mixture of Isomers) mechanism Mechanism Control start->mechanism electronics Electronic Effects start->electronics ligand Ligand Screening (e.g., Bipyridyl vs. Phosphine) mechanism->ligand additive Additive Screening (e.g., PivOH, Ag salts) mechanism->additive substrate_mod Substrate Modification (e.g., Blocking Group) electronics->substrate_mod end Improved Regioselectivity ligand->end additive->end substrate_mod->end

Caption: Decision tree for controlling regioselectivity.

References

Overcoming solubility issues during the synthesis and purification of chromone esters.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromone ester synthesis and purification. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with the solubility of this important class of compounds. Chromone esters, while valuable scaffolds in medicinal chemistry, often exhibit poor solubility in common organic solvents due to their rigid, planar structure and potential for intermolecular interactions.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and overcome these critical experimental hurdles.

Part 1: FAQs - Solubility Issues During Synthesis

This section addresses common problems that arise from poor solubility during the chemical reaction itself.

Question: My reaction mixture turned into a thick, un-stirrable slurry moments after adding the final reagent. What happened and how can I prevent it?

Answer: This is a classic sign of product precipitation. As the chromone ester forms, its concentration exceeds its solubility limit in the reaction solvent, causing it to crash out of the solution. This is particularly common in reactions that generate a more non-polar product from more polar starting materials. The sudden solidification can halt the reaction by coating the unreacted starting materials, leading to low yields and a difficult work-up.

  • Causality: The core issue is that the chosen solvent is suitable for the reactants but not for the product. Chromone synthesis often involves cyclization reactions under acidic or basic conditions, and the resulting ester can be significantly less polar and more crystalline than the precursors (e.g., o-hydroxyacetophenones).[2][3]

  • Solution: The primary solution is to use a solvent or solvent system with better solvating power for the final product, often at elevated temperatures. Proactively addressing this can involve:

    • Higher Reaction Temperature: Increasing the temperature often enhances the solubility of the product.[4] Ensure the temperature is within the stability limits of your reactants and products.

    • Solvent System Modification: Employing a higher-boiling point solvent or using a co-solvent system from the start can maintain product solubility throughout the reaction.[5][6]

Question: How does my choice of solvent fundamentally impact reaction success and product solubility?

Answer: Solvent selection is arguably the most critical parameter. It influences not only the solubility of all components but also reaction kinetics and pathway. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers (e.g., ethyl acetate for esters).[7]

For chromone ester synthesis, consider the following:

  • Polar Aprotic Solvents (DMF, DMSO): These are excellent at dissolving a wide range of precursors. DMSO, in particular, is often used in cyclodehydration steps.[8] However, their high boiling points can make them difficult to remove during work-up.

  • Ethers (THF, Dioxane): These are good general-purpose solvents but may not be sufficient for highly crystalline chromone esters. Anhydrous 1,4-dioxane is frequently used in coupling reactions.[9]

  • Alcohols (Ethanol, Isopropanol): While good solvents, they can participate in transesterification side reactions if you are synthesizing an ester from another ester under acidic or basic conditions. They are generally better suited for purification.

  • Hydrocarbons (Toluene, Xylene): These are useful for high-temperature reactions and can sometimes be excellent for dissolving non-polar chromone esters. Toluene is often used with a Dean-Stark trap to remove water and drive esterification reactions to completion.[10]

Question: What is a co-solvent system, and how can I use one to improve my reaction?

Answer: A co-solvent system is a mixture of two or more miscible solvents used to achieve a desired level of solvating power that a single solvent cannot provide.[6] This is a powerful technique for reactions where reactants and products have vastly different polarities.

  • Mechanism: By blending a solvent that is good for your starting materials (e.g., ethanol) with one that is good for your product (e.g., toluene or dichloromethane), you create a medium that can keep all species in the solution phase. Co-solvents work by reducing the overall polarity of a polar solvent or increasing the polarity of a non-polar one, approaching the polarity of the solute.[5]

  • Practical Example: If your chromone ester product is poorly soluble in ethanol but your starting materials are, you could run the reaction in a 1:1 mixture of ethanol and toluene. This maintains starting material solubility while providing a less polar environment to accommodate the forming product.

Part 2: FAQs - Solubility Issues During Purification

Purification, especially by recrystallization, is where solubility challenges are most acutely felt.

Question: My chromone ester product "crashed out" as an amorphous solid during the aqueous work-up. Is this a problem?

Answer: Yes, this can be a significant problem. When a product precipitates rapidly from a solution (a "crash out"), it often traps impurities, solvent, and water, resulting in a lower purity product that can be difficult to handle and dry. This typically happens during an extraction when the organic layer is washed with water, drastically increasing the polarity of the local environment for dissolved product molecules.

  • Prevention & Remedy:

    • Use a More Solvating Extraction Solvent: Instead of ethyl acetate, consider a stronger solvent like dichloromethane (DCM) or a mixture like DCM/THF for the initial extraction.

    • Minimize Water Contact: Use brine (saturated NaCl solution) for washes instead of pure water. Brine is less effective at "pulling" polar organic solvents out of the organic layer and can reduce the likelihood of product precipitation.

    • Re-dissolve and Re-precipitate: If the product has already crashed out, you may need to add more organic solvent to re-dissolve it before separating the layers. The goal is a controlled crystallization later, not a rapid precipitation during work-up.

Question: I cannot find a single solvent that is good for recrystallization. My product is either insoluble in everything hot or soluble in everything cold. What now?

Answer: This is a very common scenario for chromone esters and is the ideal situation to employ a mixed-solvent recrystallization. The principle of a good recrystallization solvent is that it should dissolve the compound when hot but not when cold.[11][12] When no single solvent fits this profile, a pair of miscible solvents with different solvating powers is used.

  • The "Good" Solvent: Dissolves the chromone ester completely, even at room temperature.

  • The "Poor" Solvent (or Anti-solvent): The chromone ester is insoluble or poorly soluble in this solvent, even when hot.[13]

The technique involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to re-clarify the solution, which is then allowed to cool slowly to form pure crystals.[7][14]

Question: My product "oils out" during cooling instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the solubility of the compound is so high that it separates as a liquid phase. This is detrimental to purification as oils entrap impurities just as effectively as an amorphous solid.

  • Troubleshooting Strategies:

    • Slow Down Cooling: This is the most important factor. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Rapid cooling promotes oiling.[14]

    • Add More Solvent: The solution may be too concentrated. Add a small amount of the hot recrystallization solvent (or the "good" solvent in a mixed system) and reheat to dissolve the oil, then attempt to cool slowly again.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: Add a tiny, pure crystal of the desired compound to the cooled solution. This "seed" crystal provides a template for further crystallization to occur.[14]

Part 3: Troubleshooting Guides & Protocols

This section provides actionable, step-by-step guides for common laboratory procedures related to solubility.

Guide 1: Systematic Solvent Screening for Recrystallization

This protocol helps you efficiently identify a suitable single or mixed-solvent system for purification.

Objective: To find a solvent that dissolves the chromone ester when hot but not when cold, or to find a suitable "good"/"poor" solvent pair.

Procedure:

  • Place approximately 20-30 mg of your crude chromone ester into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each drop, up to about 0.5 mL. Note the solubility at room temperature.

    • Ideal "Single Solvent": The compound is insoluble or sparingly soluble at room temperature.

    • Ideal "Good" Solvent: The compound dissolves readily.

    • Ideal "Poor" Solvent: The compound is completely insoluble.

  • Take the tubes where the compound was insoluble at room temperature and heat them gently in a sand bath or water bath. Continue adding the solvent dropwise until the solid dissolves. Note the solubility when hot.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal single solvent will show poor solubility at room temperature but high solubility when hot, and will yield a large crop of crystals upon cooling.

  • If no single solvent is identified, select the best "good" solvent and the best "poor" solvent for a mixed-solvent recrystallization. Ensure they are miscible.

Table 1: Common Laboratory Solvents for Screening

SolventRelative Polarity[15]Boiling Point (°C)[16]Comments
n-Hexane0.00969Very non-polar. Good "poor" solvent for polar esters.
Toluene0.099111Non-polar, high boiling point. Good for dissolving non-polar aromatics.
Diethyl Ether0.11735Volatile. Often used in pairs (e.g., with hexane).
Dichloromethane (DCM)0.30940Stronger non-polar solvent. Can dissolve many organics. Volatile.
Ethyl Acetate (EtOAc)0.22877Medium polarity. Excellent all-purpose solvent for esters.[7]
Acetone0.35556Polar aprotic. Strong solvent, but low boiling point can be tricky.
Isopropanol0.54682Polar protic. Good for moderately polar compounds.
Ethanol0.65478Polar protic. Often a good "good" solvent.
Methanol0.76265Very polar protic. Can be too strong a solvent for many esters.
Water1.000100Very polar. Often used as the "poor" solvent for organic compounds.
Guide 2: Protocol for Mixed-Solvent Recrystallization

Objective: To purify a chromone ester using a binary solvent system.

Procedure:

  • Place the crude chromone ester in an appropriately sized Erlenmeyer flask with a stir bar.

  • Heat the flask on a stirrer/hotplate and add the "good" solvent in small portions while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • While maintaining the heat and stirring, add the "poor" solvent dropwise using a pipette or burette. Continue adding until you observe persistent cloudiness (turbidity). This is the point of saturation.

  • Add 1-2 drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, you can place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold "poor" solvent (or a mixture rich in the poor solvent) to remove any residual soluble impurities.[11]

  • Dry the crystals under vacuum.

Part 4: Visual Workflows

Diagram 1: Troubleshooting Solubility During Synthesis

This decision tree provides a logical pathway for addressing solubility issues that arise during the reaction.

G start Reaction Starts problem Mixture becomes a thick slurry or solidifies start->problem check_temp Is reaction at elevated temperature? problem->check_temp Yes sol_3 Re-design: Choose a stronger primary solvent (e.g., DMSO, DMF) problem->sol_3 Persistent Problem sol_1 Increase temperature. (Check compound stability) check_temp->sol_1 No sol_2 Add a co-solvent (e.g., Toluene, Dioxane) check_temp->sol_2 Yes continue_rxn Continue Reaction sol_1->continue_rxn sol_2->continue_rxn sol_3->continue_rxn

Caption: Decision tree for addressing product precipitation during synthesis.

Diagram 2: Purification Strategy Selection

This workflow outlines the process for choosing an appropriate purification method based on initial solubility tests.

G start Crude Chromone Ester screening Perform Solvent Screen (Guide 1) start->screening q1 Good single solvent found? (Insoluble cold, Soluble hot) screening->q1 single_recryst Perform Single-Solvent Recrystallization q1->single_recryst Yes q2 Good 'Good'/'Poor' solvent pair found? q1->q2 No end Pure Product single_recryst->end mixed_recryst Perform Mixed-Solvent Recrystallization (Guide 2) q2->mixed_recryst Yes other_methods Consider Alternative Methods: - Column Chromatography - Trituration / Precipitation q2->other_methods No mixed_recryst->end other_methods->end

Caption: Workflow for selecting a suitable purification strategy.

References

Validation & Comparative

A Comparative Guide to the Crystal Structure Analysis of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparative analysis of the methodologies used to elucidate the crystal structure of ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate and its derivatives. We will explore the gold-standard technique of single-crystal X-ray diffraction, supplemented by spectroscopic and computational approaches, offering a holistic view of structural analysis in modern pharmaceutical chemistry.

The Primacy of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the most definitive method for determining the precise atomic arrangement within a crystalline solid. The resulting electron density map provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's physical properties and biological activity.

While a dedicated crystal structure for this compound is not publicly available, we can infer significant structural features by comparing closely related derivatives. The crystal structure of 6-iodo-4-oxo-4H-chromene-3-carbaldehyde provides invaluable insight into the influence of the iodine atom at the 6-position.[1][2] Concurrently, the structures of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate illuminate the conformational behavior of the ethyl carboxylate group at the 2-position.[3][4][5]

Experimental Workflow: From Crystal to Structure

The process of SC-XRD analysis follows a well-defined workflow, from sample preparation to data refinement. Understanding the rationale behind each step is crucial for obtaining high-quality, reliable data.

SC_XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screen Solvent Screening Purification->Solvent_Screen Crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screen->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Data_Reduction Data Reduction & Integration Xray->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation CSP_Workflow Input Molecular Structure (2D or 3D) Conformational_Search Conformational Search of Flexible Molecule Input->Conformational_Search Packing_Search Crystal Packing Search (e.g., Monte Carlo, Evolutionary Algorithms) Conformational_Search->Packing_Search Lattice_Energy Lattice Energy Minimization (Force Field or DFT) Packing_Search->Lattice_Energy Ranking Rank Structures by Energy Lattice_Energy->Ranking Analysis Analysis of Predicted Structures (Compare with experimental data if available) Ranking->Analysis

References

A comparative study of different catalytic systems for chromone synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The efficient synthesis of chromone derivatives is, therefore, a topic of significant interest for researchers in academia and the pharmaceutical industry. This guide provides a comparative analysis of different catalytic systems for chromone synthesis, offering insights into their mechanisms, advantages, and limitations, supported by experimental data to aid in the selection of the most suitable method for a given application.

Introduction to Chromone Synthesis Strategies

The construction of the chromone ring system can be broadly categorized into classical acid- or base-catalyzed cyclization reactions and modern transition metal-catalyzed and organocatalytic methods. The choice of a particular strategy often depends on the desired substitution pattern, substrate availability, and the need for mild reaction conditions or stereocontrol.

  • Classical Methods: These often involve the cyclization of 1-(2-hydroxyphenyl)-1,3-dicarbonyl compounds or related precursors under strong acidic or basic conditions. While robust and often high-yielding, they can lack functional group tolerance.

  • Transition Metal Catalysis: These methods, particularly those employing palladium and rhodium, have emerged as powerful tools for chromone synthesis, offering high efficiency and selectivity under milder conditions. They often allow for the construction of complex chromones from readily available starting materials through C-H activation or cross-coupling reactions.

  • Organocatalysis: This area has seen significant growth, providing metal-free alternatives for the synthesis of chiral and highly functionalized chromone derivatives, often proceeding through Michael addition or tandem reaction cascades.

The following sections will delve into a detailed comparison of these catalytic systems, providing experimental data and protocols to guide the discerning researcher.

Comparative Analysis of Catalytic Systems

The performance of different catalytic systems for chromone synthesis is summarized below. The data highlights the diversity of approaches and their respective efficiencies.

Acid-Catalyzed Synthesis

Acid-catalyzed cyclization is a cornerstone of chromone synthesis. Various protic and Lewis acids are employed to promote the intramolecular condensation of precursors.

Table 1: Comparison of Various Acid Catalysts for Chromone Synthesis

CatalystStarting MaterialReaction ConditionsYield (%)Reference(s)
Polyphosphoric Acid (PPA)1-(2-Hydroxyphenyl)-3-aryl-1,3-propanedione120 °C, 2 h~85-95[1][2]
Sulfuric Acid (H₂SO₄)1-(2-Hydroxyphenyl)-3-aryl-1,3-propanedioneAcetic acid, reflux~70-90[3]
Hydrochloric Acid (HCl)2,6-Dihydroxyacetophenone derivativeRefluxGood[1]
p-Toluene Sulfonic AcidAromatic hydrazine & 3-formylchromoneEthanol, reflux, 6 h40-60[4]
Triflic AnhydrideAlkyl derivativesBoron trifluoride diethyl etherate, 0 °CHigh[1]

Causality Behind Experimental Choices: Polyphosphoric acid (PPA) is a popular choice due to its dual role as a catalyst and a dehydrating agent, effectively driving the cyclization reaction to completion.[5][6] The high viscosity of PPA necessitates elevated temperatures for efficient stirring.[2] Stronger acids like sulfuric acid are also effective but can sometimes lead to side reactions, making PPA a more controlled option for many substrates.[7] Milder acids like p-toluenesulfonic acid are suitable for more sensitive substrates where harsh conditions need to be avoided.[4]

Transition Metal-Catalyzed Synthesis

Transition metal catalysis offers milder reaction conditions and broader functional group tolerance compared to classical acid-catalyzed methods. Palladium and rhodium-based systems are particularly prominent.

Table 2: Performance of Selected Transition Metal Catalysts in Chromone Synthesis

Catalyst SystemStarting MaterialsReaction ConditionsYield (%)Reference(s)
PdCl₂o-Iodophenol, Terminal acetylene, CO (1 atm)Et₃N, Phosphonium salt ionic liquid, 110 °C64-96[8][9]
[RhCp*Cl₂]₂Salicylaldehyde, Sulfoxonium ylideAgSbF₆, DCE, 80 °CGood[10]
Rh(III) catalystChromone, OlefinAgSbF₆, DCE, 100 °CGood[11]
Pd(OAc)₂Chromone, QuinoneAg₂CO₃, PivOH, Toluene, 120 °CGood-Exc.[12]

Causality Behind Experimental Choices: The palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes is a highly efficient one-pot method that avoids the pre-synthesis of dicarbonyl precursors.[8][9][13] The use of an ionic liquid as the reaction medium can enhance the efficiency and recyclability of the catalyst.[8][9] Rhodium-catalyzed C-H activation strategies are atom-economical and allow for the direct functionalization of the chromone core at positions that are otherwise difficult to access.[10][11][14] The choice of the specific rhodium catalyst and oxidant is crucial for achieving high selectivity and yield.[15]

Organocatalytic Synthesis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chromone derivatives, providing access to chiral molecules with high enantioselectivity. These reactions often proceed via tandem Michael additions.

Table 3: Examples of Organocatalytic Approaches to Chromone Derivatives

OrganocatalystReaction TypeStarting MaterialsYield (%)Enantiomeric Excess (%)Reference(s)
Chiral ThioureaAsymmetric oxo-conjugate additionβ-Ketoester alkylidene, Phenol80-9480-94[16]
Diarylprolinol etherTandem oxa-Michael–aldolSalicylaldehyde, α,β-Unsaturated aldehydeHighHigh[17]
L-Pipecolinic acidDomino Michael–aldolSalicylaldehyde, β-NitrostyreneHigh5-17[17]
Bifunctional thioureaDomino oxa-Michael/1,6-additionortho-Hydroxyphenyl-substituted p-quinone methide, Enoateup to 98>99[18]

Causality Behind Experimental Choices: Chiral bifunctional organocatalysts, such as thioureas, are designed to activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions, leading to high stereocontrol.[16][19] The choice of the organocatalyst's structure, particularly the nature of the hydrogen-bond donors and the chiral scaffold, is critical for achieving high enantioselectivity.[17][20][21] The reaction conditions, including the solvent and temperature, are carefully optimized to maximize both yield and stereoselectivity.[16]

Experimental Protocols

Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Synthesis of Flavanone

This protocol is a representative example of a classical acid-catalyzed cyclization.

Materials:

  • 2'-Hydroxyacetophenone (1.0 mmol)

  • Benzaldehyde (1.2 mmol)

  • Polyphosphoric acid (PPA) (10 g)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a 50 mL round-bottom flask, add 2'-hydroxyacetophenone (1.0 mmol) and benzaldehyde (1.2 mmol).

  • Carefully add polyphosphoric acid (10 g) to the flask with stirring. The mixture will become viscous.

  • Heat the reaction mixture to 120 °C with vigorous stirring for 2 hours. The color of the mixture will darken.

  • After 2 hours, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (50 g).

  • Stir the mixture until the PPA is fully hydrolyzed. A solid precipitate of the flavanone should form.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude flavanone.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the pure flavanone.

Protocol 2: Palladium-Catalyzed Cyclocarbonylative Synthesis of Chromone

This protocol illustrates a modern, efficient method for chromone synthesis.

Materials:

  • o-Iodophenol (1.0 mmol)

  • Terminal acetylene (1.2 mmol)

  • Palladium(II) chloride (PdCl₂) (2 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Tetrabutylphosphonium bromide ([n-Bu]₄PBr) (1.0 g)

  • Schlenk flask

  • Carbon monoxide (CO) balloon

  • Magnetic stirrer and heating mantle

  • Diethyl ether

  • Brine

Procedure:

  • To a Schlenk flask under an inert atmosphere, add o-iodophenol (1.0 mmol), terminal acetylene (1.2 mmol), PdCl₂ (2 mol%), and tetrabutylphosphonium bromide (1.0 g).

  • Evacuate and backfill the flask with carbon monoxide (CO) from a balloon three times.

  • Add triethylamine (3.0 mmol) via syringe and stir the mixture at 110 °C under a CO atmosphere (balloon pressure).

  • Monitor the reaction progress by TLC. Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired chromone.

Mechanistic Insights and Workflow Diagrams

Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of these catalytic systems.

General Workflow for Catalytic Chromone Synthesis

G start Select Catalytic System (Acid, Metal, Organo) reagents Prepare Starting Materials & Reagents start->reagents reaction Set up Reaction (Flask, Atmosphere, Solvent) reagents->reaction catalysis Add Catalyst & Initiate Reaction (Heating/Stirring) reaction->catalysis workup Reaction Work-up (Quenching, Extraction) catalysis->workup Monitor Progress (TLC) purification Purification (Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Pure Chromone Derivative analysis->end

Caption: General experimental workflow for chromone synthesis.

Simplified Catalytic Cycle for Palladium-Catalyzed Cyclocarbonylation

G Pd0 Pd(0)L_n A Oxidative Addition (Ar-I) Pd0->A Ar-I B CO Insertion A->B CO C Alkyne Insertion B->C Alkyne D Intramolecular Cyclization C->D E Reductive Elimination D->E E->Pd0 Chromone Chromone E->Chromone

Caption: Pd-catalyzed cyclocarbonylative chromone synthesis.

Organocatalytic Michael Addition Cascade

G Substrates Salicylaldehyde + α,β-Unsaturated Aldehyde Iminium Iminium Ion Formation Substrates->Iminium Catalyst Chiral Organocatalyst (e.g., Prolinol ether) Catalyst->Iminium Michael Oxa-Michael Addition Iminium->Michael Enamine Enamine Intermediate Michael->Enamine Aldol Intramolecular Aldol Reaction Enamine->Aldol Dehydration Dehydration Aldol->Dehydration Product Chiral Chromene Dehydration->Product Product->Catalyst Catalyst Regeneration

Caption: Organocatalytic cascade for chiral chromene synthesis.

Conclusion and Future Perspectives

The synthesis of chromones has evolved significantly from classical acid-catalyzed methods to highly sophisticated transition metal-catalyzed and organocatalytic strategies.

  • Acid catalysis remains a viable and cost-effective option for the synthesis of simple chromones, especially on a large scale.

  • Transition metal catalysis , particularly with palladium and rhodium, offers superior efficiency, milder conditions, and the ability to construct complex and diverse chromone libraries. The development of more sustainable and reusable metal catalysts is an active area of research.

  • Organocatalysis provides a powerful platform for the asymmetric synthesis of chromones, a crucial aspect for the development of chiral drugs. Future efforts will likely focus on expanding the scope of these reactions and developing even more efficient and selective catalysts.

The choice of the optimal catalytic system will depend on the specific target molecule, the desired level of complexity and stereocontrol, and considerations of cost and environmental impact. The continuous innovation in catalysis will undoubtedly lead to even more powerful and sustainable methods for the synthesis of this important class of heterocyclic compounds.

References

A Comparative Guide to the Biological Evaluation of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological potential of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate, a member of the pharmacologically significant chromone family. While direct and extensive biological data for this specific molecule is emerging, this document synthesizes existing research on structurally related analogs to provide a predictive evaluation of its efficacy and to benchmark it against established alternatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction to the Chromone Scaffold: A Privileged Structure in Medicinal Chemistry

The chromone core, a benzopyran-4-one, is a recurring motif in a vast number of natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[1][2] This "privileged scaffold" is recognized for its ability to interact with a variety of biological targets, leading to therapeutic effects spanning anticancer, antimicrobial, and anti-inflammatory applications.[3][4] The versatility of the chromone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Our focus, this compound, incorporates several key features that suggest a strong potential for biological activity: the chromone backbone, an iodine atom at the 6-position, and an ethyl carboxylate group at the 2-position. The introduction of a halogen, such as iodine, can significantly modulate a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, often enhancing its therapeutic efficacy.

Comparative Biological Evaluation

This section compares the anticipated biological activities of this compound with known data from its structural analogs. The comparisons are drawn from published literature and are intended to guide future experimental investigations.

Anticancer Activity

The chromone scaffold is a well-established pharmacophore in oncology research, with derivatives reported to induce apoptosis, cell cycle arrest, and inhibit key signaling pathways in cancer cells.[5][6]

This compound: A Candidate for Anticancer Screening

While specific cytotoxic data for this exact molecule is not yet widely published, the presence of the iodine atom is significant. Iodinated compounds have been explored as potential anticancer agents, with some radiocontrast agents containing iodine showing pro-apoptotic and anti-proliferative effects.[1][7] The iodine at the 6-position of the chromone ring is expected to enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.

Comparative Analogs:

For a comparative perspective, we will consider two classes of analogs: other halogenated chromones and chromones with different substituents at the 2-position.

  • Analog 1: 6,8-Dichloro-3-iodochromone. This analog, featuring chlorine atoms at positions 6 and 8 and an iodine at position 3, has demonstrated potent fungicidal activity.[8][9] While not a direct measure of anticancer efficacy, potent bioactivity in one domain often suggests the potential for activity in others. The presence of multiple halogens highlights a strategy for enhancing the biological effects of the chromone core.

  • Analog 2: Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate. This coumarin-based analog, which shares the ethyl carboxylate feature, has been investigated for its potential to inhibit carbonic anhydrase isoforms (CA IX and XII) that are overexpressed in many solid tumors.[10] This suggests that the ethyl carboxylate group at a position adjacent to the carbonyl can be a key determinant of anticancer activity, potentially through enzyme inhibition.

Data Summary: Anticancer Activity of Chromone Analogs

Compound/AnalogCancer Cell LineReported ActivityReference
Chromone DerivativesHT-29 (Colon)IC50 of 21.17 ± 4.89 µM[6]
Chromone DerivativesA549 (Lung)IC50 of 31.43 ± 3.01 µM[6]
4H-benzo[h] chromene DerivativesHepG-2 (Liver)IC50 of 0.8 to 1.4 µg/mL[3][11]
4H-benzo[h] chromene DerivativesHCT-116 (Colon)IC50 of 0.7 to 3.0 μg/mL[3][11]

Predicted Anticancer Mechanism of this compound:

Based on the known mechanisms of related compounds, it is hypothesized that the anticancer activity of this compound could involve the induction of apoptosis through the intrinsic mitochondrial pathway, potentially triggered by increased intracellular oxidative stress.[1]

Antimicrobial and Anti-inflammatory Potential

Antimicrobial Activity

Chromone derivatives have been extensively studied for their antibacterial and antifungal properties.[12] The structural features of this compound suggest it could be a promising candidate for antimicrobial screening.

Comparative Analogs:

  • Indolyl-4H-Chromene Derivatives: These compounds have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibition Concentration (MIC) values ranging from 10 to 25 µg/mL.[12]

  • Ethyl 2-oxo-2H-chromene-3-carboxylate Complexes: Metal complexes of this coumarin analog have demonstrated antibacterial activity against pathogenic bacteria isolated from wound infections.[13]

Data Summary: Antimicrobial Activity of Chromone Analogs

Compound/AnalogMicrobial StrainActivity (MIC)Reference
Indolyl-4H-Chromene DerivativeS. aureus10-25 µg/mL[12]
Indolyl-4H-Chromene DerivativeE. coli10-25 µg/mL[12]
3-Iodochromone DerivativesSclerotium rolfsii (fungus)ED50 = 8.43 mg/L[8][9]
Anti-inflammatory Activity

The anti-inflammatory properties of chromones are well-documented, with many derivatives showing inhibition of key inflammatory mediators.[14][15]

Comparative Analogs:

  • 4-Ferrocenylchroman-2-one Derivatives: These analogs have shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO), IL-6, and TNF-α in LPS-stimulated macrophages.[14]

  • Stilbene Derivatives from Bletilla ochracea : While not chromones, these compounds demonstrate the potential for natural product-inspired molecules to exhibit significant anti-inflammatory effects, with one compound showing an IC50 of 2.86 ± 0.17 µM for NO production inhibition.[16]

Predicted Anti-inflammatory Mechanism:

It is plausible that this compound could exert anti-inflammatory effects by inhibiting the NF-κB and MAPKs signaling pathways, which are crucial in the inflammatory response.[14]

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound and its analogs, detailed protocols for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Analysis: Flow Cytometry with Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Antimicrobial Activity: Agar Well Diffusion Method

This method assesses the ability of a compound to inhibit the growth of microorganisms.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution at various concentrations into the wells. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Visualizing Cellular Mechanisms and Workflows

Signaling Pathway: Predicted Apoptotic Pathway

G Compound Ethyl 6-iodo-4-oxo-4H- chromene-2-carboxylate ROS Increased Intracellular Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Predicted apoptotic pathway induced by the target compound.

Experimental Workflow: In Vitro Anticancer Screening

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action a Select Cancer Cell Lines b MTT Assay (Dose-Response) a->b c Determine IC50 Values b->c d Apoptosis Assay (Flow Cytometry) c->d Active Compounds e Cell Cycle Analysis d->e f Western Blot (Apoptotic Proteins) e->f

Caption: Workflow for in vitro anticancer evaluation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the esteemed chromone family. Based on a comparative analysis of its structural analogs, it is predicted to possess significant anticancer, antimicrobial, and anti-inflammatory properties. The presence of an iodine atom at the 6-position is particularly noteworthy and warrants a thorough investigation into its impact on biological activity.

Future research should focus on the synthesis and direct biological evaluation of this compound using the standardized protocols outlined in this guide. A comprehensive screening against a panel of cancer cell lines, pathogenic microbes, and in relevant inflammatory models is highly recommended. Elucidating its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent. The insights provided in this guide aim to serve as a foundational resource for such endeavors.

References

A Spectroscopic Guide to Differentiating 6-Iodo and 8-Iodo Chromone Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones, constituting the core structure of various flavonoids, are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The introduction of a halogen, such as iodine, into the chromone scaffold can profoundly influence its physicochemical properties and biological efficacy, making iodinated chromones attractive targets in medicinal chemistry and drug discovery. The precise location of the iodine substituent on the chromone ring is critical, as regioisomers often exhibit distinct biological activities and metabolic fates. This guide provides a comprehensive spectroscopic comparison of two common regioisomers: 6-iodo-chromone and 8-iodo-chromone, offering a robust framework for their unambiguous differentiation.

The reactivity and properties of chromone systems are significantly influenced by the position of substituents on the pyrone ring.[2] This guide will delve into the nuanced differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data between the 6-iodo and 8-iodo chromone isomers, providing the necessary tools for definitive structural elucidation.

Molecular Structures

To visually represent the subjects of this guide, the molecular structures of 6-iodo-chromone and 8-iodo-chromone are presented below.

Caption: Molecular structures of 6-iodo-chromone and 8-iodo-chromone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for distinguishing between regioisomers due to its sensitivity to the local chemical environment of each nucleus.[3]

¹H NMR Spectroscopy

The substitution pattern of the benzene ring in chromone derivatives significantly affects the chemical shifts and coupling patterns of the aromatic protons. In the case of 6-iodo and 8-iodo chromones, the position of the iodine atom leads to distinct differences in the ¹H NMR spectra.

  • 6-Iodo-Chromone: The iodine at the C-6 position will primarily influence the chemical shifts of the protons at C-5 and C-7. The proton at C-5 will likely appear as a doublet, coupled to the proton at C-7. The proton at C-7 will also be a doublet, coupled to the proton at C-5, and may show further long-range coupling. The proton at C-8 will appear as a singlet or a narrowly split doublet.

  • 8-Iodo-Chromone: With iodine at the C-8 position, the proton at C-7 will be significantly affected. The protons at C-5, C-6, and C-7 will form a more complex splitting pattern. The proton at C-7 will likely appear as a doublet of doublets, coupled to the protons at C-5 and C-6.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

Proton6-Iodo-Chromone (Predicted)8-Iodo-Chromone (Predicted)
H-2~6.3 (d, J ≈ 6.0)~6.3 (d, J ≈ 6.0)
H-3~7.8 (d, J ≈ 6.0)~7.8 (d, J ≈ 6.0)
H-5~8.1 (d, J ≈ 2.0)~7.5 (dd, J ≈ 8.0, 1.5)
H-7~7.6 (dd, J ≈ 8.5, 2.0)~7.3 (t, J ≈ 8.0)
H-8~7.9 (d, J ≈ 8.5)-
H-6-~7.9 (dd, J ≈ 8.0, 1.5)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The position of the iodine atom also has a pronounced effect on the ¹³C NMR chemical shifts due to the "heavy atom effect," where the iodine causes a significant upfield shift (lower ppm value) for the carbon to which it is directly attached.[4]

  • 6-Iodo-Chromone: The C-6 signal will be observed at a significantly lower chemical shift compared to the corresponding carbon in unsubstituted chromone. The signals for C-5 and C-7 will also be affected, but to a lesser extent.

  • 8-Iodo-Chromone: The C-8 signal will experience a substantial upfield shift. The neighboring carbons, C-7 and C-8a, will also show some shielding.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon6-Iodo-Chromone (Predicted)8-Iodo-Chromone (Predicted)
C-2~112~112
C-3~156~156
C-4~177~177
C-4a~124~124
C-5~127~128
C-6~95 (I-substituted)~138
C-7~138~126
C-8~118~92 (I-substituted)
C-8a~155~154

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups.[5] While both isomers will show similar key absorbances for the carbonyl group and the aromatic system, subtle differences in the fingerprint region (below 1500 cm⁻¹) can aid in their differentiation.

  • C=O Stretch: Both isomers will exhibit a strong absorption band for the γ-pyrone carbonyl group, typically in the range of 1630-1660 cm⁻¹.

  • C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-I Stretch: The C-I stretching vibration is expected to appear in the low-frequency region, typically between 500-600 cm⁻¹, which may be difficult to observe with standard mid-IR spectrometers.

  • Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. For 6-iodo-chromone (a 1,2,4-trisubstituted benzene derivative), characteristic bands are expected. For 8-iodo-chromone (a 1,2,3-trisubstituted benzene derivative), a different pattern of bands will be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions within the chromone system give rise to characteristic UV-Vis absorption bands. The position of the iodine substituent can influence the energy of these transitions, leading to shifts in the absorption maxima (λ_max). Generally, chromones exhibit two main absorption bands.[6]

  • Band I (lower energy): Arises from the cinnamoyl (C₆H₅-CH=CH-C=O) part of the molecule.

  • Band II (higher energy): Associated with the benzoyl (C₆H₅-C=O) system.

The introduction of an iodine atom, an auxochrome, can cause a bathochromic (red) shift in these absorption bands. The extent of this shift may differ between the 6-iodo and 8-iodo isomers due to the varying electronic effects at different positions. It is expected that the electronic communication and, therefore, the spectral shifts will be more pronounced in the 6-iodo isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Both 6-iodo and 8-iodo chromone will have the same molecular weight and, therefore, the same molecular ion peak ([M]⁺). However, the fragmentation patterns may show subtle differences that can aid in their differentiation.

The most characteristic feature in the mass spectrum of an organoiodine compound is the presence of a peak at m/z 127, corresponding to the iodine cation ([I]⁺).[7] The fragmentation of the molecular ion will likely involve the loss of CO, followed by the loss of the iodine radical or hydrogen iodide. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.[8][9]

Experimental Protocols

General Synthesis of Iodo-Chromones

Iodinated chromones can be synthesized through various methods, including the electrophilic iodination of chromone or the cyclization of appropriately substituted precursors.[10][11] A general method for the synthesis of iodo-chromones involves the reaction of a substituted 2'-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization and iodination.

Spectroscopic Analysis Workflow

The following workflow outlines the steps for a comprehensive spectroscopic comparison of the synthesized 6-iodo and 8-iodo chromone regioisomers.

Caption: Experimental workflow for the synthesis and spectroscopic comparison of iodo-chromone regioisomers.

Detailed Methodologies

1. NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified iodo-chromone isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[12]

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (COSY, HSQC) to establish proton-proton and proton-carbon connectivities.

2. IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3. UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance from 200 to 800 nm.

4. Mass Spectrometry:

  • Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use electron ionization (EI) or electrospray ionization (ESI).

  • Analysis: Acquire the mass spectrum, paying close attention to the molecular ion and characteristic fragment ions.

Conclusion

The differentiation of 6-iodo and 8-iodo chromone regioisomers is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide the most definitive data for structural elucidation, with the position of the iodine atom causing predictable and significant changes in chemical shifts and coupling patterns. IR and UV-Vis spectroscopy offer complementary information regarding functional groups and electronic properties, while mass spectrometry confirms the molecular weight and provides insights into fragmentation pathways. By systematically applying and comparing the data from these techniques, researchers can confidently identify and characterize these important iodinated chromone isomers, facilitating their further investigation in drug development and other scientific disciplines.

References

A Comparative Guide to Purity Assessment of Synthesized Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the chromone scaffold is a cornerstone of synthetic chemistry, valued for its broad spectrum of biological activities. The introduction of an iodine atom, as in Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate (CAS: 35204-44-5), adds a unique functional handle for further molecular elaboration, making it a valuable intermediate.[1][2] However, the utility of this, or any synthesized compound, is directly contingent on its purity. The presence of unreacted starting materials, by-products, or residual solvents can drastically alter experimental outcomes, leading to erroneous structure-activity relationship (SAR) data and non-reproducible results.

This guide provides an in-depth comparison of analytical methodologies for robustly assessing the purity of this compound. We will move beyond a simple listing of techniques to explain the causality behind their selection and deployment, advocating for an orthogonal, multi-faceted approach to generate a self-validating purity profile.

The Orthogonal Approach: A Mandate for Confidence

Relying on a single analytical technique for purity determination is a precarious practice. An impurity may co-elute with the main peak in chromatography, be invisible to a specific detector, or be non-volatile. An orthogonal approach, employing multiple analytical methods based on different chemical and physical principles, is the bedrock of trustworthy purity assessment. Each method acts as a cross-validation for the others, providing a comprehensive and reliable characterization.

cluster_0 Purity Assessment Workflow Synthesis Synthesized Compound (this compound) HPLC Primary Analysis: Quantitative Purity (HPLC) Synthesis->HPLC Assess organic impurities NMR Structural Confirmation & Impurity ID (NMR) Synthesis->NMR Confirm structure MS Molecular Weight Confirmation (Mass Spec) Synthesis->MS Confirm mass EA Elemental Composition & Inorganic Impurities (EA) Synthesis->EA Assess elemental composition Final_Purity Certified Purity Profile HPLC->Final_Purity NMR->Final_Purity MS->Final_Purity EA->Final_Purity

Caption: Orthogonal workflow for purity determination.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

Expertise & Experience: HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the primary method for determining the purity of non-volatile organic compounds.[3] Its strength lies in its ability to separate the target compound from structurally similar impurities and degradation products. For a molecule like this compound, which possesses a distinct chromophore, UV detection is the logical and most effective choice. The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any other peaks.

Experimental Protocol: RP-HPLC Method Development
  • Column Selection: Begin with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), as its non-polar stationary phase is well-suited for retaining the moderately polar chromone structure.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water. The acid is crucial for protonating any free silanol groups on the column, preventing peak tailing and improving peak shape.

    • Solvent B: Acetonitrile (ACN) or Methanol (MeOH). ACN often provides better peak shape and lower backpressure.[4]

  • Gradient Elution: Start with a broad gradient to elute all components and determine the approximate retention time. A typical starting gradient could be 5% B to 95% B over 20 minutes.

  • Method Optimization: Based on the initial chromatogram, adjust the gradient to improve resolution around the main peak. If impurities are closely eluting, a shallower gradient or an isocratic hold may be necessary.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., ACN or a mixture of ACN/water) at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved.

  • Injection and Detection: Inject 5-10 µL of the sample solution. Monitor the elution using a UV detector set at a wavelength where the compound shows significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm or 280 nm).[4]

  • Purity Calculation: Assuming all impurities have a similar response factor to the main compound, purity can be estimated by the area percentage method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Typical HPLC Parameters
ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterImproves peak shape by suppressing silanol interactions.
Mobile Phase B Acetonitrile (ACN)Good eluting strength and UV transparency.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnhances reproducibility by controlling viscosity.
Detector UV-Vis Diode Array Detector (DAD)Set at λmax (e.g., 254 nm). DAD allows for peak purity analysis.
Injection Vol. 10 µLBalances signal intensity with potential for column overload.

Spectroscopic Methods: Confirming Identity and Unveiling Hidden Impurities

While HPLC quantifies purity based on chromatographic separation, spectroscopic methods confirm the molecular identity of the main peak and can identify impurities that may not be resolved by chromatography. The combined use of NMR and Mass Spectrometry provides an exceptionally high degree of confidence.[5]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[6] For purity assessment, ¹H NMR is particularly valuable as the integral of each signal is directly proportional to the number of protons it represents. This allows for the detection and, in some cases, quantification of proton-containing impurities.

Quantitative ¹H NMR (qNMR): For a higher level of accuracy, qNMR can be employed. This technique uses a certified internal standard of known purity and concentration. By comparing the integral of a known signal from the analyte to a known signal from the internal standard, a highly accurate weight/weight (w/w) purity can be determined.[7] This method is orthogonal to HPLC and is not dependent on detector response factors.[7]

Experimental Protocol: ¹H NMR for Purity Assessment
  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound into an NMR tube.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that fully dissolves the compound and has minimal overlapping signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1 relaxation time) is used to allow for full magnetization recovery, which is critical for accurate integration and quantitative analysis.[8]

  • Data Analysis:

    • Structural Confirmation: Verify that all expected proton signals for this compound are present with the correct chemical shifts, splitting patterns, and integration values.

    • Impurity Detection: Scrutinize the baseline for any unexpected signals. Common impurities include residual solvents (e.g., ethyl acetate, hexane) or starting materials. The identity of these can often be confirmed by their characteristic chemical shifts.

    • Purity Calculation (qNMR): If using an internal standard, calculate purity using the appropriate formula, accounting for the molecular weights and number of protons for both the analyte and the standard.

B. Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its identity. For halogenated compounds, MS is particularly insightful due to the characteristic isotopic patterns of halogens.[9][10] Iodine is monoisotopic (¹²⁷I), so its presence will not create an M+2 peak like chlorine or bromine, but its high mass will be evident in the molecular ion.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is a powerful combination. It allows for the mass analysis of each peak separated by the HPLC, providing molecular weight information for both the target compound and any impurities.[12]

Data Interpretation: Key Spectroscopic Features
TechniqueInformation ProvidedApplication to Purity Assessment
¹H NMR Proton environment, connectivity, and relative abundance.Confirms structure. Detects and identifies proton-containing impurities (e.g., residual solvents, starting materials). Enables qNMR for absolute purity.[7]
¹³C NMR Number and type of carbon atoms.Confirms the carbon skeleton of the molecule.
LC-MS Molecular weight of separated components.Confirms the molecular weight (344.10 g/mol ).[13] Provides molecular weights of impurities, aiding in their identification.

Elemental Analysis: The Final Arbiter of Composition

Authoritative Grounding: Elemental analysis (CHNS/O) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. For a pure sample of this compound (C₁₂H₉IO₄), the experimental values should closely match the theoretical percentages. A significant deviation can indicate the presence of inorganic impurities, bound water, or other impurities that are not detected by HPLC or NMR.[14]

Data Interpretation: Comparing Theoretical vs. Experimental Values
  • Molecular Formula: C₁₂H₉IO₄

  • Molecular Weight: 344.10 g/mol [1]

  • Theoretical Composition:

    • Carbon (C): 41.88%

    • Hydrogen (H): 2.64%

    • Iodine (I): 36.88%

    • Oxygen (O): 18.60%

A result from elemental analysis that is within ±0.4% of the theoretical values is generally considered evidence of high purity.

Comprehensive Workflow and Method Comparison

The following diagram illustrates a logical progression for the comprehensive purity analysis of a newly synthesized batch of the target compound.

cluster_1 Comprehensive Purity Analysis Workflow start New Batch of This compound step1 Step 1: Spectroscopic ID (¹H NMR & MS) start->step1 decision1 Structure & Mass Correct? step1->decision1 step2 Step 2: Quantitative Purity (RP-HPLC, >95% Area) decision1->step2 Yes end_fail Action Required: Re-purify or Re-synthesize decision1->end_fail No decision2 Purity Spec Met? step2->decision2 step3 Step 3: Orthogonal Check (qNMR or Elemental Analysis) decision2->step3 Yes decision2->end_fail No decision3 Orthogonal Check Passed? step3->decision3 end_pass Release Batch: Certified Purity decision3->end_pass Yes decision3->end_fail No

Caption: Decision-based workflow for purity certification.

Comparative Summary of Purity Assessment Methods
MethodPrimary TargetQuantitationStrengthsLimitations
RP-HPLC (UV) Organic ImpuritiesRelative (Area %)High sensitivity for UV-active compounds; excellent for resolving isomers and related substances.Requires chromophore; assumes similar response factors for impurities; may not detect non-UV active or non-eluting compounds.[15]
¹H NMR Structural IntegrityRelative (Integration)Provides unambiguous structural confirmation; detects proton-containing impurities.Less sensitive than HPLC; overlapping signals can complicate analysis.
qNMR Absolute PurityAbsolute (w/w %)Highly accurate and precise; orthogonal to chromatography; does not require response factors.[7]Requires a high-purity internal standard; requires careful experimental setup (e.g., relaxation delays).[8]
Mass Spec (MS) Molecular WeightNoConfirms molecular identity with high certainty; isotopic patterns can be informative.[10]Not inherently quantitative; ionization efficiency can vary significantly between compounds.
Elemental Analysis Elemental CompositionAbsolute (% Composition)Provides fundamental composition; detects inorganic impurities and bound solvent/water.Does not distinguish between isomers; requires relatively large sample amount; less sensitive to minor organic impurities.[14]

Conclusion

Assessing the purity of a synthesized intermediate like this compound is not a single measurement but a systematic investigation. A combination of RP-HPLC for quantitative assessment of organic impurities, ¹H NMR and Mass Spectrometry for structural and molecular weight confirmation, and Elemental Analysis to verify elemental composition provides a robust, self-validating dataset. By employing this orthogonal approach, researchers, scientists, and drug development professionals can proceed with confidence, knowing that their downstream results are built upon a foundation of analytically verified material purity.

References

Investigating the Cross-Reactivity of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate Derivatives: A Comparative Guide to Off-Target Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a promising small molecule from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity or diminished efficacy. This guide provides an in-depth framework for investigating the cross-reactivity of a specific class of compounds: Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate and its derivatives. The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of an iodine atom at the 6-position presents a unique opportunity for further functionalization and modulation of activity, but also necessitates a thorough evaluation of selectivity.

This guide is structured to provide a comprehensive, step-by-step approach to de-risking this chemical series, combining in silico prediction with robust in vitro experimental validation. We will delve into the causality behind experimental choices and present detailed protocols to ensure the generation of reliable and reproducible data.

The Importance of Early-Stage Cross-Reactivity Profiling

The promiscuity of small molecules, or their ability to interact with multiple biological targets, is a double-edged sword. While polypharmacology can sometimes be beneficial, unintended off-target interactions are a major cause of drug attrition during preclinical and clinical development.[1] Early identification of potential liabilities allows for more informed decisions in lead optimization, enabling chemists to design molecules with improved selectivity or to deprioritize compounds with an unfavorable risk profile. For heterocyclic compounds like chromene derivatives, which are known to interact with a variety of cellular targets, a proactive approach to cross-reactivity screening is paramount.[3][4][5]

Initial Assessment: In Silico Off-Target Prediction

Before embarking on costly and time-consuming wet lab experiments, computational methods can provide valuable initial insights into the potential off-target profile of this compound derivatives. These in silico approaches leverage vast databases of known compound-target interactions to predict potential binding partners based on structural similarity, pharmacophore matching, and machine learning algorithms.[1][2][6]

Experimental Protocol: In Silico Off-Target Prediction

Objective: To generate a prioritized list of potential off-target proteins for this compound and its derivatives.

Methodology:

  • Compound Preparation:

    • Generate 2D structures of the parent compound and a focused library of 5-10 derivatives with modifications at key positions (e.g., substitutions on the phenyl ring, alterations of the ester).

    • Convert 2D structures to 3D conformers using a suitable computational chemistry software package (e.g., Schrödinger Maestro, MOE). Perform energy minimization to obtain low-energy conformers.

  • Target Prediction using Multiple Platforms:

    • Submit the 3D structures to several web-based prediction tools to ensure a consensus-based approach. Recommended platforms include:

      • SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity measures.

      • SuperPred: Employs a machine learning model trained on ChEMBL data.

      • PharmMapper: A pharmacophore mapping-based approach.

  • Data Analysis and Target Prioritization:

    • Consolidate the predicted targets from all platforms.

    • Prioritize targets that are predicted by multiple tools.

    • Filter the target list based on biological relevance. Focus on target classes known for off-target liabilities, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.

    • Pay close attention to targets implicated in common adverse drug reactions (e.g., hERG for cardiotoxicity, CYPs for drug metabolism).

Logical Flow for In Silico Prediction:

in_silico_workflow start Start: 2D Structures of Derivatives prep_3d 3D Conformer Generation & Energy Minimization start->prep_3d swiss SwissTargetPrediction prep_3d->swiss superpred SuperPred prep_3d->superpred pharmmapper PharmMapper prep_3d->pharmmapper consolidate Consolidate Predicted Targets swiss->consolidate superpred->consolidate pharmmapper->consolidate prioritize Prioritize & Filter Targets (Consensus, Biological Relevance) consolidate->prioritize output Output: Prioritized List of Potential Off-Targets prioritize->output

Caption: Workflow for in silico off-target prediction.

In Vitro Broad-Panel Screening: The First Line of Experimental Defense

Based on the in silico predictions and general knowledge of chromene pharmacology, the next step is to perform broad-panel in vitro screening. This involves testing the compounds at a single, high concentration against a large number of biologically relevant targets. This approach is designed to cast a wide net and identify any significant off-target interactions that warrant further investigation.

Experimental Protocol: Broad-Panel Safety Screening

Objective: To identify significant off-target interactions of this compound derivatives at a single concentration.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each derivative in 100% DMSO.

  • Assay Panel Selection:

    • Utilize a commercially available broad-panel screening service (e.g., Eurofins SafetyScreen44 or a similar panel).[7][8] These panels typically include a diverse set of targets implicated in adverse drug reactions, such as:

      • GPCRs: Adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic, and opioid receptors.

      • Ion Channels: hERG, sodium, calcium, and potassium channels.

      • Enzymes: COX-1, COX-2, phosphodiesterases (PDEs), and monoamine oxidase (MAO).

      • Transporters: Dopamine, norepinephrine, and serotonin transporters.

      • Kinases: A representative kinase such as Lck.

  • Screening Execution:

    • Submit the compounds for screening at a final concentration of 10 µM.

    • The assays are typically radioligand binding assays or functional assays, depending on the target.

  • Data Analysis:

    • Results are typically reported as percent inhibition or percent of control.

    • A common threshold for a "hit" is >50% inhibition at 10 µM.

    • Compile the data into a table for easy comparison across the derivatives.

Hypothetical Data Presentation: Broad-Panel Screening Results
Target Parent Compound (% Inhibition @ 10 µM)Derivative A (% Inhibition @ 10 µM)Derivative B (% Inhibition @ 10 µM)
Primary Target 959892
hERG 12815
5-HT2A Receptor 652572
PDE4D2 586245
COX-2 453851
Lck Kinase 784585

Focused Dose-Response Studies: Quantifying Off-Target Potency

For any "hits" identified in the broad-panel screen, the next logical step is to determine their potency through dose-response studies. This will generate IC50 or EC50 values, which are essential for understanding the therapeutic window and guiding structure-activity relationship (SAR) studies for selectivity.

Experimental Protocol: Kinase Inhibitor Profiling (Example for Lck Hit)

Objective: To determine the IC50 values of the hit compounds against Lck kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant Lck kinase.

    • Suitable peptide substrate (e.g., a biotinylated peptide).

    • ATP.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagents (e.g., a fluorescence-based kinase assay kit).[9]

    • 384-well microplates.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions.

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate for a predetermined time at room temperature (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents according to the kit manufacturer's instructions.[9]

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation: Kinase Selectivity Profile
Compound Primary Target IC50 (nM) Lck IC50 (nM) Selectivity (Lck/Primary)
Parent Compound5085017
Derivative A45>10,000>222
Derivative B656209.5
Staurosporine (Control)1050.5

Investigating Effects on Key Signaling Pathways

Off-target effects often manifest through the modulation of critical cellular signaling pathways. Based on the known activities of chromene derivatives and the results of the initial screens, it is prudent to investigate the impact of these compounds on key pathways such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB.[10][11][12][13][14][15][16][17][18][19][20][21][22][23]

Experimental Protocol: Western Blot Analysis of Pathway Modulation

Objective: To assess the effect of the compounds on the phosphorylation status of key proteins in a relevant signaling pathway.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line for oncology applications) to ~80% confluency.

    • Treat the cells with the test compounds at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract the total protein.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, p65).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Compare the treated samples to the vehicle control to determine the effect of the compounds on pathway activation.

Key Signaling Pathways to Investigate:

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway pi3k PI3K akt Akt pi3k->akt mtor mTOR akt->mtor ras Ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tnfr TNFR ikk IKK tnfr->ikk ikb IκB ikk->ikb nfkb NF-κB ikb->nfkb inhibition

Caption: Key signaling pathways for cross-reactivity assessment.

Conclusion and Future Directions

This guide provides a systematic and robust framework for investigating the cross-reactivity of this compound derivatives. By integrating in silico prediction with a tiered in vitro screening approach, researchers can efficiently identify and quantify off-target activities. This allows for the selection of lead candidates with the most favorable selectivity profiles, ultimately increasing the probability of success in later stages of drug development. The insights gained from these studies will not only de-risk the specific chemical series but also contribute to a deeper understanding of the structure-selectivity relationships of the broader chromene class of compounds.

References

A Senior Application Scientist's Guide to the Reactivity of the 6-Iodo Group in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is paramount. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, offering a versatile and efficient means to construct complex molecular architectures.[1][2][3] The choice of the aryl halide is a critical parameter influencing reaction efficiency, and aryl iodides are often the substrate of choice due to the inherent properties of the carbon-iodine (C-I) bond.

This guide provides an in-depth comparison of the reactivity of the 6-iodo group on aromatic and heteroaromatic scaffolds across five seminal cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille. We will delve into the mechanistic underpinnings that govern reactivity, present comparative data, and provide field-proven experimental protocols to guide your synthetic strategy.

The Foundational Principle: Why the C-I Bond Excels

The enhanced reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is fundamentally linked to the bond dissociation energy of the carbon-halogen bond. The C-I bond is significantly weaker and more polarizable than its C-Br and C-Cl counterparts. This directly impacts the rate-determining step in most cross-coupling catalytic cycles: oxidative addition .[4]

The general reactivity trend for aryl halides in palladium-catalyzed reactions is: I > Br > OTf >> Cl .[5][6]

This superior reactivity allows reactions involving aryl iodides to proceed under milder conditions, often at lower temperatures and with lower catalyst loadings, leading to faster reaction times and higher yields.[4][7]

The General Palladium Catalytic Cycle

All the cross-coupling reactions discussed herein share a common mechanistic framework, initiated by the oxidative addition of the aryl iodide to a palladium(0) complex.[1][2][8]

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition (+ Ar-I) trans_complex Ar-Pd(II)(Nu)L₂ oa_complex->trans_complex Transmetalation (+ M-Nu) product Ar-Nu (Product) trans_complex->product Reductive Elimination center catalyst_regen Catalyst Regeneration center->pd0

Caption: Fig 1: Generalized Palladium Cross-Coupling Cycle.

Comparative Analysis of Cross-Coupling Reactions

The choice of reaction depends on the desired bond and the nature of the coupling partner. While the 6-iodo group is generally highly reactive, nuances in each reaction's mechanism and conditions can influence the outcome.

C-C Bond Forming Reactions

The Suzuki reaction couples an aryl halide with an organoboron species, typically a boronic acid or ester.[5] It is widely favored in the pharmaceutical industry due to its mild conditions, the commercial availability and stability of boronic acids, and the non-toxic nature of its boron-containing byproducts.[9] The 6-iodo group is an excellent substrate for Suzuki couplings, generally providing high yields.[10]

  • Mechanism Insight: The reaction requires a base to activate the organoboron reagent, forming a boronate complex that facilitates transmetalation.[5]

  • Key Advantage: High functional group tolerance and use of stable, non-toxic reagents.

  • Consideration: While generally robust, some studies have noted that with certain ligand systems (e.g., PPh₃), the turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate can be inefficient at lower temperatures, potentially slowing the reaction compared to its aryl bromide counterpart under those specific conditions.[11]

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[1] The 6-iodo group's high reactivity is advantageous, often allowing for ligand-free conditions in polar solvents like water or DMF.[12]

  • Mechanism Insight: Unlike other couplings, the Heck reaction does not involve transmetalation. Instead, the organopalladium intermediate coordinates with the alkene, followed by carbopalladation and β-hydride elimination to yield the product and regenerate the catalyst.[3]

  • Key Advantage: Does not require the pre-formation of an organometallic reagent for the alkene partner.

  • Consideration: Regioselectivity can be an issue with unsymmetrical alkenes.

This reaction couples an aryl halide with a terminal alkyne and is the most reliable method for synthesizing aryl-alkynes.[7] It typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[13] The high reactivity of aryl iodides allows these reactions to proceed efficiently, often at room temperature.[7][13]

  • Mechanism Insight: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[13]

  • Key Advantage: A direct and efficient route to C(sp²)-C(sp) bonds.

  • Consideration: A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[14] Copper-free variants have been developed to mitigate this issue.[15]

The Stille reaction involves the coupling of an aryl halide with an organotin (organostannane) reagent.[16] It is known for its exceptional tolerance of a wide variety of functional groups.[17] Vinyl iodides are preferred electrophiles in Stille couplings as they react faster and under milder conditions than bromides or chlorides.[18]

  • Mechanism Insight: The catalytic cycle follows the canonical oxidative addition, transmetalation, and reductive elimination pathway.[18]

  • Key Advantage: Broad functional group tolerance and stability of organostannane reagents to air and moisture.[17][18]

  • Consideration: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.

C-N Bond Forming Reaction: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[19][20]

  • Mechanism Insight: The cycle involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.[19]

  • Key Advantage: A highly general and efficient method for synthesizing aryl amines, which are prevalent in pharmaceuticals.

  • A Critical Consideration for Aryl Iodides: In a departure from C-C coupling reactions, aryl iodides can sometimes be less efficient substrates than aryl bromides or chlorides in Buchwald-Hartwig aminations. This is due to the formation of unreactive, off-cycle palladium(II) iodide-bridged dimers, which sequester the active catalyst.[14][21][22]

  • Field-Proven Solution: This inhibitory effect can be overcome. Performing the reaction in a solvent system where the iodide salt byproduct is insoluble, such as toluene, can significantly enhance reaction efficiency.[14][21] The choice of a suitable bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos) is also crucial for achieving high yields.[14][21]

Data Summary and Comparison

The following table summarizes the key features of each reaction for a generic 6-iodoaryl substrate.

ReactionBond FormedCoupling PartnerKey AdvantageMajor Drawback for 6-Iodo Substrate
Suzuki-Miyaura C(sp²)-C(sp²)OrganoboronMild conditions, non-toxic byproductsPotential for slower turnover with specific ligands at low temperatures.[11]
Heck C(sp²)-C(sp²)AlkeneNo organometallic reagent needed for alkenePotential for regioselectivity issues.
Sonogashira C(sp²)-C(sp)Terminal AlkyneDirect route to aryl-alkynesAlkyne homocoupling (Glaser coupling).[14]
Stille C(sp²)-C(sp²)OrganostannaneExcellent functional group toleranceHigh toxicity of tin reagents and byproducts.[16]
Buchwald-Hartwig C(sp²)-NAminePremier method for C-N bond formationPotential catalyst inhibition via iodide-bridged dimer formation.[21][22]

Experimental Workflows and Protocols

Adherence to rigorous experimental technique is critical for success and reproducibility in cross-coupling reactions.

General Experimental Workflow

Experimental_Workflow prep 1. Reagent Preparation (6-Iodoaryl, Partner, Base) setup 2. Reaction Vessel Setup (Evacuate & Backfill with Inert Gas) prep->setup addition 3. Reagent Addition (Solvent, Catalyst, Ligand) setup->addition reaction 4. Reaction (Heating & Stirring) addition->reaction monitor 5. Monitoring (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 6. Workup (Quench, Extract, Filter) monitor->workup Upon completion purify 7. Purification (Chromatography, Recrystallization) workup->purify analyze 8. Analysis (NMR, MS) purify->analyze

Caption: Fig 2: A generalized workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of 6-Iodo-1H-indazole

This protocol describes the coupling of 6-iodo-1H-indazole with an arylboronic acid.

Materials:

  • 6-Iodo-1H-indazole (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 6-iodo-1H-indazole, the arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add Pd(dppf)Cl₂ to the flask under a positive pressure of argon.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination of 6-Iodoquinoline

This protocol addresses the potential for iodide inhibition by using a specific ligand and solvent system.[21]

Materials:

  • 6-Iodoquinoline (1.0 equiv.)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.05 equiv.)

  • Toluene (anhydrous, degassed)

Procedure:

  • To an oven-dried Schlenk tube inside a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos.

  • Add 6-iodoquinoline and anhydrous, degassed toluene.

  • Add the secondary amine via syringe.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The 6-iodo group is a highly reactive and versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. Its utility stems from the facile oxidative addition of the C-I bond, enabling milder reaction conditions compared to other aryl halides.

  • For C-C bond formation , Suzuki-Miyaura, Heck, and Sonogashira couplings are all excellent choices, with the selection dependent on the desired coupling partner (boronic acid, alkene, or alkyne, respectively).

  • For C-N bond formation , the Buchwald-Hartwig amination is the method of choice. However, researchers must be cognizant of the potential for catalyst inhibition by iodide. This challenge is readily overcome through the strategic selection of bulky biarylphosphine ligands and the use of solvents like toluene that minimize the solubility of iodide salt byproducts.[14][21]

By understanding the mechanistic nuances and applying the field-proven protocols described in this guide, researchers can effectively leverage the reactivity of the 6-iodo group to accelerate discovery and development in their respective fields.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate (CAS No. 35204-44-5). As a halogenated heterocyclic compound utilized in pharmaceutical research and organic synthesis, its unique chemical properties demand a rigorous and informed approach to waste management.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and regulatory compliance.

Core Principle: Hazard Identification and Chemical Profile

Understanding the chemical nature of a substance is the foundation of its safe management. This compound is an organic compound containing an iodine atom. This classifies it as a halogenated organic compound , a critical distinction for waste segregation and disposal.[5][6] While comprehensive toxicological data is not fully available, the compound is known to be an irritant and potentially harmful.[7][8] Its hazardous decomposition products upon combustion include toxic fumes such as hydrogen iodide and iodine.[7][8]

Table 1: Chemical and Hazard Profile

PropertyValueSource
CAS Number 35204-44-5[7][9][10]
Molecular Formula C₁₂H₉IO₄[7][9]
Physical State Solid[7]
Melting Point 148 - 150 °C[7]
Known Hazards May cause eye, skin, and respiratory tract irritation. May be harmful if swallowed, inhaled, or absorbed through the skin.[7]
Incompatibilities Strong oxidizing agents.[7][8]
Hazardous Decomposition Carbon monoxide, carbon dioxide, hydrogen iodide, iodine.[7][8]

The causality for stringent disposal protocols stems from this profile. The presence of iodine necessitates disposal via routes designed for halogenated waste, which are distinct from standard non-halogenated organic waste streams to prevent the formation of dioxins and other persistent pollutants during incineration.

Pre-Disposal Safety: Engineering Controls and PPE

Prior to handling any waste, ensuring personal and environmental safety is paramount.

  • Engineering Controls : All handling and preparation of this waste for disposal must be conducted within a certified chemical fume hood.[5][11] This prevents the inhalation of any fine dust or potential vapors.

  • Personal Protective Equipment (PPE) : A complete PPE ensemble is mandatory.[6]

Table 2: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or goggles (compliant with EN 166 or ANSI Z87.1).Protects eyes from potential splashes or airborne solid particles.[8]
Hand Protection Nitrile rubber gloves. Inspect for tears or holes before use.Provides a chemical-resistant barrier to prevent skin contact and absorption.[6][8]
Body Protection A full-length laboratory coat.Protects skin and personal clothing from contamination.[6]
Footwear Closed-toe shoes.Protects feet from spills.[6]

Step-by-Step Disposal Protocol for Chemical Waste

Disposal is not a single action but a systematic process. Follow these steps meticulously to ensure compliance and safety.

Step 1: Waste Characterization and Segregation

This is the most critical step. Due to its chemical structure, this compound MUST be disposed of as Halogenated Organic Waste .

  • Action : Designate a specific, dedicated waste container for halogenated organic solids.

  • Causality : Never mix halogenated waste with non-halogenated waste.[11][12] Co-mingling can create complex, reactive mixtures and significantly increases disposal costs. Regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) mandate proper segregation.[13]

Step 2: Container Selection and Labeling

The integrity and communication of the waste container are vital for safety.

  • Action : Select a chemically compatible container, such as a high-density polyethylene (HDPE) or glass container, that is in good condition with a secure, leak-proof screw cap.[14][15][16]

  • Labeling : As soon as the first quantity of waste is added, affix a "Hazardous Waste" label.[11] The label must include:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"

    • Hazard identification: "Irritant," "Halogenated Organic"

    • The accumulation start date (the date the first waste is added).[15]

    • Generator's name and contact information.

Step 3: Waste Accumulation and Storage

Proper storage within the lab prevents accidents and ensures compliance.

  • Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[14] This area must be at or near the point of generation.

  • Storage Conditions :

    • The container must be kept closed at all times except when actively adding waste.[12][14]

    • Place the primary container within a larger, chemically resistant secondary containment bin to contain any potential leaks.[13][14]

    • Store away from incompatible materials, especially strong oxidizing agents.[14]

Step 4: Arranging for Final Disposal

Laboratory personnel do not perform the final disposal. This is handled by certified professionals.

  • Action : Once the waste container is nearly full (do not overfill; leave at least one inch of headroom), contact your institution's Environmental Health & Safety (EHS or OCRS) office to request a waste pickup.[11][17]

  • Causality : EHS coordinates with licensed hazardous waste disposal companies that have the permits and facilities to manage and treat or incinerate halogenated waste in an environmentally sound and legal manner. Never attempt to transport hazardous waste yourself.[17]

Workflow Visualizations

To ensure clarity, the following diagrams illustrate the critical decision-making and lifecycle processes for this waste stream.

Start Waste Generated: This compound CheckHalogen Does the compound contain Fluorine, Chlorine, Bromine, or Iodine? Start->CheckHalogen HalogenatedContainer Segregate into 'HALOGENATED ORGANIC WASTE' Container CheckHalogen->HalogenatedContainer YES NonHalogenatedContainer Place in 'NON-HALOGENATED ORGANIC WASTE' Container CheckHalogen->NonHalogenatedContainer NO IsHalogenated YES (Contains Iodine) NotHalogenated NO End Proceed with Proper Labeling & Storage HalogenatedContainer->End NonHalogenatedContainer->End

Caption: Waste Segregation Decision Workflow

cluster_lab In-Laboratory Process cluster_disposal Disposal Process A 1. Wear Full PPE (Gloves, Goggles, Lab Coat) B 2. Transfer Waste into Designated Halogenated Container A->B C 3. Securely Cap and Label Container with all Required Information B->C D 4. Store in Secondary Containment within Satellite Accumulation Area (SAA) C->D E 5. When Full, Contact Institutional EHS for Pickup D->E F 6. EHS Arranges for Transport by a Licensed Waste Vendor E->F

Caption: Complete Disposal Lifecycle Workflow

Decontamination and Empty Container Disposal

An "empty" container that held this compound is not truly empty and must be managed as hazardous waste.

  • Step 1 : Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[17]

  • Step 2 : Each rinse should use a solvent volume equal to about 5-10% of the container's volume.[17]

  • Step 3 : Crucially, collect all rinsate. This rinsate is now considered halogenated organic hazardous waste and must be added to your designated halogenated liquid waste container.

  • Step 4 : After triple-rinsing, deface or remove the original chemical label. The container may now be disposed of in the regular trash or recycled, according to your institution's policy.[17]

Emergency Procedures for Spills

In the event of a small spill of the solid material:

  • Evacuate and Secure : Alert others in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE : Wear the full PPE detailed in Table 2.

  • Contain and Clean : Gently sweep or vacuum up the spilled material.[7] Avoid actions that create dust. Place the collected material and any contaminated cleaning supplies (e.g., pads, wipes) into a sealed bag or container.

  • Dispose : Label the container as "Spill Debris: this compound" and dispose of it as halogenated organic waste by contacting your EHS office.[11]

  • Decontaminate : Clean the spill area with a suitable solvent and then soap and water.

For large spills, evacuate the area immediately and contact your institution's emergency response team and EHS office.[11]

References

A Researcher's Guide to the Safe Handling of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As a novel heterocyclic compound, Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate holds significant promise in the fields of medicinal chemistry and materials science. Its unique structure, incorporating an iodinated chromene scaffold, suggests potential for a range of biological activities and applications in organic synthesis.[1][2] However, as with any specialized chemical, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and practical, field-tested experience.

I. Hazard Assessment and Toxidological Profile

While a comprehensive toxicological profile for this compound is not yet fully established, the available safety data sheets (SDS) and the chemical's structural motifs provide a basis for a thorough hazard assessment.[3] The primary concerns are potential irritation to the eyes, skin, and respiratory tract.[4] As an iodo-organic compound, there is also a potential for the release of hazardous decomposition products such as hydrogen iodide and iodine under certain conditions, such as fire.

Key Potential Hazards:

  • Eye Irritation: May cause irritation upon contact.

  • Skin Irritation: May cause skin irritation and may be harmful if absorbed through the skin.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

It is crucial to note that the full toxicological properties have not been fully investigated.[3] Therefore, it is prudent to handle this compound with a high degree of caution, treating it as potentially hazardous until more definitive data becomes available.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when working with this compound. The following table summarizes the minimum required PPE, with explanations for the selection of each item.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields (compliant with EN 166 or equivalent).[3] A full-face shield is recommended when handling larger quantities or if there is a significant risk of splashing.[5]Protects against accidental splashes of the solid or solutions, which could cause eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[3] Inspect gloves for any signs of degradation or perforation before each use.Prevents direct skin contact and potential absorption of the compound.
Body Protection A chemically resistant lab coat worn over personal clothing.[5]Minimizes skin contact and prevents contamination of personal attire.[5]
Footwear Closed-toe shoes constructed from a non-porous material.[5]Protects feet from potential spills.[5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter should be used if working outside of a certified chemical fume hood or if dust or aerosols are generated.Prevents the inhalation of potentially irritating dust or vapors.
III. Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the key stages of handling this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of the solid compound and its solutions must be conducted within a properly functioning and certified chemical fume hood.[6]

  • Emergency Equipment: Before commencing any work, ensure that a safety shower, eyewash station, and an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) are readily accessible and unobstructed.[5]

  • Spill Kit: A spill kit specifically designed for hazardous organic solids should be available in the immediate vicinity.[5]

2. Handling the Compound:

  • Weighing: To prevent the generation of airborne dust, weigh the solid compound within the fume hood. Use a tared, sealed container to minimize contamination of the balance and surrounding areas.[5]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[5]

  • Heating: If heating is required, utilize a well-controlled heating mantle or oil bath. Ensure the apparatus is securely clamped and properly vented within the fume hood.[5]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all glassware, spatulas, and surfaces that have come into contact with the chemical. Use an appropriate solvent and cleaning agent.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands. Dispose of them in the designated chemical waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[3]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Operation prep_emergency_equip Check Emergency Equipment prep_fume_hood->prep_emergency_equip prep_spill_kit Locate Spill Kit prep_emergency_equip->prep_spill_kit prep_ppe Don Appropriate PPE prep_spill_kit->prep_ppe handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh Proceed to Handling handle_dissolve Prepare Solution (if needed) handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction post_decontaminate Decontaminate Surfaces & Glassware handle_reaction->post_decontaminate Proceed to Post-Handling post_glove_removal Proper Glove Removal post_decontaminate->post_glove_removal post_hand_wash Thorough Hand Washing post_glove_removal->post_hand_wash disp_solid Solid Waste in Labeled Container post_hand_wash->disp_solid Proceed to Disposal disp_liquid Liquid Waste in Labeled Container disp_solid->disp_liquid disp_ppe Contaminated PPE in Labeled Container disp_liquid->disp_ppe

Caption: Standard workflow for handling this compound.

IV. Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures to prevent environmental contamination.

1. Waste Segregation:

  • Solid Waste: All solid waste, including residual compound and contaminated consumables (e.g., weighing paper, paper towels), should be collected in a clearly labeled, sealed container designated for halogenated organic solid waste.

  • Liquid Waste: Any solutions containing the compound should be collected in a separate, clearly labeled container for halogenated organic liquid waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated, sealed waste bag or container.

2. Waste Container Management:

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and the appropriate hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.

3. Final Disposal:

  • Dispose of all waste in accordance with federal, state, and local regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely work with this compound, unlocking its potential while maintaining a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 2
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.